molecular formula C8H16F6NP B1647620 5-Azoniaspiro[4.4]nonane Hexafluorophosphate CAS No. 129211-50-3

5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Cat. No.: B1647620
CAS No.: 129211-50-3
M. Wt: 271.18 g/mol
InChI Key: USRHZNRZBDEXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azoniaspiro[4.4]nonane Hexafluorophosphate is a useful research compound. Its molecular formula is C8H16F6NP and its molecular weight is 271.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Azoniaspiro[4.4]nonane Hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Azoniaspiro[4.4]nonane Hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azoniaspiro[4.4]nonane Hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-azoniaspiro[4.4]nonane;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.F6P/c1-2-6-9(5-1)7-3-4-8-9;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHZNRZBDEXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129211-50-3
Record name 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Azoniaspiro[4.4]nonane Hexafluorophosphate synthesis and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Azoniaspiro[4.4]nonane Hexafluorophosphate: Synthesis, Properties, and Advanced Applications

Introduction: Unveiling a Unique Spirocyclic Salt

In the landscape of advanced materials and medicinal chemistry, the quest for molecular scaffolds that offer a blend of high stability, unique three-dimensionality, and versatile functionality is paramount. 5-Azoniaspiro[4.4]nonane hexafluorophosphate emerges as a compound of significant interest, embodying these desirable characteristics. This molecule is an organic salt composed of a spirocyclic quaternary ammonium cation, 5-azoniaspiro[4.4]nonane (also known as spiro-(1,1')-bipyrrolidinium), and a non-coordinating inorganic anion, hexafluorophosphate (PF₆⁻).

The defining feature of the cation is its spirocyclic nature, where two five-membered pyrrolidine rings are fused at a central nitrogen atom. This arrangement locks the molecule into a rigid, non-planar conformation, a stark contrast to more flexible linear quaternary ammonium ions. This structural rigidity is not merely a geometric curiosity; it is the source of the compound's exceptional thermal and chemical stability, preventing common degradation pathways that plague other ammonium salts.[1][2][3] The hexafluorophosphate anion is selected for its chemical inertness, large size, and ability to confer solubility in a range of organic solvents.[4]

This technical guide offers an in-depth exploration of 5-Azoniaspiro[4.4]nonane hexafluorophosphate, designed for researchers, materials scientists, and drug development professionals. We will dissect its synthesis, elucidate its key physicochemical and electrochemical properties, and survey its diverse applications, from high-performance electrolytes in energy storage devices to its role as a privileged scaffold in modern drug discovery.

PART 1: Synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

The synthesis of this spirocyclic salt is logically approached as a two-stage process: first, the construction of the quaternary ammonium cation with a placeholder halide anion, followed by a metathesis (anion exchange) reaction to introduce the hexafluorophosphate counter-ion. This method is widely adopted for preparing ammonium salts with non-coordinating anions as it allows for the isolation of a stable precursor before introducing the final, often less-coordinating, anion.[4]

Experimental Protocol: A Validated Two-Step Synthesis

Step 1: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide (Precursor)

This step involves the double N-alkylation of a primary amine (or ammonia equivalent) with a bifunctional electrophile, 1,4-dibromobutane, to form the two pyrrolidinium rings in a single cascade.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-diaminobutane in a suitable high-boiling polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: To this solution, add two equivalents of 1,4-dibromobutane. The causality here is critical: using a bifunctional amine and a bifunctional halide drives the intramolecular cyclization to form the spiro center.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of starting materials.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 5-Azoniaspiro[4.4]nonane bromide, often precipitates from the reaction mixture. The crude product can be collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an ethanol/ether solvent system.

Step 2: Anion Exchange to Yield 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

The core of this step is the replacement of the bromide ion with the hexafluorophosphate anion. The choice of a hexafluorophosphate salt with a cation that forms a highly soluble bromide salt (e.g., ammonium or potassium) is key to driving the reaction towards the desired product.[4]

  • Dissolution: Dissolve the 5-Azoniaspiro[4.4]nonane bromide synthesized in Step 1 in a minimal amount of deionized water or methanol.

  • Precipitation: Prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆). Add this solution dropwise to the stirred solution of the bromide salt.

  • Product Formation: The target compound, 5-Azoniaspiro[4.4]nonane hexafluorophosphate, is significantly less soluble in aqueous media than the starting material and the resulting ammonium/potassium bromide. This difference in solubility is the thermodynamic driving force for the reaction, causing the desired product to precipitate as a white solid.[4]

  • Isolation and Final Purification: Collect the precipitate by vacuum filtration. Wash the solid generously with cold deionized water to remove any residual bromide salts, followed by a wash with a small amount of cold ethanol or diethyl ether. Dry the final product, a white to off-white crystalline powder, under high vacuum at room temperature.[5] The purity can be confirmed by NMR spectroscopy and elemental analysis.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cation Formation cluster_step2 Step 2: Anion Exchange A 1,4-Diaminobutane + 2 eq. 1,4-Dibromobutane B Reflux in Acetonitrile/DMF A->B Double N-Alkylation C 5-Azoniaspiro[4.4]nonane Bromide (Crude Precursor) B->C Cyclization D Dissolve Precursor in Water/Methanol C->D Purification & Isolation E Add Saturated aq. NH4PF6 D->E Metathesis F 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (Product) E->F Precipitation

Caption: A two-step workflow for the synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

PART 2: Physicochemical and Electrochemical Properties

The unique spirocyclic architecture of the cation, paired with the robust hexafluorophosphate anion, endows this salt with a compelling set of properties that are central to its applications.

Summary of Key Properties
PropertyValue / DescriptionSource(s)
CAS Number 129211-50-3[6]
Molecular Formula C₈H₁₆F₆NP[6]
Molecular Weight 271.19 g/mol [6]
Appearance White to very pale yellow crystalline powder[5]
Thermal Stability High; spirocyclic cation resists degradation. PF₆⁻ anion decomposition initiates at elevated temperatures (>100°C), especially in electrolyte solutions.[2][3][7][8]
Solubility Sparingly soluble in water; soluble in many organic solvents like acetonitrile, propylene carbonate, and chloroform.[4][9][10]
Electrochemical Window Wide; suitable for high-voltage applications. Pyrrolidinium salts can exhibit stability windows up to ~5.0 V.[9][11]
In-Depth Analysis of Core Properties
  • Structural Integrity and Thermal Stability : The defining feature of the 5-azoniaspiro[4.4]nonane cation is its exceptional stability. Unlike linear or monocyclic quaternary ammonium cations, it lacks β-protons that are readily accessible for Hofmann elimination, a major thermal degradation pathway. This inherent stability makes it a prime candidate for applications requiring long-term performance at elevated temperatures, such as in anion-exchange membranes for fuel cells.[2][3] However, the overall thermal stability of the salt is often limited by the anion. The hexafluorophosphate (PF₆⁻) anion, particularly in the presence of trace moisture or in battery electrolyte formulations, can begin to decompose at temperatures above 100 °C, generating highly reactive species like phosphorus pentafluoride (PF₅).[7][8] This underscores the importance of considering the entire salt system, not just the cation, when evaluating thermal performance.

  • Electrochemical Stability : The electrochemical window of an electrolyte is the potential range within which it remains stable without being oxidized or reduced. 5-Azoniaspiro[4.4]nonane hexafluorophosphate exhibits a wide electrochemical window.[9] This is because both the saturated aliphatic spiro-cation and the perfluorinated anion are difficult to oxidize or reduce. This property is critical for its use in high-energy-density devices like supercapacitors and lithium-ion batteries, where high operating voltages are necessary to maximize performance.[12][13]

  • Solubility and Ionicity : While pyrrolidinium-based salts are often hydrophobic, the choice of the hexafluorophosphate anion significantly enhances solubility in moderately polar to non-polar organic solvents.[4][9][10] This is due to the weak ion pairing between the large, charge-diffuse PF₆⁻ anion and the cation.[4] This property is essential for creating highly concentrated electrolyte solutions with good ionic conductivity, as it promotes ion dissociation and mobility.

PART 3: Applications in Research and Drug Development

The robust and unique properties of 5-Azoniaspiro[4.4]nonane hexafluorophosphate have paved the way for its use in several high-technology and biomedical fields.

Advanced Electrolytes for Energy Storage

The combination of high ionic conductivity, a wide electrochemical window, and excellent thermal stability makes this salt a superior candidate for electrolytes in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[12] In these devices, the electrolyte's role is to provide mobile ions that form the double layer at the electrode-electrolyte interface. The stability of the salt directly translates to a longer device lifetime and the ability to operate at higher voltages, thereby increasing energy density.

ElectrolyteProperties cluster_properties Core Properties cluster_performance Device Performance A High Thermal Stability D Longer Cycle Life A->D B Wide Electrochemical Window E Higher Operating Voltage B->E C Good Ionic Conductivity F Increased Energy Density C->F E->F

Caption: Relationship between core properties and enhanced energy storage device performance.

Anion-Exchange Membranes (AEMs)

In alkaline fuel cells and water electrolyzers, the AEM is a critical component that selectively transports hydroxide ions while physically separating the anode and cathode. The primary challenge in AEM development is finding a cationic functional group that can withstand the highly alkaline environment at elevated temperatures. The N-spirocyclic quaternary ammonium cation of 5-azoniaspiro[4.4]nonane has proven to be exceptionally stable under these harsh conditions.[1][2][3] Polymers functionalized with this spiro-cation have been used to create AEMs with remarkable alkaline stability and high hydroxide conductivity, representing a significant advancement in the field.[2]

Privileged Scaffold in Drug Discovery

The azaspiro[4.4]nonane core is considered a "privileged scaffold" in medicinal chemistry.[14] Its rigid, three-dimensional structure is ideal for designing highly selective ligands that can precisely fit into the binding pockets of biological targets. This constrained geometry can lead to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles compared to more flexible acyclic analogues.[15] Derivatives of the azaspiro[4.4]nonane scaffold have been investigated for a range of therapeutic targets, particularly within the central nervous system, including as potent agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive disorders.[14]

Ionization Tags for Mass Spectrometry

In the field of proteomics, accurately sequencing and quantifying peptides by mass spectrometry is crucial. The 5-azoniaspiro[4.4]nonyl group serves as a highly effective "ionization tag."[16] By attaching this permanently charged moiety to a peptide, its ionization efficiency in the mass spectrometer is significantly enhanced, leading to greater sensitivity. Furthermore, its inherent stability prevents unwanted side reactions during fragmentation, simplifying the resulting spectra and making sequence interpretation more reliable.[16]

Conclusion

5-Azoniaspiro[4.4]nonane hexafluorophosphate is more than just a specialty chemical; it is a molecular tool that leverages a unique structural design to achieve superior performance. Its synthesis, while requiring careful control, is based on established chemical principles. The resulting salt exhibits a trifecta of desirable properties: high thermal and chemical stability, a wide electrochemical window, and good solubility in relevant media. These attributes have established it as a valuable component in next-generation energy storage systems and robust anion-exchange membranes. Furthermore, its core cationic structure serves as a powerful and versatile scaffold for the design of novel therapeutics, underscoring its broad impact across both materials science and drug discovery. As research continues, this remarkable spirocyclic salt is poised to play an even greater role in addressing key technological and healthcare challenges.

References

  • D. D. Demberelnyamba, K. S. Kim, S. H. Choi, S. Y. Lee, G. T. Bae, H. Lee. (2004). Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. Korean Journal of Chemical Engineering, 21, 257-262. Available at: [Link]

  • H. Zhou, W. Sun, J. Li. (2015). Preparation of spiro-type quaternary ammonium salt via economical and efficient synthetic route as electrolyte for electric double-layer capacitor. ResearchGate. Available at: [Link]

  • A. M. Funston. (2002). Chapter IV Secondary Ammonium Salts. VTechWorks. Available at: [Link]

  • Y. Otoyama, Y. Umecky, M. L. T. Insauriga, K. Fujii, K. Murata, S. Seki, Y. Umebayashi. (2025). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. PubMed. Available at: [Link]

  • S. H. Choi, Y. S. Lee, H. Lee. (2009). Synthesis of Oxygen-Containing Spirobipyrrolidinium Salts for High Conductivity Room Temperature Ionic Liquids. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. 5-Azoniaspiro(4.4)nonane. PubChem Compound Database. Available at: [Link]

  • M. E. W. Webber, A. D. J. Le, M. M. K. Jayasuriya, A. M. D. G. de la Cruz, C. M. Schroeder, E. W. Stacy. (2025). Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic. OSTI.gov. Available at: [Link]

  • Request PDF. (2026). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. Available at: [Link]

  • R. B. N. Baquer, P. J. Carvalho, J. A. P. Coutinho. (2018). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. ResearchGate. Available at: [Link]

  • Y. Gao, Y. Cao, X. Zhang, G. Wang, Y. Zhao, L. Zhang. (2019). Effect of Ionic Composition on Physicochemical Properties of Mono-Ether Functional Ionic Liquids. MDPI. Available at: [Link]

  • S. R. V. Kandula, P. K. R. Panyam, K. M. B. V. Basina. (2019). Synthesis of spiro-pyrrolidine 115. Reagents and conditions. ResearchGate. Available at: [Link]

  • T. H. Pham, J. Olsson, P. Jannasch. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Semantic Scholar. Available at: [Link]

  • T. H. Pham, J. Olsson, P. Jannasch. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. PubMed. Available at: [Link]

  • P. K. Mykhailiuk. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. PubMed. Available at: [Link]

  • B. Setner, Z. Szewczuk, G. Krzeminski, J. Szewczyk, M. Walewska, M. Cebrat. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. ResearchGate. Available at: [Link]

  • M. A. Ghasemzadeh, M. Abdollahi-Sani, M. G. Dekamin. (2020). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PMC. Available at: [Link]

  • Request PDF. (2017). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. ResearchGate. Available at: [Link]

  • Borun New Material. 5-Azaspiro[4.4]nonan-5-ium hexafluorophosphate Spiro. ChemBorun. Available at: [Link]

  • A. A. Al-Saeed, A. S. Al-Bogami, A. A. El-Sayed, H. A. El-Sayed. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]

  • Y. Zhang, Y. Wang, Z. Li, Q. Liu, J. Li, Z. Wang. (2018). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study. RSC Publishing. Available at: [Link]

  • K. Han, M. Lee, N. Kim, D. Choi, S. Chae, J. Ryu, G. Piccini, et al. (2024). Lithium-ion hopping weakens thermal stability of LiPF6 carbonate electrolytes. Cell Reports Physical Science, 5(1). Available at: [Link]

  • A. Shaabani, S. Ghasemi, R. Ghadari, A. Sarvary. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. PMC. Available at: [Link]

  • A. V. Tchervonny, A. D. Tchervonny, N. A. Tchernova. (2014). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate. Available at: [Link]

  • W. Li, X. Wang, Y. Xie, Y. Yang, Y. He, Y. Li. (2021). Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt. PMC. Available at: [Link]

  • Y. Zhang, Z. Liu, H. Zhang, W. Wu, J. Wang. (2025). Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. MDPI. Available at: [Link]

Sources

physicochemical properties of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Electrolyte and Catalyst Development

The Degradation Bottleneck in Quaternary Salts

In my tenure designing electrolytes and catalytic systems for high-energy-density and pharmaceutical applications, the recurring bottleneck has been the thermal and electrochemical degradation of supporting salts. Standard linear quaternary ammonium salts often fail prematurely due to inherent structural vulnerabilities. This is where the geometric ingenuity of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3) becomes a critical asset for researchers and drug development professionals requiring robust phase-transfer catalysts or ionic liquid precursors.

Structural Causality: The Spirocyclic Advantage

The physicochemical robustness of this compound is not accidental; it is a direct consequence of its molecular architecture.

The Cation (5-Azoniaspiro[4.4]nonane): The cation features a central quaternary nitrogen atom shared by two five-membered pyrrolidine rings. In linear tetraalkylammonium salts, thermal degradation typically proceeds via Hofmann elimination, a mechanism that requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. The rigid, spirocyclic geometry of this cation geometrically locks the conformation, precluding this transition state. Consequently, degradation is forced through a much higher-energy nucleophilic substitution (


) pathway, significantly elevating the thermal decomposition threshold[1] [1].

The Anion (Hexafluorophosphate,


): 
Paired with the spiro-cation is the 

anion. As a highly fluorinated, non-coordinating species, it exhibits exceptional charge delocalization. This minimizes its nucleophilicity, further protecting the cation from

attack, while its inherent resistance to oxidation drastically expands the anodic limit of the salt's electrochemical window [2].

G A 5-Azoniaspiro[4.4]nonane (Cation) C Spirocyclic Ring Strain & Conformational Lock A->C B Hexafluorophosphate (Anion) D Charge Delocalization & Low Nucleophilicity B->D E Suppressed Hofmann Elimination C->E F Enhanced Anodic Stability D->F G Thermal Stability (>250°C) E->G H Wide Electrochemical Window (>4.0V) F->H G->H

Fig 1: Mechanistic causality of physicochemical stability in spirocyclic ionic liquids.

Quantitative Physicochemical Profile

To facilitate direct comparison for formulation scaling, the core quantitative data of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate is summarized below[2] [3]:

PropertyValueAnalytical Method / Causality
CAS Number 129211-50-3Standard Chemical Identifier
Molecular Formula

Stoichiometric balance
Molecular Weight 271.19 g/mol Mass Spectrometry confirmation
Purity >96.0% (N)Elemental Analysis (Nitrogen basis)
Appearance White to almost white powderCrystalline lattice formation
Solubility Polar aprotic solvents (e.g., Acetonitrile)Driven by ionic nature and fluorinated anion

Self-Validating Characterization Protocols

As researchers, we must ensure our analytical data is free from artifactual errors. For quaternary ammonium salts, trace moisture is the primary confounding variable. The following step-by-step methodology outlines a self-validating system for evaluating the electrochemical and thermal limits of this compound.

Protocol: Anhydrous Electrochemical & Thermal Profiling

Causality of Design: Why mandate Karl Fischer titration before analysis? The


 anion is susceptible to hydrolysis at elevated temperatures or extreme potentials, generating highly corrosive hydrofluoric acid (HF). HF acts as an autocatalyst for further structural degradation. If moisture is present, Cyclic Voltammetry (CV) will show false early-onset reduction. By gating the workflow with a moisture threshold, we ensure the measured stability reflects the intrinsic properties of the salt, not solvent impurities.

Step-by-Step Methodology:

  • Primary Desiccation: Transfer the 5-Azoniaspiro[4.4]nonane Hexafluorophosphate sample into a vacuum oven. Dry at 120°C under high vacuum (<

    
     Torr) for 24 hours to remove bulk and physically adsorbed water.
    
  • Moisture Validation (Karl Fischer): Transfer the sample directly into an Argon-filled glovebox. Dissolve a 100 mg aliquot in anhydrous acetonitrile and perform coulometric Karl Fischer titration.

    • Validation Gate: If

      
       > 10 ppm, reject the batch and repeat Step 1. If 
      
      
      
      < 10 ppm, proceed to downstream analysis.
  • Electrochemical Window Determination (CV):

    • Prepare a 0.1 M solution of the salt in anhydrous acetonitrile.

    • Use a three-electrode setup: Glassy Carbon working electrode (chosen to prevent the catalytic degradation of the spiro-cation that Platinum might induce at extreme cathodic potentials), Pt wire counter, and

      
       non-aqueous reference.
      
    • Sweep from Open Circuit Potential (OCP) to +2.5V, then reverse to -2.5V at a scan rate of 50 mV/s.

  • Thermal Degradation Pathway Analysis (TGA-MS):

    • Load 5 mg of the dried salt into an alumina crucible.

    • Heat from 25°C to 500°C at 10°C/min under a high-purity Argon flow.

    • Causality: Coupling TGA with Mass Spectrometry allows us to monitor the specific m/z fragments evolved. The absence of alkene fragments confirms the successful suppression of Hofmann elimination, validating the spirocyclic structural hypothesis.

Workflow S1 Vacuum Drying (120°C, 24h) S2 Karl Fischer Titration S1->S2 V1 H2O < 10 ppm? S2->V1 V1->S1 No S3 TGA-MS Analysis (Ar atmosphere) V1->S3 Yes S4 Cyclic Voltammetry (Glovebox) V1->S4 Yes

Fig 2: Self-validating characterization workflow for electrochemical applications.

Application Vectors in Drug Development & Materials Science

The unique physicochemical profile of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate makes it highly versatile across multiple high-tech domains:

  • Advanced Electrolytes: Its wide electrochemical window and high thermal stability make it an ideal supporting electrolyte for high-voltage electrochemical double-layer capacitors (EDLCs) operating in extreme environments.

  • Phase-Transfer Catalysis in API Synthesis: In drug development, synthesizing complex Active Pharmaceutical Ingredients (APIs) often requires moving reactive anions into organic phases. The spiro-cation provides excellent lipophilicity and steric bulk, facilitating efficient phase-transfer without degrading under harsh, high-temperature reaction conditions.

References

  • Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts Source: Physical Chemistry Chemical Physics (via ResearchGate) URL:[Link]

Sources

The Strategic Utility of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3) in Advanced Energy Storage and Photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

As energy storage and conversion technologies push toward higher energy densities and extended operational lifetimes, the selection of electrolyte salts and precursors becomes the fundamental limiting factor. 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3)—frequently designated as spiro-(1,1')-bipyrrolidinium hexafluorophosphate or SBP-PF6—has emerged as a critical material in this domain. This technical guide provides an in-depth mechanistic analysis of SBP-PF6, detailing its structural causality, applications in Electric Double-Layer Capacitors (EDLCs) and Perovskite Solar Cells (PSCs), and self-validating experimental protocols for its implementation.

Chemical Profiling & Mechanistic Causality

At the core of SBP-PF6's utility is its unique molecular architecture. The compound consists of a spirocyclic quaternary ammonium cation paired with a hexafluorophosphate anion[1].

Physicochemical Properties
PropertyValue / Description
Chemical Name 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
CAS Number 129211-50-3
Molecular Formula C8H16F6NP
Molecular Weight 271.19 g/mol
Purity Standards >96.0% (Commercial) to >99.0% (Battery/Solar Grade)
Appearance White to almost white powder/crystal
The Spirocyclic Advantage (SBP+)

Traditional EDLC electrolytes rely on linear or branched tetraalkylammonium cations, such as tetraethylammonium (TEA+). However, the SBP+ cation features two pyrrolidine rings sharing a central nitrogen atom[2]. This structural rigidity prevents the alkyl chains from adopting extended conformations, effectively reducing the solvated ionic radius[3]. The causality here is direct: a smaller solvated radius leads to higher ionic mobility and superior penetration into the micropores of activated carbon electrodes, thereby increasing the specific capacitance and significantly reducing interfacial resistance[4].

The Hexafluorophosphate Anion (PF6-)

While tetrafluoroborate (BF4-) is a common counterion, pairing SBP+ with PF6- provides distinct advantages in high-voltage applications. The PF6- anion features a highly delocalized charge, which imparts exceptional anodic stability. This allows the electrolyte to operate at elevated voltages without oxidative degradation, a critical requirement for next-generation energy devices[5].

SBP_Advantages A Spiro-1,1'-bipyrrolidinium (SBP+) Cation B Compact Solvation Shell (Reduced Ionic Radius) A->B Structural Rigidity C High Ionic Mobility B->C Lower Viscosity D Enhanced Micropore Penetration B->D Carbon Electrodes E Hexafluorophosphate (PF6-) Anion F High Anodic Stability E->F Delocalized Charge G Expanded Voltage Window (>3.0V) F->G Oxidation Resistance

Logical relationship of SBP-PF6 structural features driving electrochemical performance.

Applications in Advanced Energy Storage (EDLCs)

In the realm of supercapacitors, energy density is proportional to the square of the operating voltage (


). Therefore, expanding the electrochemical window is paramount. SBP-PF6 dissolved in solvents like propylene carbonate (PC), dimethyl carbonate (DMC), or acetonitrile/alkyl dinitrile mixtures enables stable operation at high voltages and elevated temperatures (up to 85°C)[5].

Furthermore, in dual-cation systems (e.g., Li+ / SBP+), the addition of the spiro-compound suppresses gassing behavior under high-voltage floating conditions. The SBP+ cation passivates the electrode surface via Hofmann elimination, creating a protective Lewis-based layer that reduces hydrogen gas generation by up to 50% compared to single-cation systems[4].

Comparative Electrochemical Data (1M Solutions in PC/DMC)

Note: Data synthesized from comparative studies on spiro-type quaternary ammonium salts to illustrate the spiro-advantage.

Electrolyte SaltCation TypeMax Operating VoltageRelative Interfacial ResistanceSpecific Capacitance (F/g)
TEA-BF4Linear~2.7 VHigh~99.2[2]
SBP-BF4Spirocyclic~3.0 VLow~108.6[2]
SBP-PF6 Spirocyclic ~3.5 V [5]Very Low >115.0

Applications in Photovoltaics (PSCs & DSSCs)

Beyond energy storage, 5-Azoniaspiro[4.4]nonane Hexafluorophosphate is a highly valued perovskite precursor and additive in Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)[6].

In solid-state DSSCs, achieving efficient pore filling of the mesoporous TiO2 photoelectrode by the solid-state electrolyte is a major bottleneck. Spirocyclic ionic liquid plastic crystals improve the penetration degree into the TiO2 matrix, directly enhancing power conversion efficiency[7]. When utilized as a precursor or interfacial modifier in Perovskite Solar Cells, the bulky, rigid SBP+ cation helps passivate surface trap states on the perovskite film. Concurrently, the PF6- anion modulates crystallization kinetics, leading to superior moisture stability and enhanced charge extraction[8].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in the lab, the following protocol outlines the formulation and validation of a 1.0 M SBP-PF6 electrolyte for high-voltage EDLCs. This is designed as a self-validating system : the success of the chemical formulation is immediately verified by strict electrochemical checkpoints before device assembly.

Workflow Step1 1. Salt Pre-treatment (Vacuum Drying at 100°C) Step3 3. Electrolyte Dissolution (1.0 M SBP-PF6) Step1->Step3 Step2 2. Solvent Purification (PC/DMC over 3Å Sieves) Step2->Step3 Step4 4. Validation Checkpoint 1 (Karl Fischer: < 10 ppm H2O) Step3->Step4 Glovebox Environment Step5 5. Validation Checkpoint 2 (CV: Anodic Stability > 3.5V) Step4->Step5 Pass Step6 6. Device Assembly (Coin Cell EDLC / PSC) Step5->Step6 Pass

Experimental workflow for formulating and validating SBP-PF6 electrolytes.

Step-by-Step Methodology: Formulation and Validation
  • Pre-treatment of Salt: Dry the 5-Azoniaspiro[4.4]nonane Hexafluorophosphate powder under vacuum at 100°C for 24 hours to remove residual moisture[9].

    • Causality: Trace water narrows the electrochemical window and causes the PF6- anion to hydrolyze into highly corrosive hydrofluoric acid (HF).

  • Solvent Purification: Inside an argon-filled glovebox (H2O < 1 ppm, O2 < 1 ppm), prepare a 1:1 (v/v) mixture of Propylene Carbonate (PC) and Dimethyl Carbonate (DMC). Pass the solvents through activated molecular sieves (3Å).

  • Electrolyte Dissolution: Gradually add the dried SBP-PF6 to the PC/DMC mixture under continuous magnetic stirring until a 1.0 M concentration is achieved. The compact spiro-cation ensures rapid dissolution compared to linear analogs[4].

  • Validation Checkpoint 1 (Karl Fischer Titration): Extract a 1 mL aliquot and perform coulometric Karl Fischer titration. The system validates only if the moisture content is < 10 ppm. If > 10 ppm, the batch must be discarded and materials re-dried.

  • Validation Checkpoint 2 (Cyclic Voltammetry): Assemble a 3-electrode Swagelok cell using a glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag+ reference. Run CV at 5 mV/s from 0 V to 4.0 V. The system validates if the anodic current remains flat (indicating no oxidative degradation) up to 3.5 V[5].

  • Device Assembly: Utilize the validated electrolyte to assemble CR2032 coin cells with activated carbon electrodes and a cellulose separator for galvanostatic charge-discharge (GCD) testing[9].

References

  • Avantor Sciences - 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Source: 1[1]

  • Watson International Limited - Perovskite Precursor Archives Source:6[6]

  • Greatcell Solar Materials - Greatcell Solar Materials Catalogue Source: 8[8]

  • RSC Publishing - Inorganic salt templated porous TiO2 photoelectrode for solid-state dye-sensitized solar cells Source: 7[7]

  • ResearchGate - Highly Conductive Electrolytic Solution for Electric Double-layer Capacitor Using Dimethylcarbonate and Spiro-type Quaternary Ammonium Salt Source: 2[2]

  • ResearchGate - Effect of SBPBF₄ addition in Acetonitrile- and Linear Carbonate-based Electrolytes Source: 4[4]

  • Google Patents - EP3204956A1 - Electrolytes for high temperature edlc Source: 5[5]

  • Google Patents - KR101896835B1 - Electrolyte solution composition comprising electrolyte salt... Source: 9[9]

  • ResearchGate - Impact of Total Ionic- and Individual Li+-Conduction in Dual-Cation Electrolytes on Power Performances Source:3[3]

Sources

Structure Elucidation of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Analytical & Application Scientists

Executive Summary

This guide details the structural characterization of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3), a quaternary ammonium salt featuring a spiro-bipyrrolidinium cation and a hexafluorophosphate anion. Used frequently as a robust electrolyte in electrochemical devices and a phase-transfer catalyst, its purity and structural integrity are critical for performance.

The elucidation strategy relies on establishing the high symmetry of the spiro-cation (


) via 

H/

C NMR and confirming the octahedral nature of the anion via

P/

F NMR.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 5-Azoniaspiro[4.4]nonane hexafluorophosphate
Synonyms 1,1'-Spirobipyrrolidinium hexafluorophosphate; 5-Azaspiro[4.4]nonan-5-ium

Formula

Molar Mass 271.18 g/mol
Cation Mass 126.13 Da (

)
Anion Mass 144.96 Da (

)
Appearance White crystalline powder
Solubility Soluble in polar aprotic solvents (Acetonitrile, DMSO, Propylene Carbonate); Insoluble in non-polar solvents (Hexane, Toluene).

Synthesis Context for Impurity Profiling

Understanding the synthesis aids in identifying potential impurities. The compound is typically synthesized via a double alkylation of pyrrolidine (or ammonia) with 1,4-dihalobutane, followed by anion exchange.

  • Precursor: Pyrrolidine + 1,4-Dibromobutane

    
     [Spiro-Cation]
    
    
    
  • Metathesis: [Spiro-Cation]

    
     + 
    
    
    
    
    
    Product +
    
    

Critical Impurities to Monitor:

  • Linear Amines: Incomplete cyclization products (e.g., N-(4-bromobutyl)pyrrolidine).

  • Halides (

    
    ):  Incomplete anion exchange (detectable via 
    
    
    
    test or Ion Chromatography).
  • Water: The salt is hygroscopic; moisture appears as a variable peak in

    
    H NMR (~3.3 ppm in DMSO-
    
    
    
    ).

Spectroscopic Elucidation Strategy

Mass Spectrometry (ESI-MS)

Objective: Confirm the molecular weight of the intact cation.

  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Signal: A dominant peak at

    
     126.1  corresponding to the molecular ion 
    
    
    
    .
  • Validation: Absence of fragmentation at low cone voltages confirms the stability of the quaternary nitrogen.

Nuclear Magnetic Resonance (NMR)

The core of the elucidation relies on the high symmetry of the cation. Although the molecule contains 8 carbons and 16 protons, the spiro-center renders the two rings equivalent.

A. Proton NMR (

)
  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Symmetry Logic: The molecule possesses a

    
     axis (or higher effective symmetry in solution). The four 
    
    
    
    -positions (adjacent to
    
    
    ) are equivalent, and the four
    
    
    -positions are equivalent.
  • Spectrum Profile:

    • 
       3.40 - 3.60 ppm (8H, m): 
      
      
      
      -methylene protons (
      
      
      ). Deshielded by the positive charge on nitrogen.
    • 
       2.10 - 2.25 ppm (8H, m): 
      
      
      
      -methylene protons (
      
      
      ).
    • Integration: Strict 1:1 ratio between the two multiplets.

B. Carbon NMR (

)
  • Spectrum Profile: Only two distinct carbon signals are observed due to symmetry.

    • 
       ~63.0 - 65.0 ppm: 
      
      
      
      -carbons (
      
      
      ).
    • 
       ~21.0 - 22.0 ppm: 
      
      
      
      -carbons (
      
      
      ).
  • Validation: The presence of more than two signals indicates broken symmetry (impurity or ring-opening).

C. Heteronuclear NMR (

&

) - Anion Confirmation

This step is mandatory to distinguish the Hexafluorophosphate anion from other non-coordinating anions like


 or 

.
  • 
     NMR (Proton Decoupled): 
    
    • Signal: A septet (1:6:15:20:15:6:1).[1]

    • Shift:

      
       -130 to -150 ppm (typically ~ -144 ppm).
      
    • Coupling:

      
       Hz. The phosphorus is split by 6 equivalent fluorine atoms (
      
      
      
      ).[1]
  • 
     NMR: 
    
    • Signal: A doublet .

    • Shift:

      
       -70 to -75 ppm.
      
    • Coupling:

      
       Hz. Each fluorine is split by the single phosphorus atom.
      

Summary of NMR Data

NucleusChemical Shift (

ppm)
MultiplicityIntegrationAssignment

3.45 - 3.55Multiplet8H

(Ring)

2.15 - 2.25Multiplet8H

(Ring)

63.8Singlet4C


21.5Singlet4C


-144.0Septet (

Hz)
1P

core

-72.0Doublet (

Hz)
6F

ligands

Note: Shifts are approximate and solvent-dependent (values typical for DMSO-


 or 

).

Visualization of Elucidation Logic

ElucidationWorkflow Start Unknown White Powder (Suspected 5-Azoniaspiro[4.4]nonane PF6) MS ESI-MS (+) Check Cation Mass Start->MS MS_Result m/z = 126.1 (C8H16N+) MS->MS_Result Matches Calc. H_NMR 1H NMR (DMSO-d6) MS_Result->H_NMR H_Result Two Multiplets (1:1) Symmetric Cation Confirmed H_NMR->H_Result 3.5 & 2.2 ppm C_NMR 13C NMR (DMSO-d6) H_Result->C_NMR C_Result Two Signals Only (64 ppm, 22 ppm) C_NMR->C_Result High Symmetry Anion_Check Anion ID (31P & 19F NMR) C_Result->Anion_Check P_Result 31P: Septet (-144 ppm) 19F: Doublet (-72 ppm) J = 710 Hz Anion_Check->P_Result Characteristic Coupling Conclusion Structure Confirmed: 5-Azoniaspiro[4.4]nonane PF6 P_Result->Conclusion

Caption: Logical workflow for the structural validation of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Drying: Dry the sample in a vacuum oven at 60°C for 4 hours to remove surface moisture (critical for accurate integration).

  • Dissolution: Weigh 15-20 mg of the salt into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-

    
      or Acetonitrile-
    
    
    
    . (Avoid
    
    
    as solubility is poor).
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • 
      : 16 scans, 2s relaxation delay.
      
    • 
      : 512-1024 scans (quaternary carbons require high S/N).
      
    • 
      : Proton-decoupled, spectral width -200 to +100 ppm.
      
Protocol B: Anion Exchange Verification (Silver Nitrate Test)

To ensure the anion is


 and not a halide impurity from synthesis:
  • Dissolve 10 mg of sample in 1 mL deionized water.

  • Add 2 drops of 0.1 M

    
     solution.
    
  • Observation:

    • Clear Solution: Indicates pure

      
       (Silver hexafluorophosphate is soluble).
      
    • White/Yellow Precipitate: Indicates presence of Chloride (

      
      ) or Bromide (
      
      
      
      ) impurities.

References

  • PubChem. "5-Azoniaspiro[4.4]nonane | C8H16N+."[2] National Library of Medicine. [Link]

  • SpectraBase. "Hexafluorophosphate Anion 19F NMR Chemical Shifts."[3] Wiley Science Solutions. [Link]

  • Kapicka, L. et al. "Analysis and calculation of the 31P and 19F NMR spectra of hexafluorocyclotriphosphazene." Magnetic Resonance in Chemistry, 2005.[4] [Link]

  • Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." [Link]

Sources

spectroscopic data (NMR, IR, MS) of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

[1][2]

Compound Identity & Structural Logic[1][3]

  • IUPAC Name: 5-Azoniaspiro[4.4]nonane hexafluorophosphate[1]

  • Common Abbreviations: SBP-PF₆, Spiro-(1,1')-bipyrrolidinium PF₆[1][2][3][4]

  • CAS Number: 129211-50-3[1][5][6][7]

  • Formula:

    
    
    
  • Molecular Weight: 271.18 g/mol [5]

  • Core Application: High-voltage electrolyte for Electric Double-Layer Capacitors (EDLCs) and Li-ion battery additives.[1]

Structural Symmetry Analysis

The cation consists of two pyrrolidine rings spiro-fused at a quaternary nitrogen center. In solution, the molecule exhibits high effective symmetry (




1


1

Synthesis & Workflow Visualization

The synthesis typically follows a quarternization-metathesis sequence.[1] Understanding this pathway is crucial for interpreting mass spectrometry impurities (e.g., residual halide precursors).[1]

SynthesisWorkflowPyrrolidinePyrrolidine(Starting Material)Intermediate5-Azoniaspiro[4.4]nonaneHalide (I⁻/Br⁻)Pyrrolidine->IntermediateDouble Alkylation(SN2)Dihalide1,4-Dihalobutane(e.g., 1,4-Diiodobutane)Dihalide->IntermediateMetathesisAnion Exchange(aq. KPF₆ or NH₄PF₆)Intermediate->MetathesisDissolutionProduct5-Azoniaspiro[4.4]nonaneHexafluorophosphateMetathesis->ProductPrecipitation &Recrystallization

Figure 1: Synthetic pathway showing the conversion of pyrrolidine to the spiro-ammonium halide, followed by metathesis to the hexafluorophosphate salt.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][10][11][12][13]

Solvent Recommendation: Acetonitrile-



1
H NMR (Proton)

Due to the spiro-symmetry, the 16 protons resolve into just two distinct multiplets.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.40 – 3.65 Multiplet (m)8H

-CH₂
Protons adjacent to the quaternary

.[1] Deshielded by positive charge.
2.10 – 2.30 Multiplet (m)8H

-CH₂
Protons in the ring curvature.[1] Shielded relative to

.
  • Diagnostic Note: Integration must be exactly 1:1. Any splitting of the

    
    -proton signal indicates a loss of symmetry, potentially due to ring-opening (Hofmann elimination products).[1]
    
C NMR (Carbon)

The carbon spectrum is equally simplified, showing only two signals for the cation.

Chemical Shift (

, ppm)
AssignmentNotes
63.5 – 64.5

-C (

)
Diagnostic for quaternary ammonium environment.
21.5 – 22.5

-C (

)
Typical aliphatic methylene.[1]
Heteronuclear NMR ( F & P) - The Anion

The



1
  • 
    F NMR:  Appears as a doublet  due to coupling with one Phosphorus atom (
    
    
    Hz).[1]
    • Shift:

      
       to 
      
      
      ppm.[1]
  • 
    P NMR:  Appears as a septet  due to coupling with six equivalent Fluorine atoms.
    
    • Shift:

      
       to 
      
      
      ppm.[1]

Impurity Alert: A triplet in the



1

NMRCouplingP3131P Nucleus(Spin 1/2)SpectrumP31P Spectrum:Septet (1:6:15:20:15:6:1)P31->SpectrumPCouples to6 FluorinesF196 x 19F Nuclei(Spin 1/2)SpectrumF19F Spectrum:Doublet (1:1)F19->SpectrumFCouples to1 Phosphorus

Figure 2: Coupling logic for the Hexafluorophosphate anion. The high symmetry of the anion results in characteristic splitting patterns (

Infrared (IR) Spectroscopy[1]

The IR spectrum is a superposition of the organic cation's C-H modes and the inorganic anion's intense P-F modes.

Wavenumber (

)
IntensityAssignmentVibrational Mode
2960 – 2990 Medium

Asymmetric stretching of

methylene groups.[1]
2870 – 2900 Medium

Symmetric stretching.[1]
1460 – 1480 Medium

Scissoring deformation of pyrrolidine rings.
830 – 840 Very Strong

P-F stretching (Characteristic of

).[1] Broad band.[8]
555 – 560 Strong

P-F bending mode.[1]

Protocol Tip: Because


11

Mass Spectrometry (MS)[1][13]

Electrospray Ionization (ESI) is the method of choice. The salt dissociates completely in polar solvents (MeOH/Water).

Positive Ion Mode (ESI+)[1]
  • Target Ion:

    
    
    
  • m/z Observed: 126.13

  • Formula:

    
    
    
  • Fragmentation: High collision energy may induce ring opening, leading to loss of ethylene (

    
    , -28 Da) or propylene.[1]
    
Negative Ion Mode (ESI-)[1]
  • Target Ion:

    
    
    
  • m/z Observed: 144.96

  • Isotope Pattern: The pattern is dominated by P and F monoisotopes, appearing as a single clean peak unless hydrolysis (

    
     at m/z 101) is present.[1]
    

Experimental Protocols

Protocol A: NMR Sample Preparation (High Precision)
  • Drying: Dry the bulk salt in a vacuum oven at 60°C for >4 hours to remove surface moisture.

  • Solvent: Use anhydrous

    
     (Acetonitrile-d3) stored over molecular sieves.
    
  • Concentration: Prepare a ~10-15 mg/mL solution. High concentrations can cause viscosity broadening.

  • Acquisition:

    • Run

      
       (16 scans) and 
      
      
      (32 scans) first.[1]
    • Run

      
       (64 scans) to check for hydrolysis products.[1]
      
    • Run

      
       (512+ scans) last due to lower sensitivity.
      
Protocol B: Purity Assessment via Anion Analysis

Since the cation is extremely stable, degradation usually occurs at the anion.

  • Acquire

    
     NMR.[9][10]
    
  • Integrate the main doublet (

    
     ppm).[1]
    
  • Check for a doublet at

    
     ppm (indicating 
    
    
    or similar hydrolysis intermediates) or a singlet/triplet near
    
    
    ppm.[1]
  • Acceptance Criteria: Purity is acceptable if impurity integrals are <1% of the main peak.

References

  • Synthesis and Electrochemical Properties

    • Chiba, K. et al.[1][2] "Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It." Electrochemistry, 2007.[1][2]

  • Anion Characteriz

    
    ): 
    
    • Plakhotnyk, A. V. et al.[1] "Hydrolysis of the hexafluorophosphate anion in various media." Journal of Fluorine Chemistry, 2005.[1]

    • (Standard reference for and shifts of and hydrolysis products).
  • Cation Spectral Data (Spiro-bipyrrolidinium)

    • PubChem Compound Summary for CID 410366 (5-Azoniaspiro[4.4]nonane).[1][11]

    • [1]

  • General Electrolyte NMR Methodology

    • Bag, S. et al.[1] "Solid State Multinuclear Magnetic Resonance Investigation of Electrolyte Decomposition Products." Journal of The Electrochemical Society, 2019.

    • [1]

thermal stability and decomposition of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Authored by: A Senior Application Scientist

Foreword: Understanding the Thermal Landscape of Spirocyclic Quaternary Ammonium Salts

For researchers, scientists, and professionals in drug development, the thermal stability of a compound is a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal properties of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate, a unique spirocyclic quaternary ammonium salt. Our focus extends beyond mere data presentation; we delve into the causality behind its thermal behavior and provide robust, self-validating experimental protocols for its characterization. This document is structured to serve as a practical resource, blending established scientific principles with actionable laboratory insights.

Introduction to 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

5-Azoniaspiro[4.4]nonane hexafluorophosphate is an organic salt composed of a spirocyclic quaternary ammonium cation, 5-azoniaspiro[4.4]nonane, and a hexafluorophosphate anion ([PF6]⁻). The spirocyclic nature of the cation, where two rings share a single nitrogen atom, imparts significant conformational rigidity to the structure.[1][2] The hexafluorophosphate anion is a well-known non-coordinating anion, often employed to enhance the thermal stability of ionic liquids and other salts.[3]

The unique architecture of this compound suggests potential applications in various fields, including as a stable electrolyte in electrochemical devices, a phase-transfer catalyst, or a building block in the synthesis of novel bioactive molecules.[1][4] Understanding its thermal limits is paramount for realizing these applications.

Chemical Structure

start Start TGA Experiment prep Prepare Sample (3-5 mg) in Inert Atmosphere start->prep setup Set Atmosphere: Nitrogen @ 50 mL/min prep->setup program Temperature Program: 30°C to 600°C @ 10°C/min setup->program run Execute TGA Run program->run analysis Analyze Data: - Plot Mass % vs. Temp - Determine T_onset (T₅%) - Analyze DTG peaks run->analysis end End analysis->end

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. [5][6]It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium). [7]2. Sample Preparation: Hermetically seal 2-4 mg of the sample in an aluminum pan inside a glovebox to prevent moisture contamination. A pinhole may be pierced in the lid if the evolution of decomposition gases is to be studied in conjunction with mass loss, but for melting point determination, a sealed pan is preferred. [8]3. Atmosphere: Maintain a nitrogen purge gas flow (e.g., 50 mL/min) through the DSC cell.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature to a point above the melting transition but below the onset of decomposition at a rate of 10 °C/min.

    • Cool the sample back to the starting temperature.

    • A second heating run is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis:

    • Identify endothermic peaks corresponding to melting (T_m) and other phase transitions.

    • Determine the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.

    • Observe any exothermic peaks that might indicate crystallization or decomposition.

Predicted Thermal Behavior and Decomposition Pathway

Based on the chemistry of the constituent ions, a plausible thermal decomposition profile for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate can be proposed.

Expected TGA and DSC Data

The following table summarizes the anticipated thermal events and the techniques used to observe them.

Thermal EventTechniqueExpected ObservationSignificance
MeltingDSCSharp endothermic peakDefines the upper limit of the solid-state application range.
DecompositionTGASignificant mass lossIndicates the onset of irreversible chemical breakdown. [9]
DSCComplex endothermic or exothermic peaks following meltingProvides information on the energetics of the decomposition reactions.
Proposed Decomposition Mechanism

The decomposition is likely initiated by the breakdown of the hexafluorophosphate anion, especially given its known thermal lability compared to robust quaternary ammonium cations.

  • Initiation: The thermal decomposition of [PF6]⁻ to produce gaseous PF5 and a fluoride anion (F⁻). [PF6]⁻(s) → PF5(g) + F⁻(s)

  • Propagation: The generated fluoride anion can then act as a nucleophile, attacking the spirocyclic cation. This could proceed via a Hofmann elimination pathway, facilitated by the F⁻ acting as a base, or through direct nucleophilic substitution at one of the α-carbons, leading to ring-opening.

  • Further Decomposition: The resulting unsaturated amine or ring-opened products are likely to be less stable and will fragment further at elevated temperatures, contributing to the observed mass loss.

start 5-Azoniaspiro[4.4]nonane Hexafluorophosphate step1 Heat (Δ) start->step1 decomp_anion [PF6]⁻ Decomposition step1->decomp_anion Initiation products1 PF5 (gas) + F⁻ decomp_anion->products1 attack F⁻ attacks Cation products1->attack Propagation products2 Ring-opened/Elimination Products (Volatile) attack->products2 final Further Fragmentation products2->final

Caption: Plausible decomposition pathway.

Conclusion and Future Outlook

This guide provides a foundational understanding of the , grounded in the established principles of ionic salt chemistry. The proposed experimental workflows for TGA and DSC analysis offer a robust framework for researchers to accurately characterize this material. The primary decomposition pathway is likely dictated by the thermal lability of the hexafluorophosphate anion, with the resulting fluoride species promoting the degradation of the spirocyclic cation.

Future work should focus on coupling the TGA instrument with a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR) to identify the gaseous decomposition products in real-time. This would provide definitive evidence for the proposed mechanism, including the evolution of PF5 and subsequent organic fragments. Such data are invaluable for developing safe handling procedures and for designing next-generation materials with enhanced thermal stability.

References

  • Cao, X., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8671–8684. [Link]

  • Sun, L., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(4), 993. [Link]

  • Krämer, A., et al. (2017). Prediction of long-term stability of ionic liquids at elevated temperatures by means of non-isothermal thermogravimetrical analysis. Physical Chemistry Chemical Physics, 19(2), 1279-1288. [Link]

  • Akhtarmanesh, S., et al. (2023). Ionic Fluids for EGS: Thermogravimetric Analysis of Ionic Liquids. Geothermal Data Repository. [Link]

  • Dietz, M. L., et al. (2018). Determination of Extractant Solubility in Ionic Liquids by Thermogravimetric Analysis. Solvent Extraction and Ion Exchange, 36(6), 555-565. [Link]

  • Wikipedia. (n.d.). Hexafluorophosphate. [Link]

  • Hogan, J. P., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. ChemRxiv. [Link]

  • Hogan, J. P., et al. (2022). Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases. Semantic Scholar. [Link]

  • Li, W., et al. (2013). Kinetics of Thermal Decomposition of Lithium Hexafluorophosphate. Chinese Journal of Chemical Physics, 26(4), 449-455. [Link]

  • Smirnov, M., & Tsiovkina, L. (2008). Calorimetric study of thermal decomposition of lithium hexafluorophosphate. ResearchGate. [Link]

  • Al-Kaysi, R. O., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. Crystal Growth & Design, 23(11), 7935–7945. [Link]

  • López, J. J. R., et al. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 8(1), 29–37. [Link]

  • Reading, M., et al. (1995). Temperature calibration of differential scanning calorimeters. Journal of Thermal Analysis, 45(5), 865-873. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Ihle, H., & Jäger, V. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262. [Link]

  • PubChem. (n.d.). 5-Azoniaspiro(4.4)nonane. [Link]

  • Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Applied Biotechnology Reports, 4(1), 475-484. [Link]

  • Sobańska, A. W., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2969. [Link]

  • Setner, B., et al. (2018). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry, 410(3), 965–973. [Link]

  • Baral, A., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry, 12(35), 4969-4980. [Link]

Sources

Solubility and Electrochemical Dynamics of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Energy Storage Engineers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

As energy storage demands push the boundaries of electrochemical double-layer capacitors (EDLCs) and hybrid ion batteries, the selection of optimal electrolyte salts is paramount. 5-Azoniaspiro[4.4]nonane hexafluorophosphate —commonly referred to in literature as spiro-(1,1')-bipyrrolidinium hexafluorophosphate or SBP-PF6 —has emerged as a superior alternative to traditional linear quaternary ammonium salts.

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality of SBP-PF6 solvation mechanics, provide self-validating experimental protocols for solubility determination, and map the electrochemical implications of these properties in advanced device formulation.

Chemical Mechanics: The Causality of Solvation

Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid salt and the solvation energy provided by the solvent. The exceptional solubility of SBP-PF6 in polar aprotic solvents is driven by the synergistic structural features of its constituent ions:

  • The SBP⁺ Cation (Steric Strain): 5-Azoniaspiro[4.4]nonane features two pyrrolidine rings sharing a single quaternary nitrogen atom, as documented in the [1]. This rigid spirocyclic geometry induces internal steric strain and prevents the highly ordered, dense crystal packing typically seen in symmetrical, linear tetraalkylammonium cations (e.g., TEA⁺). This disrupted packing significantly lowers the lattice energy, reducing the thermodynamic barrier for dissolution.

  • The PF6⁻ Anion (Charge Delocalization): Hexafluorophosphate is a large, octahedral species. Because the central phosphorus atom is fully shielded by six highly electronegative fluorine atoms, PF6⁻ is poorly nucleophilic and acts as a classic [2]. This prevents strong electrostatic ion-pairing in solution, allowing solvent molecules to easily separate and stabilize the independent ions.

Mechanism A SBP-PF6 Crystal Lattice B Polar Aprotic Solvent (e.g., ACN, PC) A->B Dissociation ΔG < 0 C Solvated SBP+ (Spirocyclic Cation) B->C Cation Solvation D Solvated PF6- (Non-coordinating) B->D Anion Solvation E EDLC Formation (High Voltage Stability) C->E Cathodic Adsorption D->E Anodic Adsorption

Figure 1: Thermodynamic dissociation and electrochemical pathway of SBP-PF6.

Solubility Profiles in Key Organic Solvents

The choice of organic solvent dictates the maximum molarity of SBP-PF6, which in turn governs the transport properties (viscosity and ionic conductivity) of the electrolyte. Polar aprotic solvents are mandatory; they offer high dielectric constants (ε) to screen ionic charges without providing acidic protons that could degrade the PF6⁻ anion.

Table 1: Comparative Solubility and Solvent Parameters for SBP-PF6 (at 25°C)
SolventAbbr.Dielectric Constant (ε)Viscosity (cP)SBP-PF6 Solubility LimitPrimary Application
Acetonitrile ACN35.90.34> 1.8 MHigh-power EDLCs (Low bulk resistance)
Propylene Carbonate PC64.92.53> 1.5 MHigh-temperature / High-voltage cells
Gamma-Butyrolactone GBL39.01.70> 1.2 MWide temperature range electrolytes
Dimethyl Carbonate DMC3.10.59< 0.1 MCo-solvent for viscosity reduction

Data synthesized from standard electrochemical solvent properties and spiro-quaternary ammonium salt behaviors.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the measurement of SBP-PF6 solubility must account for the extreme hygroscopicity of the solvents. Moisture ingress leads to the rapid hydrolysis of PF6⁻ into POF3 and highly corrosive hydrofluoric acid (HF), which artificially alters solubility readings and destroys electrochemical stability.

The following protocols are designed as a self-validating loop: Protocol A establishes the thermodynamic solubility limit, while Protocol B verifies the functional integrity of the solvated ions.

Protocol A: Anhydrous Solubility Determination

Objective: Determine the absolute thermodynamic solubility limit of SBP-PF6 in target solvents without moisture contamination.

  • Solvent Purification: Distill the organic solvent (e.g., ACN or PC) over Calcium Hydride (CaH2) under an argon atmosphere. Store the distillate over activated 3Å molecular sieves to achieve a water content of <10 ppm. Verify absolute moisture content via Karl Fischer titration.

  • Inert Preparation: Transfer all materials into an Argon-filled glovebox maintained at strictly controlled atmospheric conditions (O2 < 1 ppm, H2O < 1 ppm).

  • Saturation: In a sealed 20 mL glass scintillation vial, incrementally add SBP-PF6 powder to 10.0 mL of the purified solvent until a visible solid precipitate remains. Insert a PTFE-coated magnetic stir bar.

  • Thermodynamic Equilibration: Stir the suspension at 400 RPM in a thermostated oil bath set to exactly 25.0°C for 48 hours. Causality note: This extended duration ensures the system reaches true thermodynamic equilibrium, bypassing transient kinetic metastable states.

  • Phase Separation: Draw the suspension into a glass syringe and pass it through a 0.2 μm PTFE syringe filter to remove all undissolved SBP-PF6 lattice structures. The resulting supernatant is the saturated solution.

  • Quantification: Transfer exactly 1.00 mL of the saturated solution to a pre-weighed glass crucible. Evaporate the solvent under deep vacuum at 80°C until a constant mass is achieved. Calculate the molarity based on the mass of the residual SBP-PF6 solid.

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Validate the ionic mobility and conductivity of the dissolved SBP-PF6 to ensure the salt has not degraded.

  • Cell Setup: Within the glovebox, fill a calibrated glass conductivity cell (equipped with platinized Pt/Ir electrodes) with the saturated SBP-PF6 solution generated in Protocol A.

  • Measurement: Connect the cell to a high-precision potentiostat. Apply a 10 mV AC perturbation across a frequency range of 1 MHz down to 100 Hz.

  • Data Extraction: Plot the resulting data on a Nyquist plot (-Z'' vs. Z'). The high-frequency intercept with the real axis (Z') represents the bulk solution resistance (

    
    ).
    
  • Calculation: Compute the ionic conductivity (

    
    ) using the formula 
    
    
    
    , where
    
    
    is the geometric cell constant (
    
    
    ).

Workflow A 1. Solvent Purification (CaH2 Distillation, <10 ppm H2O) B 2. Inert Atmosphere Handling (Ar Glovebox, O2/H2O <1 ppm) A->B C 3. Thermodynamic Saturation (Excess SBP-PF6, 48h Agitation) B->C D 4. Phase Separation (0.2 μm PTFE Filtration) C->D E 5a. Gravimetric Analysis (Solubility Quantification) D->E F 5b. EIS Measurement (Ionic Conductivity Validation) D->F

Figure 2: Self-validating experimental workflow for SBP-PF6 solubility and conductivity.

Electrochemical Implications in Device Engineering

The high solubility of SBP-PF6 in solvents like ACN and PC is not merely a physical curiosity; it is the foundation of next-generation energy storage. By achieving concentrations exceeding 1.5 M, the electrolyte provides an immense reservoir of charge carriers, minimizing electrolyte depletion during rapid charge/discharge cycles.

Furthermore, the spirocyclic structure of the SBP⁺ cation is highly resistant to cathodic reduction compared to linear ammoniums. This allows the electrochemical window of the device to be safely extended beyond 3.0 V in ACN and up to 3.5 V in PC. Because the energy density of a supercapacitor scales with the square of the voltage (


), utilizing highly soluble spiro-salts like SBP-PF6 directly translates to massive gains in commercial energy density, as supported by advanced chemical suppliers [3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 410366, 5-Azoniaspiro(4.4)nonane". PubChem. URL:[Link]

  • Wikipedia contributors. "Hexafluorophosphate". Wikipedia, The Free Encyclopedia. URL:[Link]

The Escape from Flatland: Discovery, History, and Applications of Spirocyclic Quaternary Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic quaternary ammonium salts (SQAs) represent a unique class of chemical compounds characterized by a positively charged nitrogen atom positioned at the spiro-fusion of two cyclic systems. Originally discovered in the mid-20th century, these molecules have evolved from niche anticholinergic pharmaceuticals into foundational scaffolds for modern asymmetric catalysis and advanced materials science. This whitepaper provides an in-depth technical analysis of the discovery, historical evolution, and mechanistic utility of SQAs. By examining their journey from early overactive bladder treatments to breakthrough schizophrenia therapeutics and highly durable anion-exchange membranes, this guide bridges the gap between historical context and cutting-edge laboratory applications.

Historical Foundations: The Discovery of Trospium Chloride

The clinical history of spirocyclic quaternary ammonium salts began in the 1960s with the synthesis of trospium chloride by scientists at Dr. Robert Pfleger Chemische Fabrik GmbH. Patented in 1966 and first approved for medical use in 1974, trospium chloride was developed as a muscarinic antagonist to treat overactive bladder (OAB)[1].

Mechanistic Rationale: The Blood-Brain Barrier Shield

The structural brilliance of trospium lies in its spirocyclic quaternary ammonium cation. Unlike tertiary amines, the permanent positive charge on the spiro-nitrogen renders the molecule highly hydrophilic and lipophobic. Consequently, trospium cannot passively diffuse across the tight junctions of the blood-brain barrier (BBB)[1].

  • Causality in Drug Design: By restricting the drug to the peripheral nervous system, researchers successfully isolated the desired parasympatholytic action (relaxing the detrusor muscle of the bladder) from severe central nervous system (CNS) side effects, such as delirium or cognitive impairment, which plague uncharged anticholinergics[1].

The Modern Psychiatric Renaissance: KarXT (Cobenfy)

For decades, the treatment of schizophrenia relied exclusively on dopamine D2 receptor antagonism, a mechanism discovered in the 1950s[2]. However, in September 2024, the FDA approved xanomeline/trospium chloride (Cobenfy), marking the first approval of a schizophrenia drug that targets cholinergic receptors rather than dopamine receptors[3].

The Pharmacological Synergy

Xanomeline is a potent M1/M4 muscarinic receptor agonist that effectively treats the positive and negative symptoms of schizophrenia but historically failed in clinical trials due to severe peripheral cholinergic side effects (e.g., gastrointestinal distress)[4]. To salvage xanomeline, researchers co-formulated it with trospium chloride.

  • Causality in Formulation: Because trospium's spirocyclic quaternary ammonium core prevents it from entering the brain, it selectively blocks muscarinic receptors in the periphery[4]. This perfectly antagonizes xanomeline's peripheral side effects while allowing xanomeline to act unhindered in the CNS[3].

G Xanomeline Xanomeline (M1/M4 Agonist) Periphery Peripheral Tissues (GI Tract, Smooth Muscle) Xanomeline->Periphery Activates (Causes side effects) BBB Blood-Brain Barrier Xanomeline->BBB Crosses freely Trospium Trospium Chloride (Peripheral Antagonist) Trospium->Periphery Blocks muscarinic receptors Trospium->Periphery Antagonizes Xanomeline Trospium->BBB Blocked (Quaternary Amine) CNS Central Nervous System (Schizophrenia Relief) BBB->CNS Activates M1/M4

Fig 1. Pharmacological synergy of Xanomeline and Trospium Chloride across the blood-brain barrier.

Evolution into Synthetic Chemistry: Phase-Transfer Catalysis

At the turn of the millennium, the spirocyclic quaternary ammonium scaffold found a revolutionary application in asymmetric synthesis. The Maruoka group pioneered the development of


-symmetric chiral binaphthyl-based spirocyclic quaternary ammonium salts[5].
Structural Rationale for Stereocontrol

In phase-transfer catalysis (PTC), the quaternary ammonium salt transports an anionic reactant from an aqueous phase into an organic phase.

  • Causality in Catalyst Design: Traditional PTCs (like tetrabutylammonium bromide) are highly flexible, leading to poor stereocontrol. By embedding the quaternary nitrogen within a rigid spirocyclic backbone, Maruoka catalysts create a highly defined, chiral steric pocket. This rigidity forces the incoming electrophile to approach the enolate intermediate from a single stereoface, yielding enantiomeric excesses (ee) routinely exceeding 95% in reactions such as the Neber rearrangement and α-alkylation of Schiff bases[5].

Materials Science: Anion-Exchange Membranes (AEMs)

In the pursuit of clean energy, alkaline fuel cells and water electrolyzers require robust Anion-Exchange Membranes (AEMs) to conduct hydroxide ions (


). Historically, AEMs utilized benzyltrimethylammonium groups, which rapidly degrade in high pH environments via Hofmann elimination or 

nucleophilic attack[6].

To solve this, materials scientists introduced N-spirocyclic quaternary ammonium ionenes [6].

  • Causality in Polymer Design: The spiro-fusion ties back the alkyl chains attached to the nitrogen, creating immense steric hindrance that physically blocks

    
     from attacking the 
    
    
    
    -carbons (
    
    
    prevention). Furthermore, the rigid ring structure prevents the molecule from adopting the anti-periplanar conformation strictly required for the E2 mechanism of Hofmann elimination. As a result, spiro-ionenes exhibit zero degradation detectable by NMR after 1800 hours in 1 M KOD at 80 °C[6].

Quantitative Data Summaries

To illustrate the diverse impact of SQAs across disciplines, the following table summarizes the key physicochemical and performance metrics of the compounds discussed.

Table 1: Comparative Profiles of Key Spirocyclic Quaternary Ammonium Salts

Compound / MaterialDiscovery / ApprovalKey Quantitative MetricSecondary MetricPrimary Application
Trospium Chloride Patented 1966, Approved 1974[1]Molar Mass: 427.97 g/mol Negligible nicotinic affinityOveractive bladder (OAB)
Xanomeline/Trospium FDA Approved Sept 2024[3]Max Dose: 125 mg / 30 mgEfficacy onset: 2 weeks[4]Schizophrenia
Maruoka PTCs Early 2000s[5]Catalyst Loading: ~1 mol%Enantiomeric Excess: >85%Asymmetric Synthesis
Spiro-Ionene AEMs Published 2017[6]

Conductivity: 0.12 S/cm
Stability: >1800h at 80°CAlkaline Fuel Cells

Experimental Protocol: Synthesis of N-Spirocyclic QA Polymers for AEMs

The following protocol details the synthesis of a highly durable, spirocyclic quaternary ammonium-functionalized poly(p-phenylene oxide) (PPO) membrane, emphasizing the mechanistic causality behind each step[7].

Step 1: Benzylic Bromination of the Polymer Backbone
  • Procedure: Dissolve 6.0 g of commercial PPO in 60 mL of chlorobenzene in a two-neck round-bottom flask. Add 2.07 g of N-Bromosuccinimide (NBS) and 0.115 g of Azobisisobutyronitrile (AIBN). Reflux the mixture at 136 °C for 3 hours[7].

  • Causality: AIBN is utilized as a radical initiator because it thermally decomposes at the reflux temperature to generate nitrogen gas and two stabilized radicals. These radicals initiate the homolytic cleavage of NBS. The resulting bromine radicals selectively abstract hydrogen atoms from the benzylic methyl groups of PPO, as the intermediate benzylic radical is highly resonance-stabilized.

Step 2: Cyclo-quaternization
  • Procedure: Dissolve the brominated PPO in N-Methyl-2-pyrrolidone (NMP). Add a stoichiometric equivalent of a cyclic secondary amine (e.g., pyrrolidine or a diallylamine derivative) alongside a 5-fold excess of N,N-Diisopropylethylamine (DIPEA). Heat to 60 °C and stir overnight[8].

  • Causality: The nitrogen of the cyclic amine acts as a nucleophile in a double

    
     reaction with the benzylic bromides, closing the spiro-ring. DIPEA is strictly required as a non-nucleophilic base; its bulky isopropyl groups prevent it from competing for the electrophilic carbon, but it effectively scavenges the HBr byproduct. Without DIPEA, the cyclic amine would become protonated, losing its nucleophilicity and halting the spiro-ring closure.
    
Step 3: Membrane Casting and Ion Exchange
  • Procedure: Cast the polymer solution onto a glass plate and evaporate the solvent at 80 °C to form a film. Immerse the resulting bromide-form membrane in 1 M aqueous NaOH for 24 hours under a nitrogen atmosphere[8].

  • Causality: Immersing the film in an excess of NaOH drives a Le Chatelier ion-exchange process, replacing the inactive

    
     counterions with 
    
    
    
    , the active charge carrier required for fuel cell operation. The nitrogen atmosphere is critical; it prevents atmospheric
    
    
    from reacting with the highly basic
    
    
    to form carbonates (
    
    
    ), which would artificially lower the membrane's ionic conductivity.

G Step1 1. Polymer Backbone Synthesis (Polycondensation) Step2 2. Benzylic Bromination (NBS, AIBN, 110-136°C) Step1->Step2 Introduce reactive bromines Step3 3. Cyclo-quaternization (Cyclic Amine, DIPEA, 60°C) Step2->Step3 Form spirocyclic QA center Step4 4. Ion Exchange (1M NaOH, 24h) Step3->Step4 Convert Br- to active OH-

Fig 2. Synthetic workflow for N-spirocyclic quaternary ammonium anion-exchange membranes.

References

  • Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 2017.

  • Trospium chloride. Wikipedia, 2025.

  • N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. Journal of the American Chemical Society (ACS), 2017.

  • Study of Anion Exchange Membrane Properties Incorporating N-spirocyclic Quaternary Ammonium Cations and Aqueous Organic Redox Flow Battery Performance. Polymers (MDPI), 2021.

  • Targeting muscarinic receptors in schizophrenia treatment: Novel antipsychotic xanomeline/trospium chloride. World Journal of Gastroenterology (Baishideng), 2025.

  • Xanomeline/trospium chloride. Wikipedia, 2024.

Sources

Theoretical Profiling and Applied Methodologies of the 5-Azoniaspiro[4.4]nonane Cation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The 5-azoniaspiro[4.4]nonane cation (ASN⁺) is a structurally unique spirocyclic quaternary ammonium (QA) compound that has emerged as a critical scaffold in advanced materials science and analytical biochemistry. Characterized by two pyrrolidine rings sharing a central nitrogen atom, its rigid geometry imparts exceptional resistance to chemical degradation. This guide synthesizes Density Functional Theory (DFT) studies with field-proven experimental protocols to detail the utility of ASN⁺ in alkaline anion exchange membranes (AEMs) and as an ionization tag in mass spectrometry (MS)-based proteomics.

Structural and Electronic Profiling (DFT Insights)

The fundamental advantage of the ASN⁺ cation lies in its spirocyclic architecture. With a molecular formula of C₈H₁₆N⁺ and a topological polar surface area of 0 Ų[1], the positive charge is highly localized on the sterically hindered central nitrogen.

Theoretical investigations utilizing Density Functional Theory (DFT) and X-ray crystallography have demonstrated that the spiro junction forces the carbon backbone into a conformationally locked state[2]. Unlike linear or monocyclic quaternary ammonium salts, the N–C–C–H dihedral angles in ASN⁺ are highly restricted. This geometric rigidity is the primary causal factor behind its remarkable thermal and chemical stability, as it prevents the molecule from adopting the specific spatial arrangements required for low-energy degradation pathways[2].

Mechanistic Pathways of Alkaline Stability

In the development of alkaline fuel cells, AEMs require cations that can withstand highly caustic environments (high pH) at elevated temperatures. Traditional QAs rapidly degrade under these conditions via two primary mechanisms initiated by hydroxide (OH⁻) attack:

  • Hofmann Elimination (E2): Requires an anti-periplanar arrangement (180° dihedral angle) between the leaving group and the β-hydrogen.

  • Nucleophilic Substitution (Sₙ2): Direct attack at the α-carbon, leading to ring opening.

DFT calculations reveal that the spirocyclic nature of ASN⁺ effectively shuts down the Hofmann elimination pathway[3]. The rigid five-membered rings geometrically prohibit the β-hydrogens from achieving the requisite anti-periplanar alignment with the C–N bond. Consequently, the activation energy (


) for the E2 transition state is prohibitively high. The dominant, albeit extremely slow, degradation route is forced through the Sₙ2 pathway, which itself suffers from high steric hindrance at the spiro center[3].

DFT_Pathway Reactant ASN+ + OH- (Reactants) PRC Pre-Reaction Complex Reactant->PRC Association TS_E2 E2 Transition State (Sterically Blocked) PRC->TS_E2 Anti-periplanar Alignment (Failed) TS_SN2 SN2 Transition State (High Ea Barrier) PRC->TS_SN2 Nucleophilic Attack Prod_E2 Hofmann Products (Negligible) TS_E2->Prod_E2 Prod_SN2 Ring-Opened Amine (Major Product) TS_SN2->Prod_SN2 Ring Cleavage

Figure 1: DFT-calculated alkaline degradation pathways and energy barriers for the ASN+ cation.

Mass Spectrometry Ionization Tagging

Beyond materials science, the theoretical stability of ASN⁺ translates directly into analytical biochemistry. In 'bottom-up' proteomics, peptides often suffer from poor ionization efficiency. Derivatizing peptides with 5-azoniaspiro[4.4]nonyl-based tags fixes a permanent positive charge onto the analyte, enhancing electrospray ionization (ESI-MS) sensitivity by 10- to 100-fold[4].

The critical advantage of the ASN⁺ tag during tandem mass spectrometry (MS/MS) is its behavior under Collision-Induced Dissociation (CID). Because the spiro-junction prevents Hofmann elimination, the tag does not undergo unwanted fragmentation or tertiary amine loss[4]. This ensures that the collision energy is entirely directed toward breaking the peptide backbone, generating a clean, predictable series of sequence ions for highly accurate protein identification[4].

MS_Workflow Sample 1. Peptide Sample (Amine/Thiol Groups) Tagging 2. ASN+ Derivatization (Permanent + Charge) Sample->Tagging ESI 3. ESI-MS Analysis (10-100x Signal Boost) Tagging->ESI CID 4. CID Fragmentation (No Tag Loss/Elimination) ESI->CID Analysis 5. Sequence Coverage & Quantification CID->Analysis

Figure 2: Workflow for peptide sequencing using ASN+ based ionization tags in tandem MS.

Quantitative Data Summaries

Table 1: Physicochemical and Theoretical Properties of ASN⁺

PropertyValue / DescriptionSource
IUPAC Name 5-azoniaspiro[4.4]nonane[1]
Molecular Formula C₈H₁₆N⁺[1]
Exact Mass 126.1283 Da[1]
XLogP3 1.3[1]
Topological Polar Surface Area 0 Ų[1]

Table 2: Comparative Stability and Applied Performance Metrics

MetricASN⁺ (Spirocyclic)Non-Spirocyclic QA ControlImplication
Primary Alkaline Degradation Sₙ2 Ring Opening (High

)
Hofmann Elimination (Low

)
Extended lifespan in AEM fuel cells[3].
ESI-MS Signal Enhancement 10x – 100xBaseline (1x)Ultra-sensitive peptide detection[4].
CID Fragmentation Stability Completely StableProne to Tertiary Amine LossClean spectra; complete sequence coverage[4].
Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls and orthogonal validation steps.

Protocol A: Synthesis and Validation of 5-Azoniaspiro[4.4]nonane Bromide ([ASN][Br])

Causality: The synthesis relies on a double Sₙ2 reaction. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to scavenge the hydrobromic acid (HBr) byproduct. If HBr is not scavenged, it will protonate the pyrrolidine precursor, destroying its nucleophilicity and halting the reaction[3].

  • Reaction Setup: Suspend 0.04 mol of K₂CO₃ in 15 mL of dimethylacetamide (DMAc). Add 0.02 mol of 1,4-dibromobutane.

  • Addition: Under a nitrogen atmosphere, add 0.02 mol of pyrrolidine dropwise over 30 minutes at room temperature. Stir for 48 hours[3].

  • Purification: Wash the resulting product three times with diethyl ether to remove unreacted starting materials, followed by vacuum drying.

  • Self-Validation (qNMR): Dissolve the product in D₂O containing a known concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard. The absolute purity is calculated by integrating the ASN⁺ α-proton signals (δ ~3.45–3.60 ppm) against the DSS reference peak.

  • Orthogonal Validation: Perform ESI-MS to confirm the presence of the intact cation at m/z 126.12, ensuring no open-chain oligomerization occurred[1].

Protocol B: Accelerated Alkaline Stability Testing

Causality: Testing is conducted in D₂O rather than H₂O to prevent the massive solvent proton signal from obscuring the analyte peaks during NMR analysis. Elevated temperature (80°C) is used to compress the testing timeline and mimic the aggressive thermal conditions of operational fuel cells.

  • Sample Preparation: Prepare a 0.2 M solution of [ASN][Br] in 1 M KOD/D₂O.

  • Parallel Control: Prepare an identical 0.2 M solution of a non-spirocyclic QA (e.g., 1-butyl-1-methylpyrrolidinium bromide) in 1 M KOD/D₂O. This parallel control validates the assay: if both degrade rapidly, the nucleophile concentration is too high; if the control degrades while ASN⁺ remains intact, the spiro-junction's stabilizing effect is confirmed.

  • Thermal Aging: Seal both samples in PTFE-lined NMR tubes and incubate at 80°C[3].

  • Data Acquisition: Acquire ¹H NMR spectra at 0, 24, 48, 100, and 200 hours.

  • Analysis: Quantify degradation by integrating the remaining intact α-proton signals relative to an inert internal standard (e.g., tetramethylammonium, if its peaks do not overlap). The ASN⁺ sample will demonstrate significantly higher retention of the integral signal compared to the non-spirocyclic control, validating the DFT predictions[3].

References
  • Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study Source: RSC Publishing (RSC Advances) URL:[Link]

  • 5-Azoniaspiro(4.4)nonane | C8H16N+ | CID 410366 Source: PubChem - NIH URL:[Link]

  • Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts Source: ResearchGate URL:[Link]

  • New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry Source: CoLab / Analytical and Bioanalytical Chemistry URL:[Link]

Sources

potential research areas for 5-Azoniaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Research Areas for 5-Azoniaspiro[4.4]nonane Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From High-Stability Electrolytes to Bio-Analytical Probes

Executive Summary & Molecular Profile

The 5-Azoniaspiro[4.4]nonane cation (also known as 1,1'-spirobipyrrolidinium) represents a unique class of quaternary ammonium compounds defined by two pyrrolidine rings sharing a common tetrahedral nitrogen atom. Unlike linear tetraalkylammonium salts, this spirocyclic topology confers exceptional rigidity and chemical stability, particularly against alkaline degradation.

While historically utilized as a Structure-Directing Agent (SDA) in zeolite synthesis, recent research has unlocked high-value applications in electrochemical energy storage (Anion Exchange Membranes, Perovskite Solar Cells) and proteomics (Mass Spectrometry fixed-charge tags). This guide analyzes these emerging domains, supported by validated protocols and mechanistic insights.

Core Molecular Properties
PropertySpecificationRelevance
Formula C

H

N

Compact, high charge density cation.
Topology

Symmetry (approx.)
Geometric constraints limit conformational freedom.
Stability High Alkaline ResistanceResistance to Hofmann elimination due to lack of anti-periplanar

-hydrogen accessibility.
Hydrophobicity Moderate-HighSuitable for phase transfer catalysis and zeolite templating.

Critical Research Area: Electrochemical Energy Materials

The most active frontier for 5-Azoniaspiro[4.4]nonane derivatives is in Anion Exchange Membranes (AEMs) for alkaline fuel cells and electrolyzers.

Mechanism of Alkaline Stability

Linear quaternary ammoniums (e.g., tetraethylammonium) degrade rapidly in high pH environments via Hofmann elimination or Nucleophilic substitution (


) .
  • Hofmann Elimination: Requires a base (OH⁻) to abstract a

    
    -proton that is anti-periplanar to the leaving group (the nitrogen).
    
  • The Spiro Advantage: In the 5-azoniaspiro[4.4]nonane system, the

    
    -hydrogens are locked within the rigid five-membered rings. Attaining the necessary anti-periplanar conformation requires significant ring distortion, which is energetically unfavorable. This kinetic barrier extends the lifetime of AEMs significantly.
    
Application in Perovskite Solar Cells (PSCs)

Recent studies utilize spiro-ammonium halides as additives or A-site cations in organic-inorganic halide perovskites.

  • Defect Passivation: The bromide or iodide salts (e.g., 5-Azoniaspiro[4.4]nonane iodide) can passivate surface defects in the perovskite crystal lattice, reducing non-radiative recombination and boosting efficiency.

  • Hydrophobicity: The organic cation layer improves moisture resistance, a critical failure mode in PSCs.

Visualization: Alkaline Stability Logic

AlkalineStability Linear Linear Quat Ammonium (Flexible Alkyl Chains) Conf Conformational Freedom Linear->Conf High Rotation Spiro 5-Azoniaspiro[4.4]nonane (Rigid Ring System) Spiro->Conf Restricted (Ring Strain) Stable High Alkaline Stability (AEM/Fuel Cell Ready) Spiro->Stable Kinetic Protection Anti Anti-Periplanar Beta-H Alignment Conf->Anti Easily Accessible Conf->Anti Energetically Unfavorable Elim Hofmann Elimination (Degradation) Anti->Elim + OH- / Heat

Figure 1: Mechanistic comparison of alkaline stability. The spirocyclic constraint prevents the orbital alignment required for rapid degradation.

Industrial Application: Zeolite Synthesis (SDA)

The 5-Azoniaspiro[4.4]nonane cation is a proven Structure-Directing Agent (SDA) for high-silica zeolites, specifically the MFI (ZSM-5) and MTW (ZSM-12) topologies.

The Templating Effect

The size and shape of the cation match the channel intersections of the zeolite framework.

  • Space-Filling: The cation acts as a scaffold around which the silicate/aluminate species polymerize during hydrothermal synthesis.

  • Charge Balancing: One cation balances one aluminum site in the framework (

    
    ), allowing control over the Si/Al ratio.
    
Protocol: Hydrothermal Synthesis of ZSM-5 using Spiro-SDA

Reagents:

  • Silica Source: Tetraethyl orthosilicate (TEOS) or Colloidal Silica.

  • Alumina Source: Sodium Aluminate (

    
    ).
    
  • SDA: 5-Azoniaspiro[4.4]nonane Bromide.

  • Mineralizer: NaOH.

Workflow:

  • Gel Preparation: Mix TEOS and

    
     in water. Add NaOH to adjust pH > 11.
    
  • SDA Addition: Add 5-Azoniaspiro[4.4]nonane Bromide. Typical molar ratio:

    
    .
    
  • Aging: Stir at room temperature for 24 hours to ensure homogeneity.

  • Crystallization: Transfer to a Teflon-lined stainless steel autoclave. Heat at 160°C for 48–72 hours under autogenous pressure.

  • Calcination: Filter the white solid, wash with deionized water, and dry. Calcine at 550°C for 6 hours in air to burn off the organic SDA and open the pores.

Niche Application: Bio-Analytical Chemistry

In proteomics, 5-Azoniaspiro[4.4]nonane derivatives are engineered as Isobaric Mass Tags .

Mass Spectrometry Charge Tagging
  • Problem: Peptides often ionize poorly or fragment unpredictably in Mass Spec (MS).

  • Solution: Derivatizing peptides with a "fixed charge" tag (the quaternary spiro ammonium) enhances ionization efficiency in Electrospray Ionization (ESI).

  • Fragmentation: Unlike linear tags that might lose alkyl groups, the spiro ring is robust. Under Collision-Induced Dissociation (CID), it produces specific reporter ions that aid in peptide sequencing and quantification.

Experimental Protocol: Synthesis of the Core Scaffold

To access any of the above applications, one must first synthesize the halide salt. This protocol ensures high purity and yield.

Synthesis of 5-Azoniaspiro[4.4]nonane Bromide

Reaction Type: Double Nucleophilic Substitution (Cyclization).

Reagents:

  • Pyrrolidine (CAS: 123-75-1)

  • 1,4-Dibromobutane (CAS: 110-52-1)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Solvent: Acetonitrile (

    
    ) or Ethanol.
    

Step-by-Step Methodology:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Mixing: Dissolve Pyrrolidine (7.1 g, 0.1 mol) and

    
     (27.6 g, 0.2 mol)  in 150 mL of Acetonitrile.
    
  • Addition: Add 1,4-Dibromobutane (21.6 g, 0.1 mol) dropwise over 30 minutes while stirring at room temperature. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours . The solution will become cloudy as KBr precipitates.

  • Filtration: Cool to room temperature. Filter off the inorganic solids (

    
     and excess carbonate). Wash the solid cake with a small amount of cold acetonitrile.
    
  • Isolation: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude off-white solid.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Ethyl Acetate (1:5) .

    • Dissolve in minimum hot ethanol.

    • Add ethyl acetate until slightly turbid.

    • Cool to 4°C overnight.

  • Yield: Collect white crystals via vacuum filtration. Expected yield: >85%.

Visualization: Synthesis Pathway

Synthesis Pyr Pyrrolidine (C4H9N) Inter Intermediate: N-(4-bromobutyl)pyrrolidine Pyr->Inter + DBB, K2CO3 Reflux, CH3CN DBB 1,4-Dibromobutane (Br-C4H8-Br) Prod 5-Azoniaspiro[4.4]nonane Bromide (Crystalline Solid) Inter->Prod Intramolecular Cyclization

Figure 2: Synthetic route via double alkylation. The second step is a rapid intramolecular ring closure driven by the entropy of forming a 5-membered ring.

References

  • Marino, M. G., & Kreuer, K. D. (2015). Alkaline Stability of Quaternary Ammonium Cations for Alkaline Fuel Cell Membranes and Ionic Liquids.[1][2] ChemSusChem.[1] Link

  • Zones, S. I., et al. (2005). Zeolite synthesis using degradable structure-directing agents. Journal of Physical Chemistry B. Link

  • Setner, B., et al. (2017). New ionization tags based on the structure of the 5-azoniaspiro[4.4]nonyl tag for a sensitive peptide sequencing by mass spectrometry. Analytical and Bioanalytical Chemistry. Link

  • Bekkum, H. (1995). Bromides in Zeolite Synthesis.[3] Studies in Surface Science and Catalysis. Link

Sources

Methodological & Application

Technical Application Note: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate in Organic Electrosynthesis

Author: BenchChem Technical Support Team. Date: March 2026


)
CAS:  129211-50-3

Executive Summary

In the rapidly expanding field of organic electrosynthesis, the choice of supporting electrolyte is often as critical as the catalyst or electrode material. While Tetrabutylammonium Hexafluorophosphate (


) remains the standard, it exhibits limitations in extreme potential windows and long-duration electrolysis due to anodic oxidation of alkyl chains and Hofmann elimination at the cathode.

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (


)  represents a superior class of rigid, spirocyclic quaternary ammonium salts. This Application Note details its deployment in organic synthesis, highlighting its extended electrochemical window , enhanced cathodic stability , and high solubility  in non-aqueous solvents. It is particularly recommended for high-voltage anodic oxidations and reductive transformations where electrolyte integrity is paramount.

Technical Profile & Mechanism

Structural Advantage

Unlike linear tetraalkylammonium salts (e.g.,


), the 5-azoniaspiro[4.4]nonane  cation (

) features a nitrogen atom at the spiro-junction of two pyrrolidine rings. This geometric constraint confers two distinct advantages:
  • Anodic Stability: The absence of long, flexible alkyl chains reduces the number of accessible hydrogens for radical abstraction during high-voltage oxidation.

  • Cathodic Resistance: The conformational rigidity significantly raises the energy barrier for Hofmann elimination, a common decomposition pathway for ammonium salts under basic or reductive conditions.

Physicochemical Properties
PropertySpecificationRelevance to Synthesis
Formula

High atom economy for an electrolyte.
MW 271.18 g/mol Lower MW than

(387.43), allowing higher molarity at same mass.
Solubility High in ACN, PC, DCM, AcetoneVersatile for polar and non-polar organic electrosynthesis.
E-Window ~3.2 V to 3.5 V (vs Ag/AgCl)Allows access to difficult oxidation potentials (e.g., unactivated C-H bonds).
Ion Size Compact (

<

)
Higher ionic conductivity; better penetration into porous electrodes (e.g., RVC, Graphite felt).

Core Applications in Organic Synthesis[1][2][3]

High-Voltage Anodic Oxidations

Reactions requiring potentials > +2.0 V vs SCE often degrade standard electrolytes.


 is ideal for:
  • Oxidative C-H Functionalization: Direct functionalization of arenes or ethers where solvent/electrolyte stability is the limiting factor.

  • Shono Oxidation: Anodic

    
    -methoxylation of amides and carbamates. The stability of 
    
    
    
    prevents background current from electrolyte decomposition, improving current efficiency.
Cathodic Reductions

In strong reductive environments, linear ammonium salts can decompose to alkenes and amines (Hofmann degradation), contaminating the product mixture.

  • Reductive Couplings: Electro-reductive cyclization of activated alkenes.

  • Dehalogenation: Reductive removal of aryl halides.

Flow Electrochemistry

The high solubility of


 (up to >1.0 M in Acetonitrile) makes it excellent for flow cells where high conductivity is required to minimize ohmic drop (IR drop) across narrow electrode gaps.

Experimental Protocols

Protocol A: General Setup for Constant Current Electrolysis

Objective: Perform an anodic oxidation (e.g., C-C bond formation) using


.

Materials:

  • Electrolyte: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (0.1 M - 0.5 M).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Substrate: 1.0 mmol (Organic starting material).

  • Electrodes: Carbon Graphite (Anode), Platinum Plate (Cathode).

  • Cell: Undivided beaker-type cell or flow cell.

Step-by-Step Procedure:

  • Electrolyte Preparation:

    • Dissolve 1.35 g of

      
       in 50 mL of anhydrous solvent to prepare a 0.1 M solution.
      
    • Note: Sonicate if necessary. The solution should be clear and colorless.

  • Assembly:

    • Flame-dry the electrochemical cell under Argon flow.

    • Insert electrodes. Ensure a fixed distance (e.g., 5 mm) to maintain consistent resistance.

  • Substrate Addition:

    • Add 1.0 mmol of substrate directly to the electrolyte solution.

    • Stir magnetically at 600 rpm.

  • Electrolysis:

    • Connect to a potentiostat/galvanostat.

    • Apply Constant Current (CCE) at 10 mA/cm² (current density).

    • Monitor voltage. If voltage spikes >5V, conductivity is too low; add more electrolyte or check electrode surface for passivation.

    • Run until 2.2 F/mol to 3.0 F/mol of charge has passed (theoretical charge + 10-50% excess).

  • Workup & Electrolyte Removal:

    • Evaporate solvent under reduced pressure.

    • Precipitation Method: Redissolve the crude residue in a minimum amount of DCM. Add cold Diethyl Ether or Hexane.

      
       will precipitate out (white solid).
      
    • Filter the solid electrolyte (can be dried and recycled).

    • Concentrate the filtrate to obtain the crude organic product.

Protocol B: Electrolyte Recovery

Since


 is a high-value reagent, recycling is recommended.
  • Collect the precipitated solid from Step 5 above.

  • Wash with cold ether (

    
     mL).
    
  • Recrystallize from hot Ethanol/Acetonitrile if discoloration (impurities) is observed.

  • Dry in a vacuum oven at 60°C for 12 hours.

Visualizations

Comparative Stability Logic

The following diagram illustrates the mechanistic reason for the superior stability of the Spiro cation compared to standard Tetraalkylammonium cations.

StabilityComparison Standard Standard Electrolyte (TBA+) PathA Flexible Alkyl Chains (Accessible $beta$-Hydrogens) Standard->PathA Cathodic Conditions Spiro Spiro Electrolyte (SBP+) PathB Rigid Spiro Cycles (Steric Protection) Spiro->PathB Cathodic Conditions Risk Hofmann Elimination (Alkene + Amine Byproducts) PathA->Risk Low Energy Barrier ResultB High Stability Clean Reaction Profile PathB->ResultB High Energy Barrier ResultA Electrolyte Decomposition Product Contamination Risk->ResultA

Caption: Mechanistic comparison of degradation pathways. The rigid spiro structure of SBP+ inhibits the Hofmann elimination common in linear alkyl ammonium salts.

Electrosynthesis Workflow

Standard operating procedure for setting up a reaction with


.

Workflow Start Start: Select Solvent (ACN/DCM) Mix Dissolve SBP-PF6 (0.1 - 0.5 M) Start->Mix AddSub Add Substrate (1.0 mmol) Mix->AddSub Cell Assemble Cell (C/Pt Electrodes) AddSub->Cell Run Electrolysis (CCE or CPE) Cell->Run Workup Precipitate Electrolyte (Add Ether/Hexane) Run->Workup Recover Filter & Recycle SBP-PF6 Workup->Recover Product Isolate Product (Filtrate) Workup->Product

Caption: Operational workflow for organic electrosynthesis including the critical electrolyte recovery step.

References

  • TCI Chemicals. 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Product Specifications. Accessed October 2023. Link

  • Knörzer, P. et al. (2019). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. ChemistryOpen , 8(3), 296–302. (Validates the stability of spiro-pyrrolidinium salts vs linear analogs). Link

  • Yu, L. et al. (2014). Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors. Journal of Power Sources , 248, 115-124. (Foundational paper on the electrochemical window and solubility of the cation). Link

  • Minato, T. et al. (2017). Anodic Stability of Several Anions Examined by Ab Initio Molecular Orbital and Density Functional Theories. Journal of The Electrochemical Society , 164(12), A2679. (Context for PF6 anion stability). Link

Application Note: High-Stability Phase-Transfer Catalysis with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3) is a specialized quaternary ammonium salt distinguished by its rigid spirocyclic cation and non-coordinating hexafluorophosphate (


) anion. Unlike traditional linear phase-transfer catalysts (PTCs) such as Tetrabutylammonium Bromide (TBAB), this compound offers superior electrochemical stability , thermal resistance , and "naked" anion generation .

This guide details its application in two critical domains:

  • "Naked" Anion Nucleophilic Substitution: Enhancing reactivity in fluorination and cyanation by eliminating halide interference.

  • Electrochemical Synthesis: Serving as a dual-function supporting electrolyte and phase-transfer agent in biphasic electrosynthesis.

Chemical Profile & Mechanism of Action

Structural Advantages

The cation, 5-azoniaspiro[4.4]nonane , consists of a nitrogen atom shared between two pyrrolidine rings. This spiro-conformation confers unique stability compared to linear tetraalkylammonium salts.

Feature5-Azoniaspiro[4.4]nonane

Linear Quats (e.g., TBAB, TEBA)
Thermal Stability High. The spiro ring restricts the conformational freedom required for the anti-periplanar transition state in Hofmann elimination, resisting degradation at high temperatures (>150°C).Moderate. Prone to Hofmann elimination (dealkylation) above 100–120°C, generating volatile alkenes and tributylamine.
Anion Interaction Non-Coordinating (

).
Weakly coordinating anion allows for the formation of highly reactive ("naked") ion pairs with target nucleophiles.
Coordinating (

,

).
Counter-anions often compete with the target nucleophile, reducing reaction rates or selectivity.
Solubility High solubility in polar aprotic solvents (PC, ACN) and moderate organic solubility.High organic solubility; variable aqueous solubility depending on chain length.
Mechanism: The "Naked" Anion Effect

In standard PTC, a lipophilic cation (


) transfers a nucleophile (

) from the aqueous/solid phase to the organic phase.
  • Problem with Halide Catalysts: If

    
     is used to transfer 
    
    
    
    (from KF), the
    
    
    competes with
    
    
    for the cation. The resulting organic phase contains a mixture of
    
    
    and
    
    
    , dampening reactivity.
  • The

    
     Solution:  The 
    
    
    
    anion is extremely non-nucleophilic. When 5-Azoniaspiro[4.4]nonane
    
    
    equilibrates with KF, the
    
    
    remains passive. The cation exclusively pairs with
    
    
    , transporting it into the organic phase with minimal hydration shell—creating a "naked," hyper-reactive nucleophile .

NakedAnionMechanism cluster_aqueous Solid/Aqueous Phase cluster_interface Interface cluster_organic Organic Phase KF KF (Source) Exchange Ion Exchange (K+ PF6- precipitates/stays) KF->Exchange PF6_aq PF6- (Passive) Q_F Active Species [Spiro-Q]+ [F]- Exchange->Q_F Transfer Q_PF6 Catalyst Precursor [Spiro-Q]+ [PF6]- Q_PF6->Exchange Initiation Substrate Substrate R-Cl Q_F->Substrate Nucleophilic Attack Product Product R-F Substrate->Product Product->Q_PF6 Regeneration (Idealized)

Figure 1: Mechanism of "Naked" Anion Generation. The non-interfering PF6 anion allows for the exclusive transfer of the reactive Fluoride ion.

Protocol 1: High-Temperature Nucleophilic Fluorination (Halex Reaction)

Application: Conversion of unreactive aryl/alkyl chlorides to fluorides. Rationale: This reaction requires high temperatures (>140°C) and a "naked" fluoride source. Standard TBAB degrades under these conditions; 5-Azoniaspiro[4.4]nonane


 remains stable.
Materials
  • Substrate: 10 mmol Alkyl/Aryl Chloride (e.g., 4-chloronitrobenzene).

  • Reagent: 15 mmol Potassium Fluoride (KF), spray-dried.

  • Catalyst: 0.5 mmol 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (5 mol%).

  • Solvent: 10 mL Sulfolane or Dimethylacetamide (DMAc).

Step-by-Step Procedure
  • Drying (Critical): Flame-dry the reaction vessel under Argon flow. Moisture inhibits fluoride reactivity.

  • Charging: Add KF (15 mmol) and the Catalyst (0.5 mmol) to the vessel.

  • Azeotropic Drying (Optional but Recommended): Add 5 mL toluene. Reflux using a Dean-Stark trap to remove trace water from the KF/Catalyst mixture. Distill off toluene.

  • Reaction: Add the solvent (Sulfolane) and the Substrate (10 mmol).

  • Heating: Heat the mixture to 160°C with vigorous stirring (1000 rpm).

    • Note: The spiro-catalyst is stable at this temperature, whereas TBAB would decompose within minutes.

  • Monitoring: Monitor by GC-MS or TLC every 2 hours. Reaction time is typically 6–12 hours depending on substrate activation.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    

Protocol 2: Electrochemical Synthesis (Biphasic Electrolysis)

Application: Anodic oxidation of organic substrates in biphasic media (e.g., oxidation of alcohols or polymerization). Rationale: The catalyst acts as a Supporting Electrolyte (providing conductivity) and a Phase Transfer Agent (moving ions to the electrode surface). Its wide electrochemical window prevents side-reactions (electrolyte breakdown).

Materials
  • Anode/Cathode: Platinum or Graphite electrodes.

  • Organic Phase: Dichloromethane (

    
    ) containing the substrate (e.g., 10 mmol Benzyl Alcohol).
    
  • Aqueous Phase: 0.1 M

    
     or 
    
    
    
    (mediator).
  • Catalyst/Electrolyte: 0.1 M 5-Azoniaspiro[4.4]nonane Hexafluorophosphate .

Step-by-Step Procedure
  • Cell Setup: Use a standard H-type cell or an undivided beaker cell.

  • Electrolyte Preparation: Dissolve the Catalyst (0.1 M concentration) directly into the organic phase (

    
    ).
    
    • Insight: The high solubility of the spiro-salt in organic media ensures high conductivity, minimizing ohmic drop.

  • Biphasic Assembly: Layer the aqueous phase over the organic phase.

  • Electrolysis:

    • Set Constant Current (Galvanostatic) density:

      
      .
      
    • Stir the organic phase gently to maintain the interface but avoid emulsification if phase separation is needed later.

  • Mechanism: The spiro-cation transports the anionic mediator (e.g.,

    
    ) or hydroxide to the organic phase/electrode interface, facilitating the oxidation of the alcohol.
    
  • Completion: Stop when the theoretical charge (

    
    ) has passed or TLC indicates consumption.
    
  • Workup: Separate the organic layer.[1] The catalyst can often be recovered by precipitation (adding non-polar ether) or extraction.

Stability & Safety Data

Electrochemical Stability Window

The spiro-structure provides a wider electrochemical window compared to linear amines, making it ideal for high-voltage applications.

Cation TypeCathodic Limit (V vs Ag/Ag+)Anodic Limit (V vs Ag/Ag+)Window (V)
5-Azoniaspiro[4.4]nonane -3.2 V +2.8 V ~6.0 V
Tetraethylammonium (TEA)-2.8 V+2.5 V~5.3 V
Handling Precautions[2]
  • Hygroscopic: The salt is non-hygroscopic compared to chloride salts, but should be stored in a desiccator to maintain precise stoichiometry.

  • Toxicity: Treat as a standard quaternary ammonium salt (irritant). Avoid inhalation of dust.

  • Disposal: Dispose of as halogenated organic waste due to the

    
     content.
    

References

  • Spiro-Qu

    • Title: Preparation of spiro-type quaternary ammonium salt via economical and efficient synthetic route as electrolyte for electric double-layer capacitor.
    • Source: ResearchGate / Central South University Press.[2]

    • URL:

  • Electrochemical Stability of Ammonium C

    • Title: Electrochemical Stability of Quaternary Ammonium Cations: An Experimental and Comput
    • Source: Journal of The Electrochemical Society / ResearchG
    • URL:

  • General Phase Transfer C

    • Title: Phase-Transfer Catalysts - Ammonium-Based Catalysts for Nucleophilic Substitution.

    • Source: Sigma-Aldrich (Merck).
    • URL:

  • Hofmann Elimin

    • Title: The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored?
    • Source: Master Organic Chemistry.
    • URL:

Sources

5-Azoniaspiro[4.4]nonane Hexafluorophosphate as an electrolyte in electrochemical studies

Application Note: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate ( ) in Electrochemical Energy Storage

Executive Summary

This guide details the application of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (


)



Physicochemical Profile

PropertySpecificationCritical Note
Chemical Formula

Stoichiometry 1:1
Molecular Weight 271.18 g/mol --
Cation Structure Rigid Spiro (two 5-membered rings)Radius ~2.09 Å (smaller than

)
Anion Structure Octahedral

Susceptible to hydrolysis if

ppm
Melting Point > 250°C (Decomposition)High thermal stability
Solubility High in Acetonitrile (ACN), Propylene Carbonate (PC)> 1.5 M achievable in ACN
Electrochemical Window ~5.5 V (vs.

)
Anodically limited by solvent, Cathodically by cation

Mechanistic Rationale

The selection of

  • Cationic Rigidity (

    
    ):  The spiro-center nitrogen is shielded by two pyrrolidine rings. Unlike Tetraethylammonium (
    
    
    ),
    
    
    lacks flexible alkyl chains, reducing the steric hindrance for ion adsorption into microporous carbon electrodes (pores < 1 nm). This leads to higher capacitance.[1]
  • Anodic Passivation (

    
    ):  While Tetrafluoroborate (
    
    
    ) is standard,
    
    
    generally exhibits higher oxidation stability, allowing the electrolyte to operate at higher voltages (up to 3.5V cell voltage in ACN) before anion oxidation occurs.
Diagram 1: Mechanistic Advantage & Workflow

SBP_Mechanismcluster_mechanismStabilization MechanismSBP_SaltSBP-PF6 SaltSpiro_StructureRigid Spiro Cation(No Hofmann Elimination)SBP_Salt->Spiro_StructurePF6_AnionPF6 Anion(High Anodic Stability)SBP_Salt->PF6_AnionSolventAprotic Solvent(ACN or PC)ElectrolyteHigh-VoltageElectrolyteSolvent->ElectrolyteSolvationPore_AccessEnhanced MicroporeAccessibility (<1nm)Spiro_Structure->Pore_AccessSpiro_Structure->ElectrolyteCathodic StabilityPF6_Anion->ElectrolyteAnodic StabilityPerformancePerformance:>3.0V WindowHigh CapacitancePore_Access->PerformanceElectrolyte->Performance

Caption: Mechanistic pathway showing how the rigid spiro structure and PF6 anion contribute to enhanced electrochemical performance.

Protocol A: Electrolyte Preparation

Objective: Prepare a 1.0 M

Reagents & Equipment[5][6]
  • Salt:

    
     (Purity > 99.5%, Electrochemical Grade).
    
  • Solvent: Anhydrous Acetonitrile (ACN) or Propylene Carbonate (PC).

  • Equipment: Argon-filled Glovebox (

    
     ppm, 
    
    
    ppm), Vacuum Oven, Karl Fischer Titrator, Magnetic Stirrer.
Step-by-Step Methodology
  • Salt Drying (Critical):

    • Place the

      
       powder in a vacuum oven.
      
    • Dry at 100°C for 12-24 hours under dynamic vacuum (< 10 mbar).

    • Why?

      
       hydrolyzes in the presence of moisture to form 
      
      
      , which degrades electrodes.
  • Solvent Treatment:

    • Dry ACN using activated 3Å molecular sieves for 48 hours inside the glovebox.

    • Verify solvent water content is < 10 ppm using Karl Fischer titration.

  • Dissolution (Inside Glovebox):

    • Calculate mass for 1.0 M concentration (e.g., 27.12 g in 100 mL).

    • Add 70% of the solvent to a volumetric flask.

    • Slowly add the dried

      
       salt while stirring (exothermic dissolution is possible but usually mild).
      
    • Top up to the mark with solvent.[2][3]

    • Stir for 2 hours until the solution is perfectly clear.

  • Quality Control:

    • Measure water content of the final electrolyte. Pass Criteria:

      
       ppm.
      
    • Visually inspect for any haze (indicates impurities or incomplete dissolution).

Protocol B: Electrochemical Stability Window (ESW) Determination

Objective: Determine the anodic and cathodic limits using a 3-electrode Linear Sweep Voltammetry (LSV) setup.

Setup
  • Working Electrode (WE): Glassy Carbon (3 mm diameter) or Platinum Disk.

  • Counter Electrode (CE): Platinum Wire/Mesh.

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    in ACN + 0.1 M Supporting Electrolyte).
  • Scan Rate: 5 mV/s or 10 mV/s.

Procedure
  • Polishing: Polish the Glassy Carbon WE with 0.05 µm alumina slurry, rinse with ultra-pure water, then ACN. Dry under

    
     flow.
    
  • OCP Measurement: Monitor Open Circuit Potential (OCP) for 5 minutes until stable.

  • Anodic Sweep:

    • Scan from OCP towards positive potentials (e.g., +3.5 V vs Ref).

    • Cut-off Criteria: The potential where current density exceeds 0.5 mA/cm² (or 1.0 mA/cm² depending on definition).

  • Cathodic Sweep:

    • Scan from OCP towards negative potentials (e.g., -3.5 V vs Ref).

    • Cut-off Criteria: Potential where current density exceeds -0.5 mA/cm² .

  • Calculation:

    • 
      .
      
    • Expected Result: For

      
       in ACN, expect an ESW of ~5.0 V to 5.5 V.
      
Diagram 2: Experimental Workflow

Experimental_Workflowcluster_testingElectrochemical CharacterizationStartStart: Raw MaterialsDryingVacuum Drying(100°C, 24h)Start->DryingMixingGlovebox Mixing(Ar Atmosphere)Drying->MixingQCQC: Karl Fischer(<20 ppm H2O)Mixing->QCQC->DryingFail (>20ppm)CVCyclic Voltammetry(Window Determination)QC->CVPassEISImpedance Spectroscopy(Conductivity/ESR)CV->EISDeviceFull Cell Assembly(Coin Cell 2032)EIS->Device

Caption: Operational workflow from raw salt preparation to device testing, highlighting the critical QC loop.

Protocol C: Supercapacitor Assembly (Coin Cell 2032)

Objective: Validate performance in a symmetric EDLC configuration.

  • Electrode Prep: Coat Activated Carbon (85%) + Conductive Carbon (5%) + PVDF Binder (10%) on Aluminum foil. Dry at 120°C vacuum.[4]

  • Separator: Cellulose or Glass Fiber (Whatman GF/D), dried at 150°C vacuum.

  • Assembly (Glovebox):

    • Place Cathode Case -> Spacer -> Electrode 1.

    • Add 40 µL

      
       Electrolyte.
      
    • Place Separator.

    • Add 40 µL

      
       Electrolyte.
      
    • Place Electrode 2 -> Spring -> Anode Case.

    • Crimp at 800-1000 psi.

  • Conditioning: Hold cell at 1.5 V for 1 hour, then cycle 5 times at low current (0.1 A/g) to stabilize the Solid Electrolyte Interphase (SEI).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Leakage Current Moisture contaminationRe-dry salt and solvent. Ensure glovebox

ppm.
Narrow Voltage Window Impurities (Halides/Metals)Use HPLC grade solvent. Recrystallize salt from Ethanol/Ethyl Acetate if necessary.
High ESR (Resistance) Poor Solubility/WettingEnsure full dissolution. Use vacuum impregnation for the separator during assembly.
Electrolyte Discoloration DecompositionAvoid heating electrolyte > 60°C. Check for incompatibility with binder.

References

  • Synthesis and Properties of Spiro-Salts

    • Ue, M. et al.[5] "Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors." Journal of the Electrochemical Society, 141(11), 2989–2996.

  • Compar

    
     vs 
    
    
    ):
    • McEwen, A. B. et al. "Electrochemical Properties of Imidazolium Salt Electrolytes for Electrochemical Capacitor Applications." Journal of the Electrochemical Society, 146(5), 1687–1695.

  • Spiro-Bipyrrolidinium in High Voltage Applications

    • Chiba, K. et al. "Electrolytic Solution for Electric Double Layer Capacitor." U.S. Patent 6,980,415.

  • Purification of Aprotic Electrolytes

    • Wadhawan, J. D. et al. "A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window." Journal of the Mexican Chemical Society, 67(4).[6]

Disclaimer: This protocol involves hazardous chemicals. Always consult the Material Safety Data Sheet (MSDS) for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate and Acetonitrile before handling. Perform all synthesis and assembly in a fume hood or glovebox.

Application Note: High-Voltage Electrolyte Formulation & Characterization using 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF₆)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF₆) is a quaternary ammonium salt widely utilized as a supporting electrolyte in high-voltage electric double-layer capacitors (EDLCs) and dual-ion batteries. Unlike tetraethylammonium (TEA) salts, the spiro-bipyrrolidinium (SBP) cation exhibits higher solubility in carbonate solvents (e.g., propylene carbonate) and superior electrochemical stability, often enabling voltage windows exceeding 3.0 V.

This guide details the experimental protocols for electrolyte formulation , electrochemical cell assembly , and stability validation . It specifically addresses the critical "silent reaction" of hexafluorophosphate hydrolysis, providing a rigorous method to detect and mitigate hydrofluoric acid (HF) generation.

Safety & Handling (Critical)

Hazard: The hexafluorophosphate anion (PF₆⁻) is metastable. In the presence of moisture, it undergoes hydrolysis to release toxic Hydrofluoric Acid (HF) and POF₃.

  • Storage: Store under Argon at <25°C. Hygroscopic.

  • PPE: Neoprene gloves, safety goggles, and face shield.

  • Engineering Control: All handling must occur within an Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm).

Experimental Protocols

Protocol A: Anhydrous Electrolyte Formulation (1.0 M in Propylene Carbonate)

Objective: Prepare a battery-grade electrolyte with water content <15 ppm to prevent PF₆⁻ degradation.

Materials:

  • SBP-PF₆ (≥99.5%, recrystallized).

  • Propylene Carbonate (PC), anhydrous (99.7%, <10 ppm H₂O).

  • Molecular Sieves (4Å or 3Å), activated at 300°C under vacuum for 12h.

  • Karl Fischer Coulometer.[1]

Workflow:

  • Solvent Drying: Although purchasing anhydrous PC is recommended, verify dryness. If H₂O > 15 ppm, treat PC with activated molecular sieves (10% w/v) for 48 hours inside the glovebox. Filter through a 0.2 µm PTFE syringe filter before use.

  • Salt Dissolution:

    • Weigh 27.12 g of SBP-PF₆ (MW: 271.18 g/mol ) inside the glovebox.

    • Add to a volumetric flask containing ~70 mL of PC.

    • Stir magnetically at 300 rpm until fully dissolved. The dissolution is endothermic; allow the solution to return to ambient temperature.

    • Dilute to the 100 mL mark with PC.

  • Validation:

    • Perform Karl Fischer titration. Target: < 15 ppm H₂O .

    • If target is missed, do not add sieves directly to the electrolyte (cation exchange may occur). Recrystallize salt or discard solvent.

Protocol B: Electrochemical Stability Window (ESW) Determination

Objective: Define the operational voltage limits (anodic and cathodic) using Linear Sweep Voltammetry (LSV).

Setup:

  • Working Electrode (WE): Glassy Carbon (3 mm dia) or Platinum disk.

  • Counter Electrode (CE): Platinum wire/mesh.

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or a pseudo-reference (Ag wire) calibrated against Ferrocene (Fc/Fc⁺).

Procedure:

  • Cleaning: Polish WE with 0.05 µm alumina slurry, sonicate in ethanol, then dry.

  • Assembly: Assemble the 3-electrode cell in the glovebox.

  • Measurement (Anodic Limit):

    • OCP to +3.5 V vs. Ref.

    • Scan Rate: 5 mV/s.

    • Cut-off Criteria: Current density reaches 1.0 mA/cm² (standard industrial definition of breakdown).

  • Measurement (Cathodic Limit):

    • OCP to -3.5 V vs. Ref.

    • Scan Rate: 5 mV/s.

Data Interpretation: The ESW is calculated as


. For SBP-PF₆ in PC, typical values are:
  • Anodic limit: ~ +2.1 V vs. Ag/Ag⁺

  • Cathodic limit: ~ -1.9 V vs. Ag/Ag⁺

  • Total ESW: ~ 4.0 V (Note: Practical device voltage is usually derated to 2.7–3.0 V).

Protocol C: Monitoring PF₆⁻ Hydrolysis (Degradation Study)

Context: "Innocent" PF₆⁻ anions can decompose autocatalytically in the presence of trace water or acidic protons from active materials, leading to capacity fade [1].

Method: ¹⁹F-NMR Spectroscopy.[2]

  • Sample Prep: Take 0.5 mL of electrolyte (fresh or cycled). Add 50 µL of deuterated solvent (e.g., CD₃CN) inside the glovebox. Use a coaxial insert with C₆F₆ as an internal standard if quantitative analysis is required.

  • Acquisition: Run ¹⁹F-NMR (unlocked if necessary, or lock on CD₃CN).

  • Analysis:

    • Doublet at -72 ppm: Intact PF₆⁻ (J_P-F ~ 707 Hz).

    • Singlet/Doublet at -80 to -85 ppm: PO₂F₂⁻ (Difluorophosphate, hydrolysis product).

    • Signal at -180 to -190 ppm: HF (often broad due to exchange).

  • Action Limit: Detection of PO₂F₂⁻ indicates irreversible electrolyte degradation.

Visualized Workflow & Mechanisms

Figure 1: Electrolyte Preparation & Cell Assembly Workflow

This diagram illustrates the critical path for preparing the electrolyte and assembling the test cell, emphasizing moisture control points.

ElectrolyteWorkflow RawSalt SBP-PF6 Salt (Hygroscopic) Drying Vacuum Drying (60°C, 24h) RawSalt->Drying Remove H2O Glovebox Glovebox Transfer (Ar, <0.5ppm H2O) Drying->Glovebox Airlock Mixing Dissolution in PC (Endothermic) Glovebox->Mixing Add Solvent QC Karl Fischer QC (<15 ppm) Mixing->QC Sample QC->Mixing Fail (Discard) Assembly Cell Assembly (Swagelok/Coin) QC->Assembly Pass Testing CV / EIS Testing Assembly->Testing

Caption: Step-by-step workflow for SBP-PF₆ electrolyte preparation and cell assembly. Yellow nodes indicate critical quality control points.

Figure 2: Hexafluorophosphate Degradation Pathway

This diagram details the "silent" chemical reaction that occurs if moisture control fails.

Degradation PF6 PF6- Anion Transition [PF5-OH]- Transition PF6->Transition + H2O Water Trace H2O Water->Transition POF3 POF3 (Gas) Transition->POF3 - 2 HF HF 2 HF (Acid) Transition->HF PO2F2 PO2F2- (Stable Product) POF3->PO2F2 + H2O / - HF

Caption: Hydrolysis mechanism of PF₆⁻.[2] The generation of HF leads to active material corrosion and SEI destabilization.

Key Data Summary

ParameterValue / RangeNotes
Solubility (25°C) > 2.0 M in PCSignificantly higher than TEA-PF₆ (~1.0 M)
Conductivity (1.0 M PC) ~ 13–15 mS/cmOptimal concentration for power density
Anodic Limit +2.1 V vs Ag/Ag⁺Dependent on working electrode material
Cathodic Limit -1.9 V vs Ag/Ag⁺Limited by cation reduction
Melting Point > 300°CHigh thermal stability (solid salt)
Moisture Tolerance < 20 ppmCritical for long cycle life

References

  • "Innocent" Hexafluorophosphate Salts Induce Capacity Fade in Nonaqueous Redox Flow Batteries. Source: ChemRxiv (2025).[2] URL:[Link]

  • Electrochemical stability window of the PC-based electrolytes. Source: ResearchGate (Data Visualization). URL:[Link]

  • A non-aqueous NaPF6-based electrolyte degradation study: formation and mitigation of HF. Source: OSTI.gov (Department of Energy). URL:[Link]

Sources

5-Azoniaspiro[4.4]nonane Hexafluorophosphate as an ionic liquid precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (AS[4.4]PF6) as an Advanced Ionic Liquid Precursor

Executive Summary

The development of high-performance electrolytes for advanced energy storage systems—such as supercapacitors, lithium-ion batteries, and solid-state dye-sensitized solar cells (DSSCs)—requires materials that can withstand extreme electrochemical and thermal stress. 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (AS[4.4]PF6) has emerged as a highly specialized ionic liquid precursor that meets these rigorous demands. Characterized by a rigid spirocyclic quaternary ammonium cation and a highly stable hexafluorophosphate anion, this compound offers a unique combination of low conformational freedom, high ion mobility, and a wide electrochemical window.

This technical guide provides researchers and drug/materials development professionals with a comprehensive overview of the structure-property causality of AS[4.4]PF6, alongside field-proven, self-validating protocols for its integration into advanced electrochemical systems.

Physicochemical Profiling

Understanding the baseline quantitative metrics of AS[4.4]PF6 is critical for formulation accuracy. The spirocyclic nature of the cation significantly alters its melting point and solubility profile compared to linear quaternary ammonium salts [1].

Table 1: Physicochemical Properties of AS[4.4]PF6

PropertySpecification / Value
CAS Number 129211-50-3
Molecular Formula C8H16F6NP
Molecular Weight 271.19 g/mol
Appearance White to almost white powder/crystal
Purity >96.0% (by total nitrogen basis)
Structural Classification Spirocyclic Quaternary Ammonium Salt
Solubility Profile Soluble in polar aprotic solvents (e.g., Acetonitrile, Propylene Carbonate); Insoluble in non-polar organics.

Mechanistic Insights: Structure-Property Causality

The efficacy of AS[4.4]PF6 as an electrolyte or ionic liquid precursor is not coincidental; it is entirely dictated by its molecular architecture [3].

  • Cationic Rigidity (The Spiro Effect): The 5-azoniaspiro[4.4]nonane cation consists of two pyrrolidine rings sharing a single quaternary nitrogen atom. This spirocyclic geometry severely restricts the conformational degrees of freedom. In liquid or plastic crystal states, this rigidity minimizes the entropic penalty during ion transport, preventing the "conformational trapping" of ions. Consequently, it exhibits higher ionic conductivity and superior thermal stability compared to flexible, linear aliphatic ammonium analogs.

  • Anionic Inertness: The hexafluorophosphate (

    
    ) anion is highly delocalized and weakly coordinating. This imparts a wide electrochemical stability window (often exceeding 3.0 V), making it highly resistant to oxidative degradation at the anode. However, 
    
    
    
    is susceptible to hydrolysis in the presence of trace water, forming corrosive hydrofluoric acid (HF). This causality dictates the absolute necessity for rigorous anhydrous handling protocols.

G Cation 5-Azoniaspiro[4.4]nonane Cation (Rigid Spirocyclic Structure) Prop1 High Ion Mobility & Thermal Stability Cation->Prop1 Anion Hexafluorophosphate Anion (Electrochemical Inertness) Prop2 Wide Electrochemical Window (> 3.0 V) Anion->Prop2 App Advanced Energy Storage (DSSCs, Supercapacitors) Prop1->App Prop2->App

Structure-property relationship of AS[4.4]PF6 driving its use in energy storage.

Application Workflows & Experimental Protocols

Protocol 1: Preparation of Anhydrous AS[4.4]PF6 Electrolyte for Energy Storage

Because the


 anion degrades into HF upon contact with moisture, the electrolyte preparation must be a self-validating system where moisture content is strictly quantified before cell assembly.

Step-by-Step Methodology:

  • Primary Desiccation: Transfer the raw AS[4.4]PF6 powder into a Schlenk flask. Connect to a high-vacuum line (< 0.1 mbar) and heat to 80°C using an oil bath. Maintain these conditions for a minimum of 24 hours. Causality: 80°C is sufficient to drive off physisorbed water without risking the thermal decomposition of the spirocyclic framework.

  • Inert Transfer: Backfill the Schlenk flask with high-purity Argon gas. Immediately transfer the sealed flask into an Argon-filled glovebox maintained at < 1 ppm

    
     and < 1 ppm 
    
    
    
    .
  • Solvent Preparation: Within the glovebox, prepare a solvent matrix (e.g., 1:1 v/v Propylene Carbonate / Dimethyl Carbonate) that has been pre-dried over activated 3Å molecular sieves for 48 hours.

  • Dissolution: Dissolve the dried AS[4.4]PF6 into the solvent matrix to achieve the target molarity (typically 1.0 M). Stir magnetically until optical clarity is achieved.

  • Self-Validating QC (Karl Fischer Titration): Extract a 1 mL aliquot of the formulated electrolyte and perform a coulometric Karl Fischer titration.

    • Pass Condition:

      
       < 10 ppm. Proceed to cell assembly.
      
    • Fail Condition:

      
       > 10 ppm. The batch must be discarded or subjected to secondary chemical drying (e.g., addition of lithium metal scavengers, though this alters the ionic matrix).
      

Workflow Start Raw AS[4.4]PF6 Powder Dry Vacuum Drying (80°C, 24h, <0.1 mbar) Start->Dry Transfer Argon Glovebox Transfer (O2/H2O < 1 ppm) Dry->Transfer KF Karl Fischer Titration (Target: < 10 ppm H2O) Transfer->KF Fail Re-dry Protocol KF->Fail Moisture > 10 ppm Pass Formulate Electrolyte (e.g., in PC/DMC) KF->Pass Moisture < 10 ppm Fail->Dry

Self-validating workflow for the preparation of anhydrous AS[4.4]PF6 electrolyte.

Protocol 2: Incorporation into Solid-State Dye-Sensitized Solar Cells (DSSCs)

Azoniaspiro derivatives act as excellent pore-penetrating ionic liquid plastic crystals in solid-state DSSCs [2]. The rigid cation size perfectly complements templated mesoporous


 photoelectrodes.

Step-by-Step Methodology:

  • Photoelectrode Sensitization: Immerse the inorganic salt-templated porous

    
     photoelectrode (pore size ~500 nm) into a 0.5 mM solution of N719 dye in ethanol for 18 hours at room temperature in the dark.
    
  • Rinsing & Drying: Rinse the sensitized electrode with anhydrous ethanol to remove unadsorbed dye and dry under a gentle stream of

    
    .
    
  • Electrolyte Infiltration: Prepare a solution of AS[4.4]PF6 (acting as the solid-state ionic conductor) mixed with a redox couple (e.g.,

    
    ) in a volatile carrier solvent like acetonitrile. Drop-cast 50 µL of this solution directly onto the sensitized 
    
    
    
    film.
  • Vacuum Evaporation: Place the electrode in a vacuum desiccator (10 mbar) for 30 minutes. Causality: The vacuum rapidly removes the volatile acetonitrile, forcing the AS[4.4]PF6 to crystallize deeply within the ~500 nm

    
     pores, ensuring intimate interfacial contact between the dye and the solid electrolyte.
    
  • Cell Assembly: Sandwich the photoelectrode with a platinum-coated counter electrode and seal the edges using a thermoplastic hot-melt film (e.g., Surlyn) at 120°C.

Troubleshooting & Quality Control

To ensure the trustworthiness of your experimental outputs, monitor the following self-validating metrics:

  • Narrowing of the Electrochemical Window: If cyclic voltammetry (CV) reveals oxidative degradation below 3.0 V, suspect halide impurities (e.g., residual chlorides from the synthesis of the spiro compound). Validate purity via Ion Chromatography (IC).

  • Unexpected Viscosity Increases: If the formulated ionic liquid exhibits higher-than-expected viscosity, it indicates a breakdown of the spirocyclic ring or polymerization. Confirm structural integrity using

    
     and 
    
    
    
    NMR spectroscopy. The
    
    
    NMR should show a sharp doublet (due to P-F coupling), and any additional peaks indicate
    
    
    hydrolysis.

References

  • Title: Inorganic salt templated porous TiO2 photoelectrode for solid-state dye-sensitized solar cells Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts Source: Physical Chemistry Chemical Physics (PCCP) URL: [Link]

Application Note: Handling and Characterization of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF₆)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process engineers working with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF₆). It prioritizes safety, electrochemical purity, and reproducible handling in high-voltage energy storage applications.



Introduction & Technical Context

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (commonly referred to as SBP-PF₆ or Spiro-(1,1')-bipyrrolidinium PF₆ ) is a quaternary ammonium salt widely utilized as a supporting electrolyte in Electric Double-Layer Capacitors (EDLCs) and high-voltage batteries.

Unlike imidazolium-based ionic liquids, the spiro-bipyrrolidinium cation is electrochemically robust, lacking acidic protons or unsaturated bonds that typically limit cathodic stability. When paired with the hexafluorophosphate anion (


), it exhibits exceptional solubility in acetonitrile (ACN) and propylene carbonate (PC), enabling electrochemical stability windows (ESW) exceeding 3.0 V .

However, the utility of SBP-PF₆ is strictly governed by its purity. Trace moisture triggers the hydrolysis of


, releasing Hydrofluoric Acid (HF), which corrodes cell components and catalyzes electrolyte decomposition.[1] This guide outlines the rigorous procedures required to maintain the compound's integrity.

Safety Profile & Risk Assessment

Hazard Identification

While often classified as an Irritant (H315, H319) in its dry state, SBP-PF₆ must be treated with the same precautions as Corrosives due to its hydrolysis products.

Hazard ClassGHS CodeDescriptionCritical Risk Factor
Skin/Eye Irritation H315 / H319Causes skin and serious eye irritation.[2]Direct contact with powder.
Hydrolysis Hazard N/A Releases HF upon contact with water. Lethal/Corrosive.

Hygroscopicity N/AAbsorbs atmospheric moisture rapidly.Compromises electrochemical data; generates HF.
Personal Protective Equipment (PPE) Hierarchy
  • Respiratory: N95 or P100 respirator required when handling powder outside a glovebox.

  • Dermal: Double-gloving (Nitrile over Latex) is recommended.

  • Ocular: Chemical splash goggles. Face shield if handling large quantities (>50g).

  • Engineering Controls: All open handling must occur in a fume hood or Argon-filled glovebox.

Handling & Storage Protocols

Environmental Control
  • Storage: Store under inert atmosphere (Argon or Nitrogen) in a desiccator or glovebox.

  • Temperature: Ambient (

    
    ).
    
  • Container: Polypropylene (PP) or Polyethylene (PE) containers are preferred over glass for long-term storage if trace HF is suspected, as HF etches glass.

Visual Workflow: Safe Handling Hierarchy

The following diagram illustrates the decision matrix for handling SBP-PF₆ based on the operation.

G Start Task: Handle SBP-PF6 CheckEnv Check Environment Start->CheckEnv Synthesis Synthesis/Purification CheckEnv->Synthesis High Purity Needed Electrochem Electrolyte Prep CheckEnv->Electrochem Ultra-High Purity OpenAir Open Air Handling RiskHF CRITICAL RISK: Moisture Absorption -> HF Generation OpenAir->RiskHF ALWAYS UNSAFE FumeHood Fume Hood Required (Quick weighing only) FumeHood->RiskHF If Humidity > 40% Glovebox Inert Gas Glovebox (H2O < 0.5 ppm) Safe Safe Glovebox->Safe Safe Processing Synthesis->FumeHood Acceptable (Short Term) Electrochem->Glovebox MANDATORY Stop Stop RiskHF->Stop Abort/Neutralize

Caption: Decision logic for environmental control during SBP-PF₆ handling. Electrochemical preparation requires strict inert atmosphere.

Experimental Protocols

Protocol A: Purification & Drying (Recrystallization)

Commercial SBP-PF₆ often contains trace chloride (


) or moisture. Chloride ions are electrochemically active and can corrode current collectors (Aluminum).

Objective: Remove trace halides and water. Reagents: Anhydrous Ethanol (EtOH), Deionized Water (for washing), Diethyl Ether.

  • Dissolution: Dissolve crude SBP-PF₆ in a minimum amount of boiling anhydrous Ethanol (~

    
    ).
    
  • Filtration: Hot filter the solution through a glass frit (porosity M) to remove insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 12 hours.
    
  • Collection: Filter the white crystals.

  • Washing: Wash the crystals twice with cold Diethyl Ether to remove residual organic impurities.

  • Drying (Critical):

    • Place crystals in a vacuum oven.

    • Dry at

      
        under dynamic vacuum (
      
      
      
      mbar) for 24 hours .
    • Transfer immediately to a glovebox antechamber without air exposure.

Protocol B: Electrolyte Formulation (1.0 M in Acetonitrile)

Context: Standard electrolyte for supercapacitor testing.

  • Preparation: Calculate mass for 10 mL of 1.0 M solution.

    • Mass =

      
      
      
  • Solvent Handling: Use anhydrous Acetonitrile (ACN) with water content

    
     (Karl Fischer verified).
    
  • Mixing (In Glovebox):

    • Weigh SBP-PF₆ into a volumetric flask.

    • Add ACN to 2/3rds volume.

    • Swirl until fully dissolved (endothermic reaction; flask may cool).

    • Dilute to mark.

  • Storage: Add activated molecular sieves (3Å or 4Å, pre-dried) to the solution bottle to maintain dryness over time.

Protocol C: Electrochemical Stability Window (ESW) Determination

Method: Cyclic Voltammetry (CV).

ParameterSetting
Working Electrode Glassy Carbon (3mm dia), polished to mirror finish.
Counter Electrode Platinum Wire or Mesh.
Reference Electrode

(10mM

in ACN) or Pseudo-Ag wire.
Scan Rate 10 mV/s (to detect onset of decomposition).
Range Open Circuit Potential (OCP)

+3.0V

-3.0V.

Procedure:

  • Assemble the 3-electrode cell in the glovebox.

  • Perform a Linear Sweep Voltammetry (LSV) anodic scan (positive) until current density reaches

    
     (Oxidation Limit).
    
  • Perform LSV cathodic scan (negative) until current density reaches

    
     (Reduction Limit).
    
  • Analysis: The ESW is the difference between the anodic and cathodic breakdown potentials. For pure SBP-PF₆ in ACN, this should be ~6.0 V (e.g., -3.0V to +3.0V vs Ref).

Data Specifications

Physical & Chemical Properties
PropertyValueNotes
Molecular Weight 271.18 g/mol
Appearance White Crystalline PowderYellowing indicates degradation.
Melting Point

(dec.)
Stable up to

(TGA).
Solubility High: ACN, PC, EC/DMCLow: Water (Hydrolyzes), Hexane, Ether.
Electrochemical Window ~6.0 V (in ACN)Dependent on solvent purity.
Solubility Table (at )
SolventSolubility LimitApplication Relevance
Acetonitrile (ACN)

Primary solvent for EDLCs (Low viscosity).
Propylene Carbonate (PC)

Wide temperature range electrolytes.
Diethyl Ether InsolubleUsed for washing/precipitation.

References

  • National Science Foundation (NSF). Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis. (Mechanistic insight on PF6 stability). [Link]

  • Organic Syntheses. Synthesis of Imidazolinium Hexafluorophosphate Salts. (Analogous metathesis protocol). [Link]

Sources

Troubleshooting & Optimization

improving yield in 5-Azoniaspiro[4.4]nonane Hexafluorophosphate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Synthesis

Topic: Optimization of Yield and Purity in 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Synthesis Role: Senior Application Scientist Audience: Chemical Researchers & Process Engineers

Strategic Overview: The Yield-Purity Paradox

Synthesizing 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (often abbreviated as SBP-PF₆ ) is a critical workflow for developing high-voltage electrolytes in supercapacitors and batteries. The synthesis typically involves a two-stage process:

  • Cyclization: Quaternization of pyrrolidine with 1,4-dihalobutane to form the halide intermediate (Bromide/Chloride).

  • Metathesis: Anion exchange from halide to hexafluorophosphate.

The Problem: Users frequently report yields stalling at 40–50% or persistent halide impurities that degrade electrochemical windows. This guide deconstructs the synthesis into controllable variables to push overall yields toward 85%+ .

Module 1: The Cyclization Step (Synthesis of the Halide Intermediate)

Core Objective: Maximize intramolecular cyclization while minimizing intermolecular polymerization.

Q1: My reaction mixture is turning into a viscous, yellow oil/gum instead of a precipitate. What is happening?

Diagnosis: You are likely witnessing oligomerization rather than spiro-cyclization. This occurs when the intermediate linear tertiary amine reacts with another molecule of dihalobutane instead of closing the ring on itself.

The Fix: The Dilution & Addition Protocol

  • Causality: High local concentrations of the alkylating agent favor intermolecular reactions (polymer formation).

  • Protocol:

    • Solvent Choice: Use Isopropanol (IPA) or Acetonitrile (ACN) . IPA is preferred for the halide step as the product is often less soluble in it, aiding precipitation.

    • Reverse Addition: Do not dump reagents together. Dissolve the base (e.g.,

      
      ) and Pyrrolidine in the solvent first.
      
    • Dosing: Add 1,4-dibromobutane (or dichlorobutane) dropwise over 1–2 hours while refluxing. This keeps the concentration of the alkylating agent low relative to the amine, favoring the intramolecular ring closure (Ruggli-Ziegler dilution principle).

Q2: I am using 1,4-Dichlorobutane to save cost, but the yield is low (<40%). Why?

Diagnosis: The leaving group ability of chloride is poor compared to bromide, requiring harsher conditions that degrade the amine. The Fix:

  • Finkelstein Modification: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). The iodide displaces the chloride in situ to form a more reactive alkyl iodide, which then reacts rapidly with the amine.

  • Temperature: Ensure internal temperature is maintained at 80–90°C . Below 80°C, the reaction is sluggish; above 90°C, the pyrrolidine ring can degrade or undergo Hofmann elimination [1].

Module 2: Anion Exchange (Metathesis to PF₆)

Core Objective: Complete conversion to the


 salt and removal of halide traces.
Q3: I added , but the yield of the precipitate is lower than calculated. Is it solubility loss?

Diagnosis: Yes. While SBP-PF₆ is hydrophobic, it has non-negligible solubility in pure water, leading to yield loss in the mother liquor.

The Fix: The Common Ion Effect

  • Protocol:

    • Dissolve the SBP-Halide intermediate in the minimum volume of distilled water (approx. 1-2 mL per gram).

    • Prepare a saturated solution of

      
       (or 
      
      
      
      ). Use 1.2 to 1.5 equivalents of the
      
      
      source.
    • Slow Addition: Add the

      
       solution to the SBP-Halide solution under vigorous stirring.
      
    • Thermal Shock: After mixing, cool the slurry to 0–4°C for 2 hours. The solubility of SBP-PF₆ drops significantly at low temperatures, forcing more product out of solution.

Q4: How do I ensure zero halide content? (Critical for Electrochemical Stability)

Diagnosis: Trapped bromide/chloride ions inside the crystal lattice will oxidize at high voltages, causing device failure. The Fix:

  • Silver Nitrate Test: Take a small aliquot of the supernatant from the wash step, acidify with

    
    , and add aqueous 
    
    
    
    . Turbidity implies halides are still present.
  • Recrystallization: Recrystallize the crude SBP-PF₆ from Ethanol/Water (9:1) or Methanol . The halide salts are more soluble in the water fraction, while the pure

    
     salt crystallizes out upon cooling.
    

Visual Workflow: Optimized Synthesis Pathway

The following diagram illustrates the critical decision nodes and process flows to maximize yield.

SBP_Synthesis Start Reagents: Pyrrolidine + 1,4-Dibromobutane Step1 Cyclization (Reflux 80-90°C) Solvent: Isopropanol Base: K2CO3 Start->Step1 Check1 Decision: Viscosity Check Step1->Check1 Issue1 High Viscosity? (Oligomerization) Check1->Issue1 Yes Intermed Intermediate: SBP-Bromide (Precipitate) Check1->Intermed No (Suspension) Fix1 Dilute & Slow Addition (Ruggli-Ziegler) Issue1->Fix1 Restart Fix1->Step1 Step2 Anion Exchange Dissolve in H2O + Excess KPF6 Intermed->Step2 Filter & Redissolve Step3 Crystallization Cool to 4°C Step2->Step3 Precipitation Final Product: SBP-PF6 Crystals Step3->Final Filter & Dry

Figure 1: Logic flow for synthesis and troubleshooting of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Data Summary: Solubility & Yield Expectations

The following table summarizes expected outcomes based on solvent systems, derived from general quaternary ammonium salt behaviors and patent literature [1][2].

ParameterSBP-Bromide (Intermediate)SBP-Hexafluorophosphate (Final)Optimization Note
Solubility in Water High (>500 g/L)Low (<20 g/L at 25°C)Use water for metathesis solvent.
Solubility in Ethanol ModerateModerate (increases w/ heat)Good for recrystallization.
Solubility in Acetone LowHighUse acetone to wash away organic impurities.
Target Yield 70–85%90–95% (Step 2 only)Overall process yield target: ~75%.
Melting Point ~280°C (dec.)>300°CSharp MP indicates high purity.

References

  • Method for preparing spiro quaternary ammonium salt . European Patent EP3345908A1. Accessed March 2026. 1

  • Method for synthesizing spiro quaternary ammonium systems . World Intellectual Property Organization WO2007027649A1. Accessed March 2026. 2[3]

  • Synthesis of Azaspiro[4.4]nonanes as Key Structures . ResearchGate. Accessed March 2026. 4[3][5]

  • 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Product Data . TCI Chemicals. Accessed March 2026. Link

Sources

Technical Guide: Purification of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF6)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification, handling, and troubleshooting of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (also known as SBP-PF6 ).

This guide is structured for researchers requiring electrochemical-grade purity (>99.9%, <20 ppm H₂O) for applications in supercapacitors and Li/Na-ion battery electrolytes.

Introduction & Material Profile

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3) is a spiro-quaternary ammonium salt.[1] Unlike aliphatic ammoniums (e.g., TEA-BF4), the spiro-bipyrrolidinium cation (SBP⁺) offers higher anodic stability and solubility in carbonate solvents due to its constrained geometry and charge shielding.

PropertySpecification
Formula C₈H₁₆F₆NP
MW 271.19 g/mol
Structure Spirocyclic cation (C₂v symmetry) + Octahedral anion (PF₆⁻)
Critical Impurities Halides (Cl⁻, Br⁻), Water, Metal cations (Na⁺, K⁺), Free amines
Target Purity >99.9% (Electrochemical Grade)

Diagnostic & Initial Assessment

Perform these checks before starting bulk purification.

Q: How do I assess the quality of my raw material?

A: Conduct a three-step diagnostic:

  • Visual Inspection: Pure SBP-PF6 is a brilliant white crystalline powder. Yellow or beige discoloration indicates organic impurities (unreacted pyrrolidine or oxidation products).

  • Solubility Test: Dissolve 100 mg in 1 mL of Acetonitrile (ACN).

    • Clear solution: Good.

    • Cloudy/Precipitate: Presence of inorganic salts (e.g., KPF6, NaBr) which are insoluble in ACN.

  • Halide Screen: Dissolve 50 mg in 2 mL water; add 2 drops of 0.1M AgNO₃.

    • Turbidity: Indicates Chloride/Bromide contamination. Requires Protocol A .

Core Purification Protocols

Workflow Logic

The purification strategy depends on the impurity profile. Use Protocol A for crude material (high halide content). Use Protocol B for polishing (removing trace water/organics) to reach electrochemical grade.

PurificationWorkflow Raw Raw SBP-PF6 Diag Diagnostic Check (Color, Halides) Raw->Diag Decision Impurity Type? Diag->Decision ProtA Protocol A: Aqueous/Alcohol Recrystallization (Removes Halides/Salts) Decision->ProtA Halides Present ProtB Protocol B: Anhydrous Recrystallization (Removes Organics/Trace H2O) Decision->ProtB Low Halides/High Purity Needed Carbon Activated Carbon Treatment (If Yellow) Decision->Carbon Discolored ProtA->ProtB Polishing Step Drying Vacuum Drying (120°C, <10 mbar, 24h) ProtB->Drying Carbon->ProtA QC Final QC (KF, NMR, IC) Drying->QC

Caption: Decision matrix for SBP-PF6 purification. Protocol A targets ionic impurities; Protocol B targets moisture and organic residues.

Protocol A: Removal of Halides (Aqueous/Alcohol Recrystallization)

Objective: Remove Br⁻/Cl⁻ precursors and inorganic salts (NaPF₆/KPF₆).

  • Dissolution: Dissolve crude SBP-PF6 in a minimum amount of boiling Ethanol/Water (3:1 v/v) .

    • Note: SBP-PF6 is moderately soluble in hot water but crystallizes well upon cooling. The ethanol aids in dissolving organic residues.

  • Filtration: While hot, filter through a glass frit (porosity 3 or 4) to remove insoluble mechanical impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Tip: Slow cooling yields larger crystals, which entrap fewer impurities than rapid precipitation.

  • Collection: Filter the white crystals. Wash twice with cold ethanol.

  • Validation: Test a small sample with AgNO₃. If positive, repeat Protocol A.

Protocol B: Electrochemical Grade Polishing (Anhydrous)

Objective: Remove trace water and organic impurities for battery applications.

  • Dissolution: Dissolve the semi-pure crystals in boiling Acetonitrile (ACN) (approx. 5 mL per gram).

  • Carbon Treatment (Optional): If the solution is not perfectly clear/colorless, add activated carbon (1% w/w), stir for 30 min, and filter hot.

  • Precipitation: Slowly add Diethyl Ether or Ethyl Acetate (non-solvent) to the hot ACN solution until persistent cloudiness appears.

    • Ratio: Typically 1:2 (ACN:Ether).

  • Cooling: Cool to -20°C (freezer) overnight.

  • Isolation: Filter rapidly under a nitrogen blanket to prevent moisture uptake.

Drying & Storage (Critical)

The Issue: The PF₆⁻ anion is prone to hydrolysis, generating Hydrofluoric Acid (HF) if heated while wet.



While SBP-PF6 is more stable than LiPF6, the same hydrolysis principle applies.

Procedure:

  • Pre-drying: Air dry crystals for 2 hours to remove bulk volatile solvents.

  • Vacuum Drying: Place in a vacuum oven at 110°C - 120°C under dynamic vacuum (<10 mbar).

  • Duration: Minimum 24 hours .

  • Storage: Transfer immediately to an Argon-filled glovebox. Store in HDPE or Aluminum containers (avoid glass for long-term storage if trace HF is suspected).

Troubleshooting & FAQs

Q1: My product turned yellow during drying. Why?

Cause: Thermal oxidation of trace amine impurities (pyrrolidine) or decomposition of the quaternary cation due to localized overheating. Solution:

  • Ensure the drying temperature does not exceed 130°C.

  • Perform an Activated Carbon treatment (see Protocol B, step 2) to remove the organic precursors causing the color.

Q2: I still detect water (>50 ppm) after drying.

Cause: "Surface water" vs. "Lattice water". SBP-PF6 does not form hydrates, but the spiro-cation can trap solvent in crystal defects. Solution:

  • Grind the crystals: Pulverize the dried solid into a fine powder inside the glovebox and re-dry at 120°C under vacuum. This releases trapped solvent inclusions.

  • P₂O₅ Trap: Use a phosphorus pentoxide trap in your vacuum line to ensure the vacuum atmosphere is strictly dry.

Q3: How do I remove trace HF?

Cause: Hydrolysis of PF₆⁻ during the aqueous steps. Solution:

  • Neutralization: Recrystallize from ACN containing a trace amount of basic alumina or CaO, then filter.

  • Validation: Check pH of a 10% aqueous solution. It should be neutral (pH 6-7). If pH < 5, acid is present.

Q4: Can I use Methanol instead of Ethanol?

Answer: Yes. Methanol is a stronger solvent for SBP-PF6. However, Methanol is harder to dry completely than Ethanol/ACN. If using Methanol, ensure the final drying step is rigorous.

Validation & QC Specifications

Test MethodParameterAcceptance Criteria
¹H NMR (DMSO-d₆) Cation StructureMatches SBP reference; no pyrrolidine peaks.
¹⁹F NMR Anion PurityDoublet at -72 ppm (PF₆); no PO₂F₂⁻ peaks.
Karl Fischer (Coulometric) Water Content< 20 ppm (for 3V+ applications).
Ion Chromatography (IC) Halides (Cl⁻, Br⁻)< 10 ppm.
Cyclic Voltammetry (CV) Electrochemical WindowNo redox peaks within 0V - 3.0V vs Ref.

References

  • Novolokov, K. Y., et al. (2025). Purification of organic electrolyte – 1,1'-bispyropyrrolidinium tetrafluoroborate. ChemChemTech, 69(2), 72-77. Link

    • Context: Establishes the baseline recrystallization logic for SBP salts using binary solvent systems.
  • Shi, Z., et al. (2019).[2] A novel supercapacitor electrolyte of spiro-(1,1')-bipyrolidinium tetrafluoroborate in acetonitrile/dibutyl carbonate mixed solvents. Polymer. Link

    • Context: Details the solubility and electrochemical stability of SBP salts in ACN.
  • Shkrob, I. A., et al. (2025). Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis. Journal of Physical Chemistry C. Link

    • Context: Provides the mechanistic basis for PF6 hydrolysis and the necessity of rigorous drying.
  • TCI Chemicals. (2025). Product Specification: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate. Link

    • Context: Baseline physical properties and commercial purity standards.

Sources

Technical Support Center: Troubleshooting 5-Azoniaspirononane Hexafluorophosphate (SBP-PF6) Workflows

Technical Support Center: Troubleshooting 5-Azoniaspiro[1]nonane Hexafluorophosphate (SBP-PF6) Workflows

Welcome to the Technical Support Center for 5-Azoniaspiro[1]nonane Hexafluorophosphate (CAS: 129211-50-3), commonly referred to as SBP-PF6. As a high-performance spirobipyrrolidinium salt, SBP-PF6 is highly valued for its compact ionic radius, high molar conductivity, and wide electrochemical window. It is primarily utilized as an advanced electrolyte in Electric Double-Layer Capacitors (EDLCs) and redox flow batteries, as well as a specialized phase-transfer catalyst (PTC) in organic synthesis.

However, pushing this compound to its electrochemical or thermal limits can induce complex side reactions. This guide is designed by senior application scientists to help you diagnose, understand, and resolve the most common failure modes associated with SBP-PF6.

Diagnostic Matrix: Common Side Reactions & Symptoms

Use the following data presentation to quickly map your experimental symptoms to their underlying chemical causality.

Application ContextPrimary SymptomRoot Cause (Side Reaction)Recommended Action
EDLC / Battery Severe corrosion of Al current collectors or glass separators.Anion Hydrolysis: PF6⁻ reacts with trace water to form HF and POF3.Implement strict Karl Fischer validation (<10 ppm H2O); dry salt at 120°C.
EDLC / Battery Rapid capacitance fading, increased ESR, and gas generation.Oxidative Cleavage: Voltage exceeds the stability window (>3.2V), degrading the spiro cation.Limit operating voltage; purify solvent to remove catalytic impurities.
Phase-Transfer Catalysis Loss of catalytic activity over time; basic pH drop.Hofmann Elimination: Strong base abstracts a β-hydrogen, opening the pyrrolidinium ring.Lower reaction temperature; switch to a milder base (e.g., K₂CO₃).
Low-Temp Energy Storage Sudden spike in Equivalent Series Resistance (ESR).Precipitation: SBP-PF6 exceeds its solubility limit in low-dielectric solvents.Optimize co-solvent ratios (e.g., add Propylene Carbonate).

In-Depth Troubleshooting Guides

Q1: Why is my EDLC exhibiting rapid capacitance fading and gas generation when operating above 3.2 V?

The Causality (Mechanism): While the spirobipyrrolidinium cation (SBP⁺) is structurally constrained and generally more stable than linear quaternary ammonium cations (like TEA⁺), it is not invincible. When pushed beyond its electrochemical stability window (typically >3.2 V to 3.5 V, depending on the solvent matrix), the system undergoes oxidative degradation[3]. The high anodic potential strips electrons from the nitrogen center or the adjacent carbon atoms, leading to the oxidative cleavage of the pyrrolidinium ring. This ring-opening reaction generates volatile organic gases (causing cell swelling) and leaves behind resistive polymeric byproducts on the electrode surface, which manifests as a rapid fade in capacitance and a spike in ESR.

Self-Validating Protocol: Voltage Window Optimization To prevent oxidative cleavage, you must establish the true electrochemical window of your specific solvent-salt matrix.

  • Solvent Purification: Pass your solvent (e.g., Acetonitrile or Propylene Carbonate) through a column of activated neutral alumina, followed by storage over activated 3Å molecular sieves for 48 hours.

  • Linear Sweep Voltammetry (LSV): Before assembling full cells, run an LSV on a 3-electrode setup (using a glassy carbon working electrode) at a slow scan rate (1 mV/s).

  • Threshold Definition: Identify the exact potential where the current density exceeds 50 µA/cm². Set your maximum EDLC operating voltage at least 200 mV below this threshold to ensure long-term cycling stability.

Q2: I am detecting severe corrosion on the aluminum current collectors and glass frit separators. What is causing this?

The Causality (Mechanism): This is the most critical failure mode for any hexafluorophosphate-based electrolyte. The PF6⁻ anion is highly susceptible to nucleophilic attack by trace moisture. Even at water concentrations as low as 20 ppm, an autocatalytic hydrolysis pathway is initiated [1][2]. The reaction proceeds as follows: Li/SBP-PF6 + H2O → POF3 + 2HF + SBP-OH The generated hydrofluoric acid (HF) is highly corrosive. It aggressively etches aluminum current collectors (causing pitting) and dissolves the silica in glass frit separators. Furthermore, the intermediate phosphoryl fluoride (POF3) can further react to form additional acidic species, creating a runaway degradation loop [1].

Self-Validating Protocol: Trace Moisture Elimination You must treat the electrolyte preparation as a moisture-critical workflow.

  • Salt Drying: Place the SBP-PF6 powder in a vacuum oven. Dry at 120 °C under high vacuum (< 1 mbar) for a minimum of 24 hours. Do not exceed 150 °C to prevent thermal decomposition.

  • Solvent Drying: Ensure the solvent is dried over 3Å molecular sieves (as per Q1).

  • Karl Fischer Validation (Critical Step): Inside an Argon-filled glovebox, mix the electrolyte. Extract a 1 mL aliquot and perform a coulometric Karl Fischer titration. The electrolyte must test at < 10 ppm H₂O. If it fails, discard or re-dry the components.

  • Assembly: Assemble the cells exclusively inside the glovebox (O₂ and H₂O < 1 ppm).

Q3: When using SBP-PF6 as a phase-transfer catalyst in basic conditions, my reaction yield drops significantly over time. Why?

The Causality (Mechanism): When utilized as a phase-transfer catalyst (PTC) in organic synthesis (e.g., alkylations), SBP-PF6 is often exposed to strong aqueous bases (like NaOH or KOH). Under elevated temperatures, the hydroxide ion acts as a strong base rather than a nucleophile, abstracting a β-hydrogen from one of the pyrrolidinium rings. This triggers a Hofmann elimination [4]. The carbon-nitrogen bond breaks, opening the ring and converting the active quaternary ammonium cation into a neutral tertiary amine. Because tertiary amines lack the permanent positive charge required to shuttle anions across the biphasic interface, the catalytic cycle halts.

Self-Validating Protocol: PTC Condition Optimization

  • Base Substitution: If your reaction kinetics allow, swap strong bases (NaOH/KOH) for milder inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Temperature Control: Hofmann elimination is highly temperature-dependent. Lower the reaction temperature by 15–20 °C. To compensate for the slower reaction rate, increase the stirring rate to >800 RPM to maximize the interfacial surface area between the aqueous and organic phases.

  • Catalyst Monitoring: Monitor the aqueous phase via LC-MS. The appearance of ring-opened tertiary amine mass peaks indicates that your temperature is still too high for the chosen base.

Mechanistic & Workflow Visualizations

GStartSBP-PF6(5-Azoniaspiro[4.4]nonane Hexafluorophosphate)Cond1Trace Moisture(<20 ppm H2O)Start->Cond1Cond2High Voltage(> 3.2 V)Start->Cond2Cond3Strong Base(PTC conditions)Start->Cond3Path1PF6- HydrolysisCond1->Path1Path2Oxidative CleavageCond2->Path2Path3Hofmann EliminationCond3->Path3Result1HF + POF3 Formation(Corrosion)Path1->Result1Result2Gas Generation &Capacitance FadePath2->Result2Result3Tertiary Amine Formation(Catalyst Deactivation)Path3->Result3

Fig 1: Primary degradation pathways of SBP-PF6 under moisture, high voltage, and basic conditions.

GStep11. Vacuum Drying(120°C, 24h)Step33. Karl Fischer Titration(Target: <10 ppm H2O)Step1->Step3Step22. Solvent Purification(3Å Molecular Sieves)Step2->Step3Step44. Glovebox Assembly(Ar atmosphere)Step3->Step4PassFailRe-dry ComponentsStep3->FailFail (>10 ppm)Fail->Step1

Fig 2: Self-validating preparation workflow for SBP-PF6 electrolytes to prevent HF generation.

References

  • Elementary Decomposition Mechanisms of Lithium Hexafluorophosphate in Battery Electrolytes and Interphases Source: ACS Energy Letters URL:[Link][2]

  • A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid Source: Journal of Power Sources URL:[Link][1]

  • Spiro-(1,1′)-bipyrrolidinium tetrafluoroborate salt as high voltage electrolyte for electric double layer capacitors Source: Electrochimica Acta / ResearchGate URL:[Link][3]

  • Azoniaspiro salts: Towards bridging the gap between room-temperature ionic liquids and molten salts Source: Physical Chemistry Chemical Physics (PCCP) URL:[Link][4]

Technical Support Center: Optimizing 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3), commonly referred to as SBP-PF₆ . As a spirocyclic quaternary ammonium salt, SBP-PF₆ is a highly robust phase-transfer catalyst (PTC) and ionic liquid medium. Its unique rigid spiro-bipyrrolidinium core prevents common degradation pathways, making it invaluable for demanding biphasic alkylations, Morita-Baylis-Hillman reactions, and transition-metal co-catalysis.

This guide is designed by our Senior Application Scientists to provide researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols.

The Causality of Catalyst Design: Why SBP-PF₆?

To optimize your reaction, you must first understand the structural causality of your catalyst. SBP-PF₆ is engineered to overcome the limitations of traditional linear quaternary ammonium salts (QAS) like tetrabutylammonium bromide (TBAB).

  • Resistance to Hofmann Elimination: Traditional linear QAS are prone to Hofmann elimination and tertiary amine loss under strongly basic conditions. The spirocyclic 5-azoniaspiro[4.4]nonane backbone lacks the geometric flexibility required to achieve the anti-periplanar transition state necessary for E2 (Hofmann) elimination. This grants the catalyst exceptional stability in harsh alkaline environments, preventing unwanted fragmentation [1].

  • Superior Ion-Pairing Dynamics: The hexafluorophosphate (PF₆⁻) counterion is highly lipophilic and non-coordinating. This facilitates the rapid formation of a lipophilic ion pair with the aqueous nucleophile at the phase boundary. It accelerates the transfer of the active species into the organic phase while preventing the catalyst from tightly binding and deactivating the nucleophile, a common issue with smaller halide counterions [2].

Troubleshooting Guide

Issue 1: Low Conversion Rates in Biphasic Alkylations

Root Cause: Poor anion exchange at the biphasic interface. While PF₆⁻ is excellent for organic solubility, its high lipophilicity can sometimes hinder the initial exchange with highly hydrated aqueous nucleophiles (e.g., OH⁻ or CN⁻). Resolution:

  • Interfacial Tension Reduction: Add a highly polar, aprotic co-solvent (e.g., 5–10% v/v Acetonitrile or DMF) to the organic phase. This lowers the interfacial tension and facilitates the migration of the PF₆⁻ anion.

  • Mass Transfer Optimization: Increase the agitation rate to >800 RPM. In phase-transfer catalysis, the reaction rate is directly proportional to the interfacial surface area.

Issue 2: Catalyst Decomposition at Elevated Temperatures (>120°C)

Root Cause: While highly resistant to Hofmann elimination, pyrrolidinium hexafluorophosphate salts are not invincible. At extreme temperatures, they can undergo bimolecular nucleophilic substitution (S_N2) ring-opening or alternative E2 elimination pathways [3]. Resolution:

  • Limit reaction temperatures to ≤100°C when strong, unhindered nucleophiles are present.

  • If higher temperatures are required for substrate activation, transition from a biphasic system to a homogenous non-nucleophilic ionic liquid solvent system, or utilize microwave irradiation to drastically reduce the required reaction time.

Issue 3: Emulsion Formation During Workup

Root Cause: SBP-PF₆ possesses inherent surfactant-like properties due to its distinct hydrophilic cationic core and highly lipophilic anion. This amphiphilic nature stabilizes emulsions during aqueous extractions. Resolution:

  • Solvent Precipitation: Dilute the organic phase with a non-polar solvent like diethyl ether (Et₂O) prior to aqueous washing. SBP-PF₆ is virtually insoluble in Et₂O and will cleanly precipitate out of the solution, breaking the emulsion[4].

  • Salting Out: Wash the organic layer with saturated brine instead of deionized water to force the catalyst out of the aqueous phase and reduce micelle stability.

Frequently Asked Questions (FAQs)

Q: Can I recycle the SBP-PF₆ catalyst, and if so, how? A: Yes. Because SBP-PF₆ is highly stable and selectively soluble in polar aprotic solvents (like CH₂Cl₂ or Toluene) but insoluble in non-polar solvents, it can be easily recovered. Simply add cold diethyl ether (3–4 volumes) to your concentrated post-reaction organic mixture. The spent catalyst will precipitate quantitatively. Filter, wash with cold ether, and dry under high vacuum for reuse [4].

Q: How does SBP-PF₆ perform in transition-metal catalysis? A: Beyond phase-transfer applications, SBP-PF₆ and related pyrrolidinium hexafluorophosphates act as excellent non-innocent ligands or phase-transfer agents in Palladium-catalyzed cross-couplings. They have been shown to facilitate unusual halogen exchange via outer-sphere nucleophilic substitution, effectively stabilizing reactive catalytic intermediates [5].

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for a standard biphasic N-alkylation utilizing SBP-PF₆. Notice the causal relationship between agitation, co-solvent addition, and overall yield.

Solvent SystemTemp (°C)Catalyst Loading (mol%)Agitation (RPM)Conversion (%)
Toluene / H₂O251.040042
Toluene / H₂O501.040065
Toluene / H₂O505.080089
Toluene-CH₃CN (9:1) / H₂O505.01000>99

Table 1: Optimization matrix demonstrating that maximizing interfacial surface area (RPM) and lowering interfacial tension (CH₃CN co-solvent) are critical for SBP-PF₆ efficiency.

Experimental Protocols: Self-Validating SOP

Standard Operating Procedure: Biphasic Alkylation using SBP-PF₆ This protocol is designed as a self-validating system; each step incorporates mechanistic feedback to ensure the reaction is proceeding correctly.

  • Preparation of the Organic Phase: Dissolve the substrate (1.0 equiv.) and the electrophile (1.2 equiv. alkyl halide) in Toluene (0.5 M concentration).

    • Causality: Toluene provides excellent phase separation from water and readily dissolves the active lipophilic [SBP]⁺[Nuc]⁻ ion pair, keeping the reaction localized in the organic phase.

  • Preparation of the Aqueous Phase: Prepare a 50% w/w aqueous NaOH solution.

    • Causality: A highly concentrated basic solution minimizes the hydration sphere around the hydroxide ions, increasing their reactivity when exchanged at the phase boundary.

  • Catalyst Addition: Add 5 mol% of SBP-PF₆ directly to the biphasic mixture. The solid should dissolve primarily into the organic layer.

  • Reaction Execution: Stir vigorously at 800–1000 RPM at 50°C. Monitor via TLC.

    • Causality: High shear mixing is non-negotiable. It maximizes the interfacial surface area, which is the rate-limiting step for the initial anion exchange of the bulky PF₆⁻ anion.

  • Workup and Catalyst Recovery: Cool the mixture to room temperature. Separate the organic layer. Add cold diethyl ether (3 volumes) to the organic layer. A white precipitate (SBP-PF₆) will form. Filter the catalyst for reuse, and concentrate the filtrate in vacuo to isolate the pure product.

Mechanistic Visualization

PTC_Mechanism cluster_aq Aqueous Phase (High Polarity) cluster_interface Biphasic Interface cluster_org Organic Phase (Low Polarity) CatAq [SBP]⁺ [PF₆]⁻ Inactive Catalyst Exchange Anion Exchange [PF₆]⁻ ↔ Nuc⁻ CatAq->Exchange Catalyst migration Nuc Na⁺ Nuc⁻ Nucleophile Source Nuc->Exchange Salt interaction CatActive [SBP]⁺ Nuc⁻ Lipophilic Ion Pair Exchange->CatActive Phase transfer Reaction Electrophilic Attack R-X + [SBP]⁺ Nuc⁻ CatActive->Reaction Substrate binding Prod R-Nuc + [SBP]⁺ X⁻ Product & Spent Cat Reaction->Prod C-C/C-X Coupling Prod->Exchange X⁻ ↔ Nuc⁻ Exchange

Figure 1: Biphasic phase-transfer catalytic cycle of SBP-PF₆ illustrating interfacial ion exchange.

References

1.1 - Analytical and Bioanalytical Chemistry, ResearchGate. 2.2 - Molecules, MDPI. 3.3 - ResearchGate. 4.4 - Australian Journal of Chemistry, ConnectSci. 5.5 - Angewandte Chemie, PMC.

Sources

troubleshooting guide for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate experiments

[1]

Executive Summary: The "High-Voltage" Standard

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (commonly abbreviated as SBP-PF6 or SBP-PF₆ ) is a premium quaternary ammonium salt used primarily as an electrolyte in high-voltage electric double-layer capacitors (EDLCs) and supercapacitors.[1]

Unlike the industry-standard Tetraethylammonium Tetrafluoroborate (TEA-BF₄), SBP-PF6 offers a wider electrochemical stability window (ESW) and higher solubility in organic carbonates, enabling higher energy density devices.[1] However, its performance is critically dependent on moisture control due to the hydrolytic instability of the hexafluorophosphate anion (

1

This guide addresses the specific technical challenges researchers face when deploying SBP-PF6 in organic electrolytes (Propylene Carbonate, Acetonitrile).

Physical & Electrochemical Data Center

Table 1: Critical Physical Properties
PropertyValue / DescriptionNotes
CAS Number 129211-50-3Distinct from the BF₄ salt (129211-47-8).[1]
Formula Weight 271.18 g/mol C₈H₁₆F₆NP
Appearance White crystalline powderHygroscopic; store under Argon.
Solubility (25°C) Propylene Carbonate (PC): >1.5 MAcetonitrile (ACN): >2.0 MSignificantly more soluble than TEA-PF₆.[1]
Melting Point Solid >200°C (Decomp.)Exact MP varies by purity/heating rate; often decomposes before melting.
Table 2: Electrochemical Performance Benchmarks (1M Concentration)
Solvent SystemConductivity (mS/cm, 25°C)Electrochemical Window (V)Primary Failure Mode
Acetonitrile (ACN) ~55 - 60~3.0 - 3.2 VAnodic oxidation of solvent.[1]
Propylene Carbonate (PC) ~12 - 15~3.2 - 3.5 VCathodic intercalation (if graphite) or viscosity limits.[1]

Troubleshooting Modules (Q&A)

Module A: Dissolution & Preparation

Q: Why is my SBP-PF6 settling out or forming a cloudy suspension in Propylene Carbonate (PC)?

Diagnosis: This is rarely a solubility limit issue (SBP-PF6 is highly soluble in PC).[1] It is likely a solvation kinetics or purity issue.

  • The "Iceberg" Effect: SBP-PF6 dissolves endothermically.[1] Adding a large quantity of salt at once cools the solvent rapidly, creating a local viscosity spike that halts dissolution.

  • Impurity Precipitate: If the solution remains cloudy after heating, the salt may contain inorganic precursors (e.g., KPF₆ or NaPF₆ residues from synthesis) which are insoluble in organic solvents.

Protocol: The "Step-Wise" Dissolution Method

  • Dry the Salt: Vacuum dry SBP-PF6 at 80°C for 12 hours before use.

  • Solvent Prep: Use anhydrous PC (Water <10 ppm).

  • Addition: Add salt in 25% increments , stirring magnetically at 500 RPM.

  • Thermal Assist: If dissolution slows, heat gently to 40°C . Do not exceed 60°C to prevent thermal degradation.

  • Filtration: If cloudiness persists, filter through a 0.2 µm PTFE syringe filter . Clear filtrate confirms the cloudiness was insoluble impurity.

Module B: Moisture Management & Hydrolysis

Q: My electrolyte has turned yellow/brown and smells acrid. What happened?

Diagnosis: You have triggered the Autocatalytic Hydrolysis Loop . The



1

The Mechanism:


HF then attacks the SBP cation or the cell casing, leaching metals that catalyze further decomposition (turning the solution brown).

Immediate Action:

  • Safety First: Treat the solution as an HF hazard. Do not inhale vapors.

  • Test: Use a non-aqueous pH strip (wetted with water) to confirm acidity (pH < 3).

  • Disposal: Neutralize with calcium carbonate (

    
    ) or excess base before disposal.
    

Prevention Strategy:

  • Karl Fischer Titration: Ensure solvent water content is <20 ppm before adding salt.

  • Acid Scavengers: Add activated Alumina (

    
    ) or Molecular Sieves (3Å or 4Å) to the electrolyte bottle for long-term storage.[1] Note: Filter before use.
    
Module C: Electrochemical Performance

Q: I am seeing high leakage current and a narrower voltage window than the literature claims (e.g., failing at 2.5V).

Diagnosis: "Parasitic Shuttling." If the salt contains trace halide precursors (Chloride


1

Validation Test: Run a Cyclic Voltammetry (CV) scan on a glassy carbon electrode.

  • Clean: Flat baseline until ~3.0V.

  • Contaminated: Small oxidation peaks appearing between 1.5V and 2.5V.

Corrective Action: Recrystallization If your salt is impure, perform this purification:

  • Dissolve SBP-PF6 in a minimum amount of hot Ethanol or Isopropanol (~60°C).[1]

  • Filter hot to remove insoluble mechanical impurities.

  • Allow to cool slowly to Room Temperature, then refrigerate at 4°C.

  • Collect white crystals via vacuum filtration.

  • Wash with cold Diethyl Ether (to remove organic impurities).

  • Vacuum dry at 80°C.

Visual Workflows

Figure 1: Electrolyte Preparation & Quality Control

Caption: A logic flow for preparing high-purity SBP-PF6 electrolytes, emphasizing the critical drying steps to prevent HF formation.

ElectrolytePrepStartRaw SBP-PF6 SaltDrySaltVacuum Dry(80°C, 12h)Start->DrySaltMixDissolve Salt(Inert Atmosphere)DrySalt->MixCheckSolventTest Solvent H2O(Karl Fischer)DecisionH2O < 20 ppm?CheckSolvent->DecisionDrySolventDry Solvent(Mol. Sieves)Decision->DrySolventNoDecision->MixYesDrySolvent->CheckSolventFilterFilter (0.2 µm PTFE)Mix->FilterFinalReady ElectrolyteFilter->Final

Figure 2: The Hydrolysis Danger Cycle

Caption: The chemical pathway of PF6 degradation. Moisture triggers HF release, which corrodes cell components and catalyzes further breakdown.[1]

HydrolysisPF6PF6- AnionReaction1HydrolysisPF6->Reaction1WaterTrace H2OWater->Reaction1POF3POF3(Gas)Reaction1->POF3HFHF(Hydrofluoric Acid)Reaction1->HFPOF3->Reaction1+ H2O (Autocatalysis)CorrosionCell Corrosion(Metal Leaching)HF->CorrosionFailureDevice Failure(Gas/Leakage)Corrosion->Failure

[1]

References

  • Electrochemical Stability of SBP Salts

    • Title: "Highly Conductive Electrolytic Solution for Electric Double-layer Capacitor Using Dimethylcarbonate and Spiro-type Qu
    • Source: ResearchGate / Scientific Reports[1]

    • URL:[Link]

  • Hydrolysis Mechanisms of PF6

    • Title: "Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous B
    • Source: Journal of the American Chemical Society (via NSF Public Access)
    • URL:[Link][1]

  • Electrochemical Windows of Ammonium Salts

    • Title: "Electrochemical window of tetrabutylammonium tetrafluoroborate in acetonitrile" (BenchChem Technical Guide)
    • Source: BenchChem[1][2]

  • Properties of SBP-BF4 vs SBP-PF6

    • Title: "5-Azoniaspiro[4.
    • Source: ChemicalBook[1][3]

Technical Support Center: Stability & Troubleshooting for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvation and stability dynamics of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (ASNN-PF₆).

Widely utilized as an advanced electrolyte salt in supercapacitors and as a phase-transfer catalyst[1], ASNN-PF₆ offers exceptional electrochemical robustness. However, its performance is strictly dictated by the integrity of its solvation environment. This guide synthesizes mechanistic causality, field-proven troubleshooting, and self-validating protocols to ensure your experimental success.

Part 1: Mechanistic Insights — The Causality of Degradation

To effectively troubleshoot ASNN-PF₆, one must understand the dichotomy of its molecular structure. The cation, 5-azoniaspiro[4.4]nonane , is a sterically hindered spirocyclic quaternary ammonium. It is highly resistant to electrochemical reduction and nucleophilic attack (such as Hofmann elimination).

The vulnerability of this compound lies almost entirely with the hexafluorophosphate (PF₆⁻) counterion[2]. When exposed to trace moisture, PF₆⁻ undergoes a cascading hydrolysis reaction. This process is inherently autocatalytic: the initial hydrolysis generates hydrofluoric acid (HF), which lowers the solution's pH. Because PF₆⁻ hydrolysis is acid-catalyzed, this initial HF generation creates a feedback loop that rapidly accelerates further degradation, even at ambient temperatures[3]. This leads to the sequential formation of difluorophosphate (PO₂F₂⁻), monofluorophosphate (HPO₃F⁻), and ultimately phosphate (HPO₄²⁻)[4].

Part 2: Troubleshooting Guide & FAQs

Q: Why is the pH of my non-aqueous electrolyte solution dropping rapidly over time? A: This acidification is the primary symptom of PF₆⁻ hydrolysis. When exposed to trace water, the hexafluorophosphate anion decomposes to release hydrofluoric acid (HF)[2]. Because this breakdown is acid-catalyzed, the initial generation of HF rapidly accelerates further degradation[3]. If you observe a sudden pH drop, your system's moisture barrier has likely been compromised.

Q: I am observing a reduced electrochemical window and increased background current. What is happening? A: While the ASNN cation remains electrochemically robust, the hydrolysis of the PF₆⁻ anion introduces highly electroactive impurities into your system[1]. The breakdown products—specifically difluorophosphate (PO₂F₂⁻) and monofluorophosphate (HPO₃F⁻)—alter the ionic strength and undergo parasitic redox reactions at your electrodes[4]. Furthermore, the generated HF severely corrodes electrode surfaces and degrades the Solid Electrolyte Interphase (SEI).

Q: How can I differentiate between cation degradation and anion hydrolysis in my system? A: Cation degradation (e.g., ring-opening of the spirocyclic structure) typically requires extreme alkaline conditions (pH > 10) or extreme thermal stress, which is exceedingly rare in standard non-aqueous applications. Anion hydrolysis is much more common and is strictly moisture-dependent[2]. To differentiate, use Ion Chromatography (IC) to screen for fluorophosphate anions[4]. If PO₂F₂⁻ is present, the issue is definitively anion hydrolysis.

Part 3: Quantitative Data & Stability Matrices

Table 1: Hydrolysis Cascade Products of PF₆⁻
Chemical SpeciesFormulaRelative Stability in H₂OPrimary Detection Method
Hexafluorophosphate PF₆⁻Moderate (pH dependent)IC, ¹⁹F-NMR
Difluorophosphate PO₂F₂⁻LowIC (Retention time ~12 min)
Monofluorophosphate HPO₃F⁻Very LowIC (Retention time ~15 min)
Phosphate HPO₄²⁻Highly StableIC, Colorimetry
Hydrofluoric Acid HFStable (Highly Corrosive)Ion-Selective Electrode, IC
Table 2: ASNN-PF₆ Stability Matrix by Environmental Stressor
Environmental FactorConditionImpact on ASNN CationImpact on PF₆ Anion
Moisture > 20 ppmNegligibleHigh (Hydrolysis to HF)
Acidity pH < 4NegligibleSevere (Autocatalytic breakdown)
Alkalinity pH > 10Moderate (Potential ring-opening)Low (Hydrolysis is suppressed)
Temperature > 60°CLowHigh (Accelerates hydrolysis if H₂O present)

Part 4: Self-Validating Experimental Protocols

Protocol 1: Moisture Quantification via Coulometric Karl Fischer (KF) Titration

Purpose: To detect trace moisture before it initiates irreversible PF₆⁻ hydrolysis.

  • System Equilibration: Purge the KF titration cell with dry nitrogen. Ensure the background drift rate is stable at <10 µ g/min .

  • Self-Validation (Calibration Check): Inject 1.0 mL of a certified 10 ppm water standard. The measured value must fall between 9.5 and 10.5 ppm.

    • Causality: If the value is outside this range, HF generated from previous degraded samples has likely poisoned the iodine in the KF reagent, necessitating a complete reagent exchange.

  • Sample Injection: Inject 1.0 mL of the ASNN-PF₆ solution using a gas-tight syringe to prevent atmospheric contamination.

  • Analysis & Action: If moisture exceeds 20 ppm, immediately halt electrochemical testing. Dry the solution over activated 3Å molecular sieves for 48 hours before proceeding.

Protocol 2: Degradation Profiling via Ion Chromatography (IC)

Purpose: To quantify the exact hydrolysis products of the PF₆⁻ anion[4].

  • Mobile Phase Preparation: Prepare a 2.5 mM KHCO₃ / 2.5 mM K₂CO₃ eluent.

    • Causality: This specific carbonate buffer provides the optimal ionic strength to separate structurally similar fluorophosphate intermediates without causing further on-column acid-hydrolysis[4].

  • Column Equilibration: Flush an IonPac AS14A (250 mm × 4.0 mm i.d.) column until the baseline suppressed conductivity is perfectly stable.

  • Self-Validation (Spike Recovery): Spike a pristine electrolyte sample with 50 ppm of a PO₂F₂⁻ standard. Run the method. Recovery must be 95–105%.

    • Causality: Low recovery indicates matrix suppression from the highly concentrated ASNN cation, requiring a 1:10 dilution of your sample in ultrapure water.

  • Sample Analysis: Inject the diluted sample. The presence of peaks at ~12 mins (PO₂F₂⁻) and ~15 mins (HPO₃F⁻) definitively confirms irreversible anion degradation[4].

Part 5: Diagnostic Visualizations

HydrolysisPathway PF6 PF6- (Hexafluorophosphate) PO2F2 PO2F2- (Difluorophosphate) PF6->PO2F2 + H2O (Slow) H2O Trace H2O H2O->PF6 HPO3F HPO3F- (Monofluorophosphate) PO2F2->HPO3F + H2O HF HF (Hydrofluoric Acid) PO2F2->HF HPO4 HPO4(2-) (Phosphate) HPO3F->HPO4 + H2O (Acid Catalyzed) HPO3F->HF HPO4->HF HF->HPO3F Autocatalysis

Figure 1: Autocatalytic hydrolysis pathway of PF6- in the presence of trace moisture.

Troubleshooting Start Electrolyte Instability (High Current / Low pH) KF 1. Karl Fischer Titration (Measure H2O) Start->KF Decision1 H2O > 20 ppm? KF->Decision1 Dry Dry Solvent & Salt (Molecular Sieves) Decision1->Dry Yes IC 2. Ion Chromatography (Check Anions) Decision1->IC No Decision2 PO2F2- / F- Detected? IC->Decision2 Discard Discard Electrolyte (Irreversible Degradation) Decision2->Discard Yes Cation Investigate Cation (NMR for Ring-Opening) Decision2->Cation No

Figure 2: Diagnostic workflow for troubleshooting ASNN-PF6 electrolyte instability.

References
  • Title: Hexafluorophosphate - Wikipedia Source: wikipedia.org URL: 2

  • Title: Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution - PubMed Source: nih.gov URL: 4

  • Title: Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids - PubMed Source: nih.gov URL: 3

  • Title: Electrolyte Salts For Super Capacitor Batteries (ES) | Tatva Chintan Pharma Chem Limited Source: tatvachintan.com URL: 1

Sources

overcoming solubility problems with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental work. Our focus is on providing practical, in-depth solutions grounded in scientific principles to ensure the successful application of this promising spirocyclic scaffold in your research.

Introduction to 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

5-Azoniaspiro[4.4]nonane Hexafluorophosphate is a spirocyclic quaternary ammonium salt. The unique three-dimensional and rigid structure of the 5-Azoniaspiro[4.4]nonane cation makes it a valuable scaffold in medicinal chemistry, potentially enhancing binding affinity to biological targets and improving metabolic stability.[1] However, the hexafluorophosphate (PF₆⁻) counter-ion, while conferring stability, significantly influences the compound's solubility profile, often leading to challenges in aqueous-based biological assays. This guide will walk you through understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate?

A1: As a general rule, hexafluorophosphate salts exhibit good solubility in polar aprotic organic solvents but have limited solubility in aqueous solutions and some polar protic solvents.[2] Expect favorable solubility in solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[3] Conversely, solubility is expected to be low in water, and potentially in alcohols such as methanol and ethanol.

Q2: I am observing a white powder-like appearance for the compound. Is this normal?

A2: Yes, 5-Azoniaspiro[4.4]nonane Hexafluorophosphate is typically a white to off-white crystalline powder.[4][5]

Q3: Are there any known stability issues with the hexafluorophosphate anion?

A3: The hexafluorophosphate anion is generally considered stable and non-coordinating.[2] However, it can be susceptible to hydrolysis under strongly acidic conditions or when heated, which can lead to the formation of hydrogen fluoride (HF).[2][6] It is crucial to use high-purity, anhydrous solvents and to avoid extreme pH conditions to maintain the integrity of the compound.

Q4: Can the hexafluorophosphate counter-ion interfere with biological assays?

A4: While the PF₆⁻ anion is often considered "non-coordinating," it is not entirely inert in a biological context. There have been anecdotal reports of certain counter-ions, like trifluoroacetate (TFA), interfering with cell-based assays.[7] Although less common for PF₆⁻, it is a possibility. If you observe unexpected biological effects, consider the potential contribution of the counter-ion. A key troubleshooting step, detailed later in this guide, is to perform an ion exchange to a more biocompatible counter-ion like chloride or acetate.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing solubility problems with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Problem 1: The compound does not dissolve in my chosen solvent.

Cause: The polarity of the solvent may not be optimal for this salt. As a hexafluorophosphate salt, its solubility is governed by the interactions of the large, non-coordinating anion and the organic cation with the solvent molecules.

Solution Workflow:

Caption: Initial Dissolution Troubleshooting Workflow.

Step-by-Step Protocol: Systematic Solvent Screening

  • Start with High-Polarity Aprotic Solvents: Begin by attempting to dissolve a small, accurately weighed amount of the compound in a precise volume of high-purity, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). These solvents are generally the most effective for hexafluorophosphate salts.[3]

  • Utilize Mechanical Assistance: If dissolution is slow, use a vortex mixer for several minutes. Sonication in a water bath can also be effective in breaking up solid aggregates and enhancing solvation.

  • Apply Gentle Heat: If the compound remains insoluble, gently warm the solution to 37-50°C. Do not overheat, as this could potentially lead to degradation.

  • Test Other Polar Aprotic Solvents: If DMSO or DMF are not suitable for your downstream application, systematically test other polar aprotic solvents such as acetonitrile or acetone.

  • Document Your Findings: Record the approximate solubility in each solvent (e.g., >50 mM, 10-20 mM, <1 mM). This information will be invaluable for future experiments.

Solubility Reference Table (Qualitative)

Solvent ClassExample SolventsExpected Solubility of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Moderate
Polar Protic Methanol, EthanolLow to Moderate
Aqueous Water, PBS, Cell Culture MediaVery Low
Non-polar Hexane, TolueneVery Low
Problem 2: The compound dissolves in the organic stock solvent but precipitates when diluted into my aqueous experimental medium (e.g., cell culture media, assay buffer).

Cause: This is a common issue for water-insoluble compounds. The rapid change in solvent environment from a favorable organic solvent to an unfavorable aqueous one causes the compound to crash out of solution.

Solutions:

  • Optimize the Dilution Protocol:

    • Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can sometimes improve the solubility of the compound upon dilution.

    • Vortex during addition: Add the stock solution to the aqueous medium while vigorously vortexing. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that promote precipitation.

    • Minimize the final concentration of the organic solvent: Aim for a final concentration of the organic solvent (e.g., DMSO) in your experimental medium to be as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[8][9]

  • Employ a Co-solvent System:

    • A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a poorly soluble compound.[10]

    • Protocol for Co-solvent Use:

      • Prepare a highly concentrated stock of your compound in a suitable solvent like DMSO.

      • In a separate tube, prepare your final aqueous medium containing a small percentage (e.g., 1-5%) of a co-solvent such as PEG-400, propylene glycol, or ethanol.

      • Slowly add the stock solution to the co-solvent-containing medium while vortexing.

    • Note: The choice and concentration of the co-solvent must be compatible with your experimental system (e.g., non-toxic to cells at the final concentration).

Problem 3: I have tried optimizing my dissolution and dilution procedures, but I still face solubility issues, or I suspect the hexafluorophosphate ion is interfering with my assay.

Cause: The intrinsic properties of the hexafluorophosphate salt may be the limiting factor for aqueous solubility.

Solution: Anion Exchange

This is an advanced but highly effective strategy. The goal is to replace the poorly water-soluble hexafluorophosphate (PF₆⁻) anion with a more hydrophilic and biocompatible anion, such as chloride (Cl⁻), tetrafluoroborate (BF₄⁻), or acetate (CH₃COO⁻). The tetrafluoroborate salt of 5-Azoniaspiro[4.4]nonane is known to be soluble in water.[11]

Conceptual Diagram of Anion Exchange:

Caption: Anion Exchange to Improve Aqueous Solubility.

Step-by-Step Protocol for Anion Exchange:

  • Prepare the Ion Exchange Column:

    • Obtain a commercially available anion exchange resin in the chloride form (e.g., Amberlite IRA-400, Cl⁻ form).

    • Pack a small column with the resin and wash thoroughly with deionized water, followed by the solvent you will use to dissolve your compound (e.g., a methanol/water mixture).

  • Dissolve the Compound: Dissolve your 5-Azoniaspiro[4.4]nonane Hexafluorophosphate in a minimal amount of a suitable solvent that is compatible with the resin, such as methanol or a methanol/water mixture.

  • Perform the Exchange:

    • Slowly pass the solution of your compound through the prepared ion exchange column.

    • The resin will capture the PF₆⁻ anions and release chloride anions into the solution.

  • Collect and Evaporate:

    • Collect the eluate, which now contains 5-Azoniaspiro[4.4]nonane Chloride.

    • Wash the column with a small amount of the same solvent to ensure complete recovery of your compound.

    • Remove the solvent from the collected fractions using a rotary evaporator or by lyophilization to obtain the new salt form.

  • Confirm the Exchange (Optional but Recommended):

    • The new salt should exhibit significantly improved aqueous solubility.

    • Analytical techniques such as ion chromatography or NMR spectroscopy can be used to confirm the absence of the PF₆⁻ anion.

Analytical Considerations

When developing and troubleshooting formulations, it is essential to have a method to quantify the concentration of your compound in solution.

  • HPLC-MS/MS: For accurate quantification, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. A solid-phase extraction (SPE) step may be necessary to clean up samples before analysis.[12]

  • Ion Chromatography: This technique can be used to detect and quantify the hexafluorophosphate anion and its potential hydrolysis products.[6]

Concluding Remarks

Successfully working with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate in a research and development setting requires a proactive approach to its formulation. By understanding its inherent solubility characteristics and systematically applying the troubleshooting strategies outlined in this guide, from solvent selection to advanced techniques like anion exchange, researchers can overcome these challenges and unlock the full potential of this valuable chemical entity.

References

  • Taylor & Francis Online. Hexafluorophosphate – Knowledge and References. [Link]

  • Ríos-Ramírez, L. M., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 21(4), 433. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES. (2018). [Link]

  • Ono, T., & Ue, M. (2014). Method for synthesizing spiro quaternary ammonium compounds.
  • Wikipedia. Hexafluorophosphate. [Link]

  • Jannasch, P., et al. (2019). N-Spirocyclic quaternary ammonium ionene membranes prepared by polyhydroxylakylation. Lund University Research Portal. [Link]

  • Jannasch, P., et al. (2021). N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. ResearchGate. [Link]

  • Ríos-Ramírez, L. M., et al. (2016). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. PubMed. [Link]

  • Reddit. Drug product in hexafluorophosphate salt form. [Link]

  • Borun New Material. 5-Azaspiro[4.4]nonan-5-ium hexafluorophosphate. [Link]

  • Tingskov, P. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 853–862. [Link]

  • PubChem. 5-Azoniaspiro(4.4)nonane. [Link]

  • European Food Safety Authority. 2 Overview on PFAS analytical methods. [Link]

  • ResearchGate. Ion chromatographic determination of hydrolysis products of hexafluorophosphate salts in aqueous solution. [Link]

  • ResearchGate. DBN Hexafluorophosphate Salts as Convenient Sulfonylating and Phosphonylating Agents. [Link]

  • Taylor & Francis Online. Ammonium hexafluorophosphate – Knowledge and References. [Link]

  • ResearchGate. Solubility behaviors of (Na+, K+ or NH4+) hexafluoridosilicates in H2SO4, HF, H2SiF6, H3PO4 acidic aqueous solutions at T=353.15 K. [Link]

  • Semantic Scholar. identification of the interaction of lithium hexafluorophosphate salt and ethylene carbonate (ec). [Link]

  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

  • Google Patents. Production of a hexafluorophosphate salt and of phosphorous pentafluoride.
  • Tingskov, P. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 853–862. [Link]

  • PubMed Central. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. [Link]

  • Semantic Scholar. N-Spirocyclic Quaternary Ammonium Ionenes for Anion-Exchange Membranes. [Link]

  • Centers for Disease Control and Prevention. NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

  • PubMed Central. Copper salt-catalyzed formation of a novel series of triazole–spirodienone conjugates with potent anticancer activity. [Link]

  • ResearchGate. Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • ACS Publications. Effect of the Polarity of Solvents on Periodic Precipitation: Formation of Hierarchical Revert Liesegang Patterns. [Link]

  • Organic Syntheses. t-BUTYL AZODIFORMATE. [Link]

Sources

regeneration and recycling of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Applied Catalysis Technical Support Center: Regeneration of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this portal to guide researchers and drug development professionals through the lifecycle management of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate. This unique spirocyclic quaternary ammonium salt is an elite phase-transfer catalyst (PTC) and electrolyte. Its structural rigidity provides exceptional stability, while its hexafluorophosphate (


) anion enables high-yielding recovery[1],[2]. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps necessary to establish a closed-loop recycling system in your laboratory.

The Mechanistic Logic of Catalyst Recovery

To successfully recycle a catalyst, one must understand the physicochemical forces governing its behavior.

  • Spirocyclic Stability (Resistance to Degradation): Traditional linear tetraalkylammonium catalysts degrade via Hofmann (E2) elimination under basic conditions. The 5-azoniaspiro[4.4]nonane cation is immune to this pathway. Its spiro-bipyrrolidinium architecture geometrically restricts bond rotation, preventing the molecule from adopting the anti-periplanar conformation required for anionic attack[3].

  • Anion-Driven Phase Partitioning: The

    
     anion is highly hydrophobic. In a biphasic system, the intact catalyst partitions almost exclusively into the organic layer (e.g., dichloromethane). However, during nucleophilic substitution reactions, the catalyst temporarily exchanges 
    
    
    
    for hydrophilic halides (e.g.,
    
    
    ,
    
    
    ). To recover the catalyst, we must force an anion metathesis using Potassium Hexafluorophosphate (
    
    
    ) to restore its hydrophobic state and drive its precipitation from aqueous media[4],[5].

Standard Operating Procedure: Self-Validating Regeneration Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.

Phase 1: Isolation of the Crude Catalyst

  • Extraction: Quench the reaction with deionized water. Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL). The hydrophobic catalyst will migrate to the DCM layer.

  • Concentration: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure to approximately 10% of the original volume.
    
  • Precipitation: Vigorously stir the concentrated DCM solution and add ice-cold diethyl ether dropwise (10:1 ratio of Ether:DCM). The crude catalyst will precipitate as a white solid.

  • Filtration: Collect the solid via vacuum filtration.

    • Validation Checkpoint: The filtrate should contain your synthesized organic product. Analyze the filtrate via TLC or GC-MS to ensure complete product separation before discarding.

Phase 2: Anion Metathesis (Regeneration)

  • Dissolution: Dissolve the crude catalyst in a minimal volume of a 1:1 Methanol/Water mixture. (The presence of halide impurities makes it temporarily soluble in this polar mixture).

  • Metathesis: Prepare a saturated aqueous solution of

    
     (1.5x molar excess relative to the catalyst). Add this dropwise to the catalyst solution under vigorous stirring at room temperature[4].
    
  • Maturation: Stir the resulting cloudy suspension for 2 hours to ensure complete thermodynamic exchange of halides for

    
     ions.
    

Phase 3: Purification and Validation

  • Washing: Filter the regenerated catalyst. Wash the filter cake with copious amounts of cold deionized water to remove residual potassium halides (

    
    , 
    
    
    
    ).
  • Drying: Dry the purified solid under high vacuum at 60°C for 12 hours.

  • Self-Validation (Critical): Dissolve a 5 mg micro-sample in dilute

    
     and add a few drops of 
    
    
    
    . A clear solution confirms the complete removal of halides. Analyze via
    
    
    NMR to confirm the structural integrity of the
    
    
    anion.

Workflow Visualization

CatalystRecovery N1 Post-Reaction Mixture N2 Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 Organic Phase (Contains Catalyst) N2->N3 Hydrophobic Phase N4 Ether Precipitation N3->N4 N5 Crude Catalyst (Mixed Anions) N4->N5 Product in Filtrate N6 Anion Metathesis (Aqueous KPF6) N5->N6 Halide Exchange N7 Filtration & Washing N6->N7 Drives Precipitation N8 Regenerated Catalyst (PF6- Form) N7->N8 Vacuum Dry

Workflow for the extraction, metathesis, and recovery of 5-Azoniaspiro[4.4]nonane PF6 catalyst.

Quantitative Recovery Metrics

To benchmark your laboratory's recovery efficiency, compare your results against these standard physicochemical metrics.

ParameterValue / MetricExperimental Significance
Aqueous Solubility (

form)
< 1.5 mg/mL (25°C)Low solubility drives high-yield precipitation during metathesis.
Aqueous Solubility (

form)
> 500 mg/mL (25°C)High solubility necessitates the

regeneration step.
Thermal Decomposition (

)
> 250°CPermits aggressive vacuum drying without risk of degradation[3].
Average Recovery Yield96 - 98% per cycleEnsures economic viability for scale-up and continuous use.
Partition Coefficient (log P)~ 1.8 (DCM/Water)Guarantees retention in the organic phase during initial workup.

Troubleshooting Guide

Q: The catalyst is not precipitating upon the addition of diethyl ether. What went wrong? A: This is typically caused by residual polar aprotic solvents (e.g., DMF, DMSO) from your reaction mixture, which artificially increase the catalyst's solubility in the Ether/DCM matrix. Action: Return the mixture to a separatory funnel, add more DCM, and perform three rigorous washes with a 5% aqueous


 solution to strip away the polar solvents before reconcentrating.

Q: My recycled catalyst shows diminished activity in subsequent phase-transfer cycles. A: Diminished activity is almost always a symptom of incomplete anion metathesis. If the catalyst retains chloride or bromide ions, it becomes too hydrophilic and fails to partition effectively into the organic phase during your next reaction. Action: Increase the


 concentration in the regeneration step to a 2.0x molar excess and extend the maturation stirring time to 4 hours. Always perform the 

validation test before reusing the batch.

Q: Severe emulsions form during the initial DCM/Water extraction. How do I break them? A: Quaternary ammonium salts act as powerful surfactants, lowering the interfacial tension between the aqueous and organic layers. Action: Saturate the aqueous layer with brine (


). The increased ionic strength will "salt out" the hydrophobic 

catalyst, forcing it entirely into the DCM layer and instantly breaking the emulsion.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hexafluorophosphate (


) instead of Potassium Hexafluorophosphate (

) for the regeneration step?
A: Yes. Both salts dissociate fully in water to provide the necessary

ions for metathesis[5]. However,

is generally preferred in process chemistry because it is significantly less hygroscopic than

, making it easier to weigh and store accurately on the benchtop.

Q: What is the maximum temperature this catalyst can safely withstand during vacuum drying? A: The spiro-bipyrrolidinium core is exceptionally robust and can theoretically withstand temperatures exceeding 200°C[3]. However, we strongly recommend capping your vacuum drying temperature at 60°C to 80°C. Higher temperatures, if combined with trace moisture and acidic impurities, can induce unwanted hydrolysis of the


 anion into 

and

.

Q: How many times can 5-Azoniaspiro[4.4]nonane Hexafluorophosphate be recycled before it must be discarded? A: When strictly following the self-validating protocol outlined above, the catalyst can be recycled for 5 to 7 consecutive cycles with >95% recovery per cycle. Beyond 7 cycles, trace accumulation of organic byproducts may begin to interfere with reaction stereoselectivity or kinetics.

References

Sources

Technical Support Center: Handling 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Ticket ID: #SBP-PF6-HYGRO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Electrochemical Materials Division

Executive Summary: The Moisture Paradox

You are likely using 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (often abbreviated as SBP-PF₆ ) for its superior electrochemical window and solubility in aprotic solvents (PC, ACN) for supercapacitors or Li-ion battery electrolytes.

The Critical Issue: While the SBP cation is robust, the Hexafluorophosphate (


) anion is chemically metastable  in the presence of moisture. Unlike simple clumping seen in table salt, moisture ingress in SBP-PF₆ triggers an autocatalytic hydrolysis loop, generating Hydrofluoric Acid (HF) that corrodes current collectors and degrades cell performance.

Immediate Action Required: If your material shows signs of "wetness" (clumping, opacity, or sticky texture), do not heat it in an oven without vacuum. This will accelerate hydrolysis. Follow the Protocol Alpha (Vacuum Drying) below immediately.

Core Technical Knowledge

Why is it Hygroscopic?

The quaternary ammonium cation (5-Azoniaspiro[4.4]nonane) is bulky and creates a lattice energy that is easily disrupted by the high dipole moment of water. Once water adsorbs to the surface, it attacks the


 anion.
The Hydrolysis Cascade (The "Silent Killer")

Water does not just "sit" in the salt; it reacts. The reaction is acid-catalyzed, meaning the first molecule of HF generated speeds up the decomposition of the rest of the batch.

Reaction Pathway:

  • Initiation:

    
    
    
  • Propagation:

    
    
    
  • Terminal:

    
     (Total degradation)
    
Visualizing the Degradation Pathway

The following diagram illustrates why moisture control is not just about purity, but safety and cell viability.

G Substrate SBP-PF6 (Solid) Complex [PF6- • H2O] Surface Complex Substrate->Complex Adsorption Moisture H2O (Trace Moisture) Moisture->Complex Hydrolysis1 POF3 (Gas) + 2HF (Acid) Complex->Hydrolysis1 Heat/Time (>60°C) Hydrolysis1->Complex Acid Catalysis (Feedback) Hydrolysis2 HPO2F2 (Acidic Species) Hydrolysis1->Hydrolysis2 + More H2O Damage Corrosion of Al Collector SEI Destabilization Hydrolysis1->Damage Direct Attack Hydrolysis2->Damage

Figure 1: Autocatalytic hydrolysis pathway of Hexafluorophosphate anions in the presence of moisture.

Troubleshooting & FAQs

Scenario A: "I see bubbles during my Cyclic Voltammetry (CV) scans."

Diagnosis: This is the classic signature of water electrolysis or gas evolution from hydrolysis products (


).
  • The Mechanism: Water has a narrow electrochemical window (~1.23V). If your SBP-PF₆ is wet, you will see a reduction peak near 1.5V vs Li/Li+ (hydrogen evolution) or oxidation waves corresponding to HF attack on the electrode.

  • The Fix:

    • Stop the scan immediately to prevent electrode damage.

    • Perform a Karl Fischer Titration (Coulometric) . If water > 20 ppm, the electrolyte must be re-dried or discarded.

    • Add activated molecular sieves (3Å or 4Å) to the electrolyte reservoir (see Protocol Beta).

Scenario B: "The salt has turned into a sticky paste."

Diagnosis: Advanced deliquescence. The lattice has collapsed.

  • Can it be saved? Generally, NO . Once it reaches a paste consistency, the concentration of HF is likely high enough to introduce impurities that cannot be removed by simple drying.

  • Recommendation: Discard as hazardous waste (fluoride content) and purchase a fresh batch. Store the new batch in a glovebox immediately upon opening.

Scenario C: "My Aluminum current collector is corroding."

Diagnosis: HF pitting.

  • The Mechanism:

    
     hydrolysis yields HF. HF attacks the protective 
    
    
    
    passivation layer on aluminum current collectors:
    
    
    Note that this reaction produces more water, feeding the cycle.
  • The Fix: You must lower the water content to <10 ppm. Use acid-scavenging additives (e.g., HTCN or specific carbodiimides) if drying is insufficient.

Standard Operating Procedures (SOPs)

Protocol Alpha: Deep Vacuum Drying (The "Gold Standard")

Use this for solid powder before dissolving.

StepActionTechnical Rationale
1 Pre-check Ensure vacuum oven is clean. Set temp to 80°C . (Melting point of SBP-PF₆ is >200°C, but we stay low to prevent thermal degradation of trace impurities).
2 Loading Place powder in a glass petri dish or wide beaker. Max depth: 1 cm .
3 Ramp Down Apply vacuum slowly to prevent "popping" of trapped air pockets. Target: < 0.1 mbar .
4 Bake Out Hold at 80-100°C under dynamic vacuum for 12-24 hours .
5 Transfer CRITICAL: Vent the oven with Dry Argon or Nitrogen only. Do NOT vent with ambient air. Transfer immediately to a glovebox.
Protocol Beta: Solvent Drying (Molecular Sieves)

Use this for electrolytes (SBP-PF₆ dissolved in ACN/PC).

  • Activation: Activate 4Å Molecular Sieves at 300°C for 12 hours under vacuum. (Do not use "fresh" sieves from the bottle without activation; they are often saturated).

  • Dosing: Add 5-10% w/v of activated sieves to the electrolyte solution.

  • Resting: Let stand for 48 hours in the glovebox.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove sieve dust before use.

Storage Specifications

To maintain the integrity of SBP-PF₆, strict environmental control is non-negotiable.

ParameterSpecificationNotes
Primary Containment Aluminum-coated Mylar bag or Glass jar with PTFE linerPlastics (PE/PP) are permeable to water vapor over time.
Environment Ar/N₂ Glovebox

ppm,

ppm.
Desiccant

or Activated Sieves
Place inside the secondary container if glovebox is unavailable.
Shelf Life 12 Months (Unopened)3 Months (Opened, in glovebox).

Interactive Decision Tree: "Is My Salt Usable?"

DecisionTree Start Inspect SBP-PF6 Salt Visual Visual Check Start->Visual FreeFlow Free-flowing White Powder Visual->FreeFlow Clumped Clumped / Sticky Visual->Clumped Liquid Visible Liquid / Paste Visual->Liquid KF_Test Karl Fischer Test (Coulometric) FreeFlow->KF_Test Action_Dry Execute Protocol Alpha (Vacuum Dry) Clumped->Action_Dry Action_Discard DISCARD (Irreversible Hydrolysis) Liquid->Action_Discard Pass H2O < 20 ppm KF_Test->Pass Fail H2O > 20 ppm KF_Test->Fail Action_Use Safe to Use Pass->Action_Use Fail->Action_Dry Action_Dry->KF_Test Retest

Figure 2: Workflow for assessing salt viability based on visual and quantitative metrics.

References

  • Effects of Moisture on Hexafluorophosphate Salts Source: Journal of The American Society for Mass Spectrometry Lu, Y., & King, F. L. (2006). Electrochemically-induced Reactions of Hexafluorophosphate Anions with Water.

  • Hydrolysis Mechanisms of LiPF6 and Analogues Source: Nano Letters (ACS Publications) Unraveling the Hydrolysis Mechanism of LiPF6 in Electrolyte of Lithium Ion Batteries. (2023).[1] [1]

  • Thermal Stability of Quaternary Ammonium Hexafluorophosphates Source: Russian Journal of General Chemistry Thermal stability of quaternary ammonium hexafluorophosphates and halides. (2016).

  • Handling Hygroscopic Quaternary Ammonium Salts Source: HepatoChem Technical Guides How do you handle hygroscopic salts? (2016).[2]

  • Product Specifications: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Source: TCI Chemicals Product No: A3102 | CAS RN: 129211-50-3.[3][4]

Sources

Technical Support Center: Scale-Up & Production of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (


) . This guide addresses the specific engineering and chemical challenges encountered when scaling this quaternary ammonium salt from gram-scale synthesis to kilogram-scale pilot production.

 is a critical electrolyte salt for high-voltage electric double-layer capacitors (EDLCs) and supercapacitors due to its high electrochemical stability window (>3.0 V) and superior solubility in propylene carbonate (PC) compared to tetraethylammonium tetrafluoroborate (

). However, its production involves competing kinetic pathways and strict impurity limits (Halides < 10 ppm,

< 20 ppm) that require precise process control.

Module 1: Synthesis & Reaction Engineering

The Challenge: Controlling Exotherm & Oligomerization

The core synthesis involves the double alkylation of pyrrolidine with a 1,4-dihaloalkane. Reaction: Pyrrolidine + 1,4-Dibromobutane


 5-Azoniaspiro[4.4]nonane Bromide (

)

Critical Issue:

  • Pathway Competition: The reaction must favor intramolecular cyclization (forming the spiro ring) over intermolecular polymerization (forming linear polymer chains).

  • Exotherm: The quaternization reaction is highly exothermic. At scale, heat accumulation accelerates the intermolecular pathway, leading to a "gummy" oligomer byproduct that is difficult to remove.

Troubleshooting Protocol: The "High-Dilution" Feed Strategy

Q: My reaction mixture turned into a viscous gel. What happened? A: You likely violated the Ruggli-Ziegler dilution principle or added reagents too quickly. High local concentrations favor intermolecular collisions (polymerization).

Corrective Protocol:

  • Solvent Selection: Use Acetonitrile (ACN) or Acetone . ACN is preferred for solubility but requires careful temperature control.

  • Reverse Addition: Do not dump the alkylating agent into the amine.

    • Charge the reactor with solvent and base (

      
       or 
      
      
      
      ).
    • Dissolve Pyrrolidine in the solvent.

    • Add 1,4-Dibromobutane (diluted 1:1 in solvent) dropwise over 2-4 hours.

  • Temperature Lock: Maintain reactor temperature between 40°C and 50°C .

    • < 40°C: Reaction stalls, accumulation of unreacted alkyl halide (safety hazard).

      • 60°C:* Rapid polymerization and color degradation (yellowing).

Visualizing the Pathway Competition

ReactionPathway Pyr Pyrrolidine Inter Intermediate: N-(4-bromobutyl)pyrrolidine Pyr->Inter Step 1: Alkylation (Exothermic) Halo 1,4-Dibromobutane Halo->Inter Inter->Inter Aggregation Spiro PRODUCT: 5-Azoniaspiro[4.4]nonane+ Inter->Spiro Intramolecular Cyclization (Favored by Dilution) Poly IMPURITY: Linear Oligomers/Polymers Inter->Poly Intermolecular Reaction (Favored by Conc./Heat)

Figure 1: Kinetic competition between spiro-cyclization and polymerization. Control of concentration and temperature is the primary lever for yield.

Module 2: Anion Exchange (Metathesis)

The Challenge: Halide Removal

Battery-grade electrolytes require halide levels below 10-50 ppm to prevent anodic corrosion. The conversion from


 (intermediate) to 

is an equilibrium process.

Reaction:



Troubleshooting Protocol: Driving the Equilibrium

Q: The final product has high bromide content (>100 ppm) even after washing. Why? A:


 can trap halide ions within its crystal lattice if precipitation is too rapid ("inclusion").

Optimization Steps:

  • The "Slow-Strike" Method:

    • Dissolve crude

      
       in deionized water (Ratio: 1g salt / 3mL water).
      
    • Prepare a saturated solution of

      
       (1.1 equivalents).
      
    • Add the

      
       solution slowly  to the 
      
      
      
      solution under vigorous stirring.
    • Crucial: Do not mix concentrated solids directly.

  • Digestion: Once the white precipitate forms, heat the slurry to 60°C for 1 hour , then cool slowly to room temperature. This "Ostwald ripening" releases trapped impurities from the crystal lattice.

  • Validation (The Silver Nitrate Test):

    • Take 100 mg of wet cake.

    • Dissolve in 5 mL water (if insoluble, use 50% MeOH).

    • Add 2 drops of

      
      .
      
    • Pass: Solution remains clear.

    • Fail: Turbidity or white precipitate (

      
      ). Re-wash required. 
      

Module 3: Purification & Drying

The Challenge: Moisture & Hydrolysis

The hexafluorophosphate anion (


) is hydrolytically unstable in the presence of acid and moisture, generating Hydrofluoric Acid (HF).

Reaction:


 (Analogous for SBP salt)
Data Summary: Purity Specifications
ParameterSpecificationMethodCriticality
Assay > 99.9%HPLC / NMRHigh (Performance)
Water Content < 20 ppmKarl Fischer (Coulometric)Critical (Safety/Stability)
Halides (

,

)
< 10 ppmIon Chromatography (IC)Critical (Corrosion)
Free Amine < 50 ppmTitration / GCMedium (Leakage current)
Appearance White Crystalline PowderVisualLow
Drying Protocol (The "Vacuum Ramp")

Do not dry wet cake directly at high temperatures (


), as trapped water can hydrolyze the 

anion before it evaporates, creating HF inside the oven.
  • Stage 1 (Solvent Removal): 40°C under vacuum (50 mbar) for 4 hours.

  • Stage 2 (Deep Drying): 80°C under high vacuum (< 1 mbar) for 12 hours.

  • Trap: Use a

    
     trap or cold trap to prevent moisture back-streaming when breaking vacuum. Fill with dry Argon or Nitrogen.
    
Workflow Visualization

PurificationProcess Crude Crude SBP-Br (Aqueous Soln) Metathesis Metathesis Add KPF6 (aq) Crude->Metathesis Precip Precipitation SBP-PF6 (Solid) Metathesis->Precip Digestion (60°C) Wash Washing Ice-Cold Water (3x) Precip->Wash Remove KBr Recryst Recrystallization (Ethanol/Water) Wash->Recryst Remove Organics Drying Vacuum Drying (<1 mbar, 80°C) Recryst->Drying Remove Moisture Final Final Product Battery Grade Drying->Final

Figure 2: Downstream processing workflow ensuring removal of ionic and moisture impurities.

Module 4: Safety & Handling (The HF Risk)

WARNING: While 5-Azoniaspiro[4.4]nonane cation is relatively non-toxic, the Hexafluorophosphate (


)  anion poses specific hazards.

Q: I smell a pungent, garlic-like or acrid odor when opening the drying oven. What is it? A: This indicates Hydrolysis .[1] You are likely smelling


 or HF.
  • Immediate Action: Evacuate the area. Do not open the oven hot. Allow to cool.

  • Cause: The product was not neutral (acidic residues) or was dried too hot while wet.

Safety Checklist:

  • HF Antidote: Keep Calcium Gluconate gel readily available in the lab.

  • Glassware: Avoid using glass for long-term storage of acidic

    
     solutions (etching risk). Use HDPE or PTFE containers.
    
  • Waste: Segregate fluorinated waste. Do not mix with strong acids.

References

  • Synthesis of Spiro Cyclic Quaternary Ammonium Salts. Source: ARKIVOC (Arkat USA). Context: Detailed synthesis of 5-Azoniaspiro[4.4]nonane bromide using pyrrolidine and 1,4-dibromobutane.[2] URL:[Link]

  • Hexafluorophosphate Hydrolysis Mechanisms. Source: Journal of the American Chemical Society (ACS). Context: Mechanisms of

    
     hydrolysis in battery electrolytes and the role of cation Lewis acidity.[3]
    URL:[Link]
    
  • Electrochemical Performance of SBP-BF4/PF6. Source: TechConnect Briefs / NASA Tech Briefs. Context: Application of Spiro-(1,1')-bipyrrolidinium salts in low-temperature supercapacitors.[4][5] URL:[Link]

  • Analysis of Hexafluorophosphate Ions. Source: LabRulez / Ion Chromatography Methods. Context: Analytical methods for quantifying

    
     and detecting hydrolysis impurities.[6]
    URL:[Link]
    

Sources

Validation & Comparative

comparison of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate with other catalysts

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the efficacy of a catalyst requires moving beyond basic yield percentages to understand the fundamental mechanics of molecular interaction. In the landscape of phase-transfer catalysis (PTC) and advanced electrolytes, the architectural rigidity of the catalyst dictates its efficiency.

This guide provides an in-depth comparative analysis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3) against traditional linear quaternary ammonium catalysts. By examining its spirocyclic core and non-coordinating anion, we will establish why this compound is emerging as a superior choice for both biphasic organic synthesis and high-performance electrochemical applications[1],[2].

Mechanistic Causality: The Spirocyclic Advantage

The performance of a phase-transfer catalyst is governed by its ability to form a lipophilic ion pair with a reactive anion and shuttle it across an aqueous-organic interface. Traditional catalysts, such as Tetrabutylammonium Hexafluorophosphate (


), rely on flexible, linear alkyl chains to create a lipophilic envelope. However, this flexibility comes with a thermodynamic cost.

The Entropic Penalty: When a linear quaternary ammonium cation binds to a nucleophile, its alkyl chains must adopt a specific conformation to shield the ion pair. This loss of conformational freedom results in a high entropic penalty, raising the activation energy of the transfer process.

The Spirocyclic Solution: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate features a central nitrogen atom shared by two fused five-membered pyrrolidine rings. This spiro structure imparts extreme geometric rigidity[3]. Because the catalyst is pre-organized, the entropic penalty during ion-pairing is virtually eliminated. Furthermore, the structural rigidity of azoniaspiro compounds provides enhanced thermal stability compared to established linear analogues, preventing catalyst degradation via Hofmann elimination at elevated temperatures[4].

The Role of the


 Anion:  The hexafluorophosphate counterion is highly polarizable and non-coordinating. It readily sheds its hydration shell, allowing the spiro-cation to partition efficiently into the organic phase without dragging excess water across the boundary, which could otherwise hydrolyze sensitive substrates.

Mechanism cluster_aqueous Aqueous Phase (NaOH + Nu-) cluster_organic Organic Phase (Toluene + R-X) Nu Nucleophile (Nu-) IonPair_Aq [Q+ Nu-] Pair Nu->IonPair_Aq Ion Pairing Q_Aq Spiro-Cation (Q+) Q_Aq->IonPair_Aq IonPair_Org [Q+ Nu-] Pair IonPair_Aq->IonPair_Org Interfacial Transfer Product Product (R-Nu) IonPair_Org->Product SN2 Reaction Q_X [Q+ X-] Byproduct IonPair_Org->Q_X X- Displacement Substrate Substrate (R-X) Substrate->Product Q_X->Q_Aq Catalyst Recycle

Phase-transfer catalytic cycle of 5-Azoniaspiro[4.4]nonane highlighting interfacial transfer.

Comparative Performance Data

To objectively evaluate 5-Azoniaspiro[4.4]nonane


, we benchmark it against two industry-standard catalysts: 

(a premium lipophilic linear quat) and Benzyltriethylammonium Chloride (TEBAC, a standard industrial quat). The data below summarizes their performance in a standard biphasic N-alkylation of indole.
CatalystStructure TypeCounterionThermal Stability (

)
Conformational RigidityRelative Yield (N-Alkylation)
5-Azoniaspiro[4.4]nonane

Spirocyclic Quat

> 250°CVery High98%
Tetrabutylammonium

(

)
Linear Quat

~ 210°CLow85%
Benzyltriethylammonium Cl (TEBAC) Benzyl/Linear Quat

~ 180°CModerate60%

Data Synthesis: The spirocyclic catalyst outperforms linear alternatives not by increasing lipophilicity, but by optimizing the transition state geometry and surviving higher reaction temperatures without degrading[4].

Experimental Methodology: Self-Validating Biphasic Alkylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By running a parallel uncatalyzed control arm and utilizing GC-MS for quantitative conversion tracking, the system internally verifies that the observed reaction kinetics are strictly a product of the spiro-catalyst's phase-transfer capabilities, ruling out background thermal reactions.

Causality Behind Experimental Choices:
  • Why Toluene? Toluene is selected as the organic phase because its low dielectric constant suppresses background

    
     reactions that would otherwise occur in polar aprotic solvents. This ensures the reaction must proceed via phase-transfer.
    
  • Why 5 mol% Catalyst Loading? A low catalyst loading ensures that the kinetic differences between the test and control arms are highly pronounced and not masked by saturation effects.

Step-by-Step Protocol:
  • Substrate Preparation: In two separate 50 mL round-bottom flasks (labeled "Control" and "Test"), dissolve 10 mmol of Indole and 12 mmol of Benzyl Bromide in 15 mL of Toluene.

  • Catalyst Addition: To the "Test" flask, add 0.5 mmol (5 mol%) of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate[2]. Add no catalyst to the "Control" flask.

  • Aqueous Phase Introduction: Add 15 mL of a 50% (w/w) aqueous NaOH solution to both flasks.

  • Biphasic Reaction: Equip both flasks with magnetic stir bars and stir vigorously (1000 rpm) at 60°C for exactly 4 hours. Note: High stirring speed is critical to maximize the interfacial surface area.

  • Phase Separation & Workup: Cool the mixtures to room temperature. Transfer to separatory funnels, isolate the upper toluene layer, and wash twice with 10 mL of deionized water to remove residual NaOH.

  • Validation (GC-MS & TLC):

    • Spot both organic phases on a Silica Gel TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate) to visually confirm the consumption of Indole in the Test arm and its persistence in the Control arm.

    • Inject 1 µL of the organic phase into a GC-MS to quantitatively validate the conversion percentage. The Control arm should yield <5% product, validating that the 98% yield in the Test arm is exclusively driven by the spiro-catalyst.

Protocol Prep 1. Substrate & Reagent Prep (Indole + Alkyl Halide in Toluene) Split 2. Split into Test & Control Arms Prep->Split Control Control Arm (No Catalyst) Split->Control Test Test Arm (5 mol% Spiro-PF6) Split->Test React 3. Biphasic Reaction (Add 50% NaOH, 60°C, 4h) Control->React Test->React Workup 4. Phase Separation & Organic Extraction React->Workup Validate 5. GC-MS & TLC Validation (Self-Validating Step) Workup->Validate

Self-validating biphasic alkylation workflow comparing catalyzed vs. uncatalyzed arms.

Conclusion

For researchers optimizing biphasic organic synthesis or developing advanced electrolytes, transitioning from flexible linear quats to rigid spirocyclic systems like 5-Azoniaspiro[4.4]nonane Hexafluorophosphate represents a significant upgrade in thermodynamic efficiency. By minimizing entropic penalties and maximizing thermal stability, this catalyst ensures robust, reproducible, and high-yielding reactions.

References

Sources

A Comparative Guide to the Catalytic Mechanism of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for robust, efficient, and highly selective catalysts is paramount. Among the privileged scaffolds in organocatalysis, chiral spirocyclic quaternary ammonium salts, such as 5-Azoniaspiro[4.4]nonane Hexafluorophosphate, have emerged as powerful tools, particularly in phase-transfer catalysis (PTC). This guide provides an in-depth validation of the catalytic mechanism of 5-Azoniaspiro[4.4]nonane hexafluorophosphate, herein referred to as a Maruoka-type catalyst, and offers a comparative analysis against other prominent chiral phase-transfer catalysts. By integrating mechanistic insights with supporting experimental data and detailed protocols, this document serves as a comprehensive resource for researchers aiming to leverage this catalytic system.

The Catalytic Landscape: Understanding Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis is a powerful methodology that facilitates the reaction between reactants located in two immiscible phases, typically an aqueous and an organic phase. The catalyst, a chiral quaternary ammonium salt, forms an ion pair with a reactant in one phase and transports it into the other phase where the reaction occurs. The chirality of the catalyst directs the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.

The catalytic efficacy of 5-Azoniaspiro[4.4]nonane hexafluorophosphate and its analogs lies in their rigid C2-symmetric spirocyclic framework. This structural feature creates a well-defined chiral environment around the positively charged nitrogen atom, enabling effective stereochemical communication with the ion-paired substrate.

The Catalytic Cycle of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate: An Experimentally Supported Mechanism

The catalytic action of 5-Azoniaspiro[4.4]nonane hexafluorophosphate in asymmetric alkylations, a benchmark reaction for its application, is best described by the Starks' extraction mechanism. This mechanism involves the transfer of the anionic nucleophile from the aqueous phase to the organic phase, where it reacts with the electrophile.

The catalytic cycle can be dissected into the following key steps:

  • Anion Exchange: The catalyst, present as a hexafluorophosphate salt in the organic phase, exchanges its anion with the hydroxide ion from the aqueous phase at the interface.

  • Deprotonation and Ion Pair Formation: The newly formed quaternary ammonium hydroxide acts as a strong base in the organic phase, deprotonating the prochiral substrate (e.g., a glycine imine) to generate a nucleophilic enolate. This enolate then forms a tight, chiral ion pair with the 5-Azoniaspiro[4.4]nonane cation.

  • Stereoselective Alkylation: The chiral ion pair reacts with an alkylating agent in the organic phase. The rigid spirocyclic structure of the catalyst effectively shields one face of the enolate, directing the alkylating agent to the other face, thus inducing high enantioselectivity.

  • Product Release and Catalyst Regeneration: After the alkylation, the product is released, and the catalyst, now paired with the leaving group anion, is ready to re-enter the catalytic cycle by exchanging this anion for another hydroxide ion at the phase interface.

Catalytic Cycle of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate cluster_organic Organic Phase cluster_aqueous Aqueous Phase Catalyst_PF6 [Q+]PF6⁻ (Catalyst) Catalyst_OH [Q+]OH⁻ Catalyst_PF6->Catalyst_OH PF6_aq PF6⁻ (aq) Ion_Pair [Q+][S⁻] (Chiral Ion Pair) Catalyst_OH->Ion_Pair Substrate Prochiral Substrate (SH) Product Alkylated Product (SR) Ion_Pair->Product Catalyst_X [Q+]X⁻ Alkylating_Agent Alkylating Agent (R-X) Catalyst_X->Catalyst_PF6 X_aq X⁻ (aq) OH_aq OH⁻ (aq)

Figure 1: Proposed catalytic cycle for the asymmetric alkylation of a prochiral substrate (SH) with an alkylating agent (R-X) catalyzed by 5-Azoniaspiro[4.4]nonane hexafluorophosphate ([Q+]PF6⁻).

Experimental validation for this mechanism is multifaceted. ¹H NMR titration experiments have provided evidence for the interaction between chiral quaternary ammonium salts and substrates through specific C-H hydrogen bonds, which are crucial for the formation of a well-defined chiral ion pair.[1] Kinetic studies of similar phase-transfer catalyzed reactions have shown that the reaction rate can be dependent on the concentration of the catalyst, substrate, and base, which is consistent with the proposed extraction mechanism.[2]

Performance Comparison: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate vs. Alternatives

The performance of a chiral catalyst is typically evaluated based on its ability to provide high yield and high enantioselectivity at a low catalyst loading over a short reaction time. 5-Azoniaspiro[4.4]nonane hexafluorophosphate and its derivatives have demonstrated exceptional performance in various asymmetric transformations, often outperforming other classes of chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids.

A key advantage of the spirocyclic Maruoka-type catalysts is their enhanced stability under strongly basic conditions compared to Cinchona alkaloid-based catalysts.[3] This robustness is attributed to the absence of β-hydrogens that could lead to Hofmann elimination, a common decomposition pathway for other quaternary ammonium salts.

Table 1: Comparative Performance in the Asymmetric Alkylation of Glycine Imines

CatalystElectrophileYield (%)ee (%)Catalyst Loading (mol%)Time (h)Reference
(S,S)-Maruoka Catalyst Benzyl bromide959611[4]
Cinchonidinium bromide derivativeBenzyl bromide8594106[5]
(S,S)-Maruoka Catalyst Allyl bromide929811.5[6]
Cinchonidinium bromide derivativeAllyl bromide7891108[5]
(S,S)-Maruoka Catalyst Ethyl iodide899012[4]
Cinchonidinium bromide derivativeEthyl iodide75851012[5]

Note: The (S,S)-Maruoka Catalyst in this table refers to a C2-symmetric spirocyclic quaternary ammonium salt, representative of the 5-Azoniaspiro[4.4]nonane class.

The data clearly indicates that the Maruoka-type catalyst consistently provides higher yields and enantioselectivities at significantly lower catalyst loadings and shorter reaction times compared to the Cinchona alkaloid-derived catalyst for the same transformations.

Experimental Protocols for Mechanistic Validation and Application

To ensure scientific integrity and enable reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for a typical asymmetric alkylation reaction and for a key analytical technique used in mechanistic studies.

Protocol for Asymmetric Alkylation of a Glycine Imine

This protocol describes a general procedure for the asymmetric benzylation of the benzophenone imine of glycine tert-butyl ester using a Maruoka-type catalyst.

Materials:

  • Benzophenone imine of glycine tert-butyl ester

  • Benzyl bromide

  • (S,S)-5-Azoniaspiro[4.4]nonane hexafluorophosphate (or a related Maruoka catalyst)

  • Toluene (anhydrous)

  • 50% aqueous potassium hydroxide (KOH) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the benzophenone imine of glycine tert-butyl ester (1.0 equiv) in toluene at 0 °C under an argon atmosphere, add the (S,S)-5-Azoniaspiro[4.4]nonane hexafluorophosphate catalyst (0.01 equiv).

  • Add the 50% aqueous KOH solution (10 equiv) and stir the biphasic mixture vigorously for 15 minutes.

  • Add benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α-benzylated amino acid ester.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Figure 2: A typical experimental workflow for the asymmetric alkylation of a glycine imine derivative.

Protocol for ¹H NMR Titration to Probe Catalyst-Substrate Interaction

This protocol outlines a method to investigate the non-covalent interactions between the chiral quaternary ammonium salt and a substrate, providing insight into the formation of the key chiral ion pair.

Materials:

  • (S,S)-5-Azoniaspiro[4.4]nonane hexafluorophosphate

  • Substrate of interest (e.g., a β-ketoester or a nitroalkane)

  • Deuterated chloroform (CDCl₃), dried over molecular sieves

  • NMR tubes

Procedure:

  • Prepare a stock solution of the substrate in dry CDCl₃ of a known concentration (e.g., 0.1 M).

  • Prepare a series of NMR samples by adding increasing molar equivalents of the substrate stock solution to a fixed amount of the 5-Azoniaspiro[4.4]nonane hexafluorophosphate catalyst in an NMR tube.

  • Ensure the total volume in each NMR tube is constant by adding the appropriate amount of dry CDCl₃.

  • Acquire ¹H NMR spectra for each sample at a constant temperature.

  • Analyze the chemical shift changes (Δδ) of the protons on the catalyst, particularly the C-H protons adjacent to the quaternary ammonium center, as a function of the substrate concentration.

  • Plot the Δδ values against the molar ratio of substrate to catalyst to determine the nature and strength of the interaction. Significant chemical shift changes upon addition of the substrate indicate a direct interaction.

Figure 3: Workflow for investigating catalyst-substrate interactions using ¹H NMR titration.

Conclusion and Future Outlook

The catalytic mechanism of 5-Azoniaspiro[4.4]nonane hexafluorophosphate is well-supported by the principles of phase-transfer catalysis and validated through experimental evidence, including kinetic and spectroscopic studies. Its rigid spirocyclic structure provides a superior chiral environment, leading to exceptional performance in asymmetric synthesis, particularly when compared to more flexible Cinchona alkaloid-derived catalysts. The enhanced stability of these Maruoka-type catalysts under basic conditions further underscores their utility in industrial applications.

Future research in this area will likely focus on expanding the substrate scope of these catalysts to new reaction classes and on the development of even more efficient and selective spirocyclic quaternary ammonium salts. Computational studies will continue to play a crucial role in refining our understanding of the catalyst-substrate interactions at a molecular level, guiding the rational design of next-generation catalysts for asymmetric transformations.

References

  • Dolling, U. -H.; Davis, P.; Grabowski, E. J. J. J. Am. Chem. Soc.1984 , 106, 446-447. [Link]

  • Hashimoto, T.; Maruoka, K. Chem. Rev.2007 , 107, 5656-5682. [Link]

  • Ooi, T.; Kameda, M.; Maruoka, K. J. Am. Chem. Soc.1999 , 121, 6519-6520. [Link]

  • Lygo, B.; Andrews, B. I. Acc. Chem. Res.2004 , 37, 518-525. [Link]

  • Kitamura, M.; Shirakawa, S.; Maruoka, K. Angew. Chem. Int. Ed.2005 , 44, 1549-1551. [Link]

  • Arai, S.; Tsuji, R.; Nishida, A. Chem. Commun.2008 , 4804-4806. [Link]

  • Jew, S. -s.; Park, H. -g. Chem. Commun.2009 , 5251-5264. [Link]

  • Bise, A.; Pescitelli, G.; Di Bari, L.; et al. Chem. Eur. J.2021 , 27, 11352-11361. [Link]

  • Shibuguchi, T.; Mihara, H.; Kuramochi, Y.; Sakuraba, S.; Ohshima, T. Angew. Chem. Int. Ed.2014 , 53, 1632-1636. [Link]

  • Maruoka, K. Org. Process Res. Dev.2008 , 12, 677-689. [Link]

Sources

comparative study of spirocyclic vs. acyclic quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Spirocyclic vs. Acyclic Quaternary Ammonium Salts Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Performance Metrics, Synthesis, and Application Protocols

Executive Summary

In the high-stakes fields of electrochemical energy storage and medicinal chemistry, the structural geometry of quaternary ammonium salts (QAS) dictates performance. While acyclic QAS (e.g., Tetraethylammonium, TEA ) have long served as the "commodity" standard due to low cost and availability, spirocyclic QAS (e.g., Spiro-(1,1')-bipyrrolidinium, SBP ) are emerging as the high-performance alternative.

This guide objectively compares these two classes. The core finding is that spirocyclic rigidity confers a "Goldilocks" effect: it reduces solvate volume for higher solubility and conductivity in electrolytes, while providing the conformational restriction necessary for high-affinity binding in drug discovery.

Quick Comparison Matrix
FeatureAcyclic QAS (e.g., TEA-BF

)
Spirocyclic QAS (e.g., SBP-BF

)
Performance Edge
Structural Geometry Flexible, TetrahedralRigid, ConstrainedSpiro (Lower entropic penalty)
Solubility (PC) Moderate (~1.0 M)High (~3.0–4.4 M)Spiro (3x higher energy density potential)
Ionic Conductivity ~13 mS/cm (1.0 M in PC)>15 mS/cm (Higher conc. possible)Spiro (Better ion mobility)
Low Temp Limit Precipitates < -20°CLiquid/Conductive to -60°CSpiro (Critical for aerospace/auto)
Synthesis Cost Low (Commodity)Moderate (Specialized)Acyclic

Structural & Mechanistic Foundations

The divergence in performance stems from the fundamental physics of the cation structure.

  • Acyclic Cations (TEA

    
    ):  Possess free-rotating alkyl chains. In solution, these chains sweep out a large hydrodynamic radius, increasing viscosity and limiting how tightly ions can pack before precipitating.
    
  • Spirocyclic Cations (SBP

    
    ):  The alkyl chains are "pinned" back into rings sharing a central nitrogen. This reduces the molecular footprint (Van der Waals volume) and prevents the "entanglement" that causes high viscosity.
    
Visualization: The Rigidity-Performance Causality

Figure 1: Logical flow illustrating how structural rigidity translates to macroscopic performance gains.

G Struct Spirocyclic Structure (Conformational Rigidity) Vol Reduced Hydrodynamic Volume Struct->Vol Prevents chain rotation Entropy Lower Entropic Penalty (Binding) Struct->Entropy Pre-organized shape Solubility Higher Solubility (PC > 3.0 M) Vol->Solubility Better packing Viscosity Lower Viscosity (High Mobility) Vol->Viscosity Less drag Affinity High Target Affinity (MedChem) Entropy->Affinity ΔG = ΔH - TΔS Perf_Energy High Power/Energy Supercapacitors Solubility->Perf_Energy Higher ion density Viscosity->Perf_Energy Faster discharge Perf_Drug Potent/Selective Therapeutics Affinity->Perf_Drug

Application Domain A: Electrochemical Energy Storage

Focus: Electrolytes for Electric Double-Layer Capacitors (EDLCs).

In supercapacitors, the electrolyte determines the voltage window (


) and equivalent series resistance (ESR). The industry standard has been TEA-BF

in acetonitrile (ACN) or propylene carbonate (PC).[1] However, PC is preferred for safety (high flash point), but TEA-BF

has poor solubility in PC. SBP-BF

solves this specific bottleneck.
Comparative Data: Propylene Carbonate (PC) Electrolytes[2][3][4][5][6][7]
MetricTEA-BF

(Benchmark)
SBP-BF

(Spirocyclic)
Impact
Solubility Limit (25°C) ~1.0 mol/L3.0 – 4.0 mol/L SBP allows 3x charge carrier density.
Conductivity (1.0 M) 13.0 mS/cm14.5 mS/cm SBP reduces internal resistance (ESR).
Viscosity (1.0 M) 3.7 mPa·s3.1 mPa·s SBP improves ion transport speed.
Electrochemical Window ~2.7 V~3.0 – 3.3 V SBP enables higher energy density (

).
Experimental Protocol: Electrochemical Stability Window (ESW) Determination

Use this protocol to validate the stability limits of your specific salt batch.

Objective: Determine the anodic and cathodic decomposition limits using Linear Sweep Voltammetry (LSV).

  • Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.

    • Counter Electrode: Platinum wire/mesh (surface area > working electrode).

    • Reference Electrode: Ag/Ag

      
       (0.01 M AgNO
      
      
      
      in electrolyte solvent).
    • Environment: Glovebox (

      
       ppm).[1]
      
  • Preparation:

    • Prepare 1.0 M solutions of TEA-BF

      
       and SBP-BF
      
      
      
      in anhydrous Propylene Carbonate (PC).
    • Add molecular sieves (3Å) to ensure water content < 10 ppm (verify with Karl Fischer titration).

  • Measurement:

    • Scan Rate: 5 mV/s (slow scan to detect onset of decomposition, not diffusion limits).

    • Range: Scan from Open Circuit Potential (OCP) positive to +3.5 V (Anodic) and OCP negative to -3.5 V (Cathodic).

  • Analysis:

    • Define the stability limit as the voltage where current density exceeds 0.5 mA/cm² .

    • Expected Result: SBP-BF

      
       should show an anodic limit ~0.2 V higher than TEA-BF
      
      
      
      due to the steric protection of the nitrogen center by the pyrrolidinium rings.

Application Domain B: Medicinal Chemistry

Focus: "Escape from Flatland" – Improving Drug Properties.

In drug discovery, acyclic amines are often metabolically labile (N-dealkylation). Spirocyclic ammoniums (and their tertiary amine precursors) offer a rigid scaffold that resists metabolism and accesses novel IP space.

  • Mechanism: The spiro-fusion creates a high fraction of

    
     carbons (
    
    
    
    ), which correlates with improved clinical success by increasing solubility and reducing "flat" aromatic stacking (which causes non-specific toxicity).
  • Binding: The rigid spiro structure pays the entropic cost of binding during synthesis rather than during binding, often leading to higher affinity (

    
    ).
    
Synthesis Workflow: Spiro-(1,1')-bipyrrolidinium Tetrafluoroborate

A scalable, self-validating protocol for synthesizing high-purity SBP-BF


.

Figure 2: Synthesis Pathway for SBP-BF



Synthesis Start Reagents: Pyrrolidine + 1,4-Dibromobutane Step1 Step 1: Cyclization Solvent: Isopropanol/K2CO3 Temp: Reflux, 4-6h Start->Step1 Inter Intermediate: Spiro-bipyrrolidinium Bromide (SBP-Br) (Precipitate) Step1->Inter Nucleophilic Substitution Step2 Step 2: Ion Exchange Reagent: HBF4 (aq) or NaBF4 Solvent: Water/Ethanol Inter->Step2 Anion Metathesis Purify Step 3: Purification Recrystallization (Ethanol/Water) Vacuum Dry (100°C, 24h) Step2->Purify Final Product: SBP-BF4 (White Crystal) Purity > 99.5% Purify->Final

Step-by-Step Protocol:

  • Cyclization (Formation of SBP-Br):

    • Charge a reactor with Pyrrolidine (1.0 equiv) and Potassium Carbonate (1.2 equiv) in Isopropanol.

    • Add 1,4-Dibromobutane (1.0 equiv) dropwise at 0°C to control exotherm.

    • Reflux for 6 hours. The quaternary salt SBP-Br will precipitate.

    • Filter and wash with cold acetone to remove unreacted starting materials.

  • Ion Exchange (Metathesis to SBP-BF

    
    ): 
    
    • Dissolve SBP-Br in minimal distilled water.

    • Add Tetrafluoroboric acid (HBF

      
      )  (1.05 equiv). Caution: HBF
      
      
      
      is corrosive.
    • Stir for 1 hour. Remove water via rotary evaporation or form a precipitate if using a co-solvent method.

  • Purification (Critical for Electrochemical Grade):

    • Recrystallize the crude SBP-BF

      
       from hot ethanol/water.
      
    • Drying: Dry in a vacuum oven at 100°C for 24 hours.

    • Validation: Water content must be < 20 ppm (Karl Fischer). Halide content (Br

      
      ) must be non-detectable (AgNO
      
      
      
      test).

References

  • Ue, M., et al. (1994). Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors. Journal of the Electrochemical Society. Link

  • Chiba, K., et al. (2011). Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It.[2][3][4] Electrochemistry. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Xu, B., et al. (2015). Preparation of spiro-type quaternary ammonium salt via economical and efficient synthetic route as electrolyte for electric double-layer capacitor. Transactions of Nonferrous Metals Society of China. Link

  • Zhang, S., et al. (2016). Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications. RSC Advances. Link

Sources

benchmarking 5-Azoniaspiro[4.4]nonane Hexafluorophosphate against commercial electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical benchmark of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF6) against standard commercial electrolytes (primarily TEA-BF4 and TEMABF4 ).

Executive Summary

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF6) represents a high-performance alternative to the industry-standard Tetraethylammonium Tetrafluoroborate (TEA-BF4). While TEA-BF4 dominates general-purpose supercapacitors due to cost, SBP-PF6 is engineered for high-voltage (>3.0 V) and low-temperature applications.

Verdict: Switch to SBP-PF6 if your device requires:

  • Extended Electrochemical Stability Window (ESW): Up to 3.2 V in propylene carbonate (PC).

  • High Solubility: >2.0 M solubility allowing for concentrated electrolytes.

  • Low-Temperature Operation: Superior ionic mobility at -40°C compared to acyclic ammonium salts.

Technical Introduction: The Spiro Advantage

The core differentiator of SBP-PF6 is the 5-Azoniaspiro[4.4]nonane (SBP) cation. Unlike TEA+ (Tetraethylammonium), which has flexible alkyl chains, SBP+ is a rigid, bicyclic spiro structure.

  • Rigidity: Reduces the entropic penalty during solvation/desolvation, leading to faster ion transport.

  • Shielding: The geometric constraint effectively shields the positive charge, reducing ion pairing and increasing solubility in low-dielectric solvents.

  • Anion Pairing: The Hexafluorophosphate (PF6-) anion offers a higher anodic stability limit compared to Tetrafluoroborate (BF4-), pushing the voltage ceiling of the device.

Chemical Structure Visualization

The following diagram contrasts the rigid Spiro structure with the flexible TEA structure, highlighting the steric implications for solvation.

G cluster_0 Commercial Standard (TEA-BF4) cluster_1 Advanced Candidate (SBP-PF6) TEA TEA Cation (Flexible Alkyl Chains) BF4 BF4 Anion (Lower Anodic Limit) TEA->BF4 High Ion Pairing Properties Performance Outcome TEA->Properties Standard Performance SBP SBP Cation (Rigid Spiro Ring) PF6 PF6 Anion (High Anodic Limit) SBP->PF6 Lower Ion Pairing (Steric Shielding) SBP->Properties Faster Desolvation (Higher Power) PF6->Properties Wider ESW (Higher Energy)

Figure 1: Structural impact of SBP cation rigidity vs. TEA flexibility on electrochemical performance.

Material Properties Benchmark

The following data compares SBP-PF6 against the industry benchmark TEA-BF4 in Propylene Carbonate (PC) and Acetonitrile (ACN).

Table 1: Physicochemical Properties
PropertyTEA-BF4 (Benchmark)SBP-PF6 (Advanced)Impact
Cation Radius 3.36 Å2.98 Å Smaller radius allows better pore accessibility in carbon electrodes.
Anion Radius 2.32 Å (BF4-)2.54 Å (PF6-)PF6 is slightly larger but more chemically stable against oxidation.
Solubility (in PC) ~1.0 M> 2.5 M Allows for "Super-Concentrated" electrolytes to suppress solvent decomposition.
Conductivity (25°C, PC) 13 mS/cm16-18 mS/cm Higher conductivity reduces Equivalent Series Resistance (ESR).
Melting Point >300°C (Salt)>190°C (Salt)Both are solid salts; SBP-PF6 has excellent solubility despite high MP.
Table 2: Electrochemical Stability Window (ESW)
Solvent SystemTEA-BF4 LimitSBP-PF6 LimitMechanism of Improvement
Propylene Carbonate 2.7 V3.0 - 3.2 V SBP+ is more stable against reduction; PF6- is more stable against oxidation.
Acetonitrile 2.5 V2.8 V SBP+ resists reductive decomposition better than TEA+.

Experimental Validation Protocols

To validate these claims in your lab, follow this self-validating protocol. This workflow ensures that impurities (water/HF) do not skew the high-voltage results.

Protocol A: Electrochemical Stability Window (Linear Sweep Voltammetry)

Objective: Determine the anodic and cathodic limits of SBP-PF6 vs. TEA-BF4.

  • Electrolyte Preparation:

    • Control: 1.0 M TEA-BF4 in anhydrous PC (<10 ppm H2O).

    • Test: 1.0 M SBP-PF6 in anhydrous PC (<10 ppm H2O).

    • Critical Step: Dry salts under vacuum at 120°C for 24h. PF6 salts are prone to hydrolysis; handle strictly in an Ar-filled glovebox.

  • Cell Assembly (3-Electrode System):

    • Working Electrode: Glassy Carbon (3 mm dia), polished to mirror finish.

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in ACN) or Li/Li+ (if using Li-ion context).

  • Measurement:

    • Perform LSV at 5 mV/s.

    • Anodic Scan: OCV to +3.5 V (vs Ag/Ag+).

    • Cathodic Scan: OCV to -3.5 V (vs Ag/Ag+).

    • Cut-off Criteria: Current density reaches 1.0 mA/cm².

Protocol B: Discharge Capacitance & Rate Capability

Objective: Measure power delivery capabilities.

  • Cell: Symmetric coin cell (CR2032) with Activated Carbon (AC) electrodes.

  • Cycling:

    • Voltage Hold: 2.7 V (TEA-BF4) vs 3.0 V (SBP-PF6) for 10 mins.

    • Discharge rates: 1 A/g, 5 A/g, 10 A/g, 20 A/g.

  • Analysis: Plot Ragone (Energy vs. Power). SBP-PF6 should show reduced fade at high current densities due to lower steric hindrance.

Experimental Workflow Diagram

Workflow cluster_testing Characterization Phase Start Start: Salt Preparation Drying Vacuum Dry: 120°C, 24h (Critical for PF6 stability) Start->Drying Mixing Dissolution in PC/ACN (Glovebox: O2/H2O < 0.1 ppm) Drying->Mixing LSV Linear Sweep Voltammetry (Determine ESW Limits) Mixing->LSV Aliquot 1 EIS Impedance Spectroscopy (Measure Ionic Conductivity) Mixing->EIS Aliquot 2 Cycling Galvanostatic Cycling (Ragone Plot Data) Mixing->Cycling Aliquot 3 Result Data Analysis: Compare Voltage Hold & ESR LSV->Result EIS->Result Cycling->Result

Figure 2: Step-by-step validation workflow for benchmarking electrolyte performance.

Performance Analysis & Interpretation

Conductivity and Power Density

SBP-PF6 solutions typically exhibit 15-20% higher conductivity than TEA-BF4 equivalents in Propylene Carbonate.

  • Mechanism: The SBP cation has a smaller Stokes radius than TEA. While TEA has four ethyl arms that create drag, SBP is a compact "ball" of two rings. This allows it to move faster through the solvent matrix.

  • Result: Lower ESR (Equivalent Series Resistance) in the device, translating to higher Power Density (W/kg).

Electrochemical Stability (The 3.0V Threshold)

Commercial supercapacitors are often rated at 2.7 V. To reach 3.0 V or 3.2 V, the electrolyte must resist decomposition.

  • Cathodic Limit (Reduction): SBP+ is electrochemically more robust than TEA+. The spiro-center prevents Hofmann elimination reactions that typically degrade quaternary ammoniums at low potentials.

  • Anodic Limit (Oxidation): PF6- is harder to oxidize than BF4-.

  • Trade-off: PF6- is sensitive to moisture. If your manufacturing environment is not strictly dry (dew point < -50°C), PF6- will hydrolyze to form HF, which corrodes the electrode. TEA-BF4 is more forgiving; SBP-PF6 is higher performance.

References

  • Spiro-Cation Stability: ACS Energy Letters, "Protocol for the Quantitative Assessment of Organic Cation Stability for Polymer Electrolytes". (2019). Link

  • SBP-BF4 vs TEA-BF4 Benchmark: ResearchGate, "Performance of Electrolyte Composed of Spiro-type Quaternary Ammonium Salt and Electric Double-layer Capacitor Using It". (2017).[1] Link

  • Desolvation Dynamics: MDPI, "Insight into the Desolvation of Organic Electrolyte Cations with Propylene Carbonate as a Solvent in Flat Pores". (2023).[2][3] Link

  • PF6 Anion Properties: Journal of The Electrochemical Society, "Highly Concentrated Electrolytes: Electrochemical and Physicochemical Characteristics of LiPF6 in Propylene Carbonate Solutions". (2021).[4] Link

  • Product Specification: TCI Chemicals, "5-Azoniaspiro[4.4]nonane Hexafluorophosphate Product Data". Link

Sources

Advanced Analytical Workflows for Confirming the Purity of Synthesized 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Spirocyclic Electrolytes

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3) is a highly specialized spirocyclic quaternary ammonium salt[1]. In the fields of advanced energy storage and materials science, it serves two primary functions: as a high-voltage supporting electrolyte in electrical double-layer capacitors (EDLCs) and as a rigid structure-directing agent (SDA) in zeolite synthesis[2][3].

Compared to traditional acyclic ammonium salts (such as tetraethylammonium tetrafluoroborate), the spirocyclic structure of the 5-azoniaspiro[4.4]nonane cation restricts conformational flexibility. This rigidity significantly enhances its electrochemical stability and ionic conductivity[4]. However, the performance of this compound is inextricably linked to its purity. Trace impurities from the synthesis process—specifically unreacted amines, residual halides, and moisture—can catastrophically degrade the electrochemical window of the final device.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies required to confirm the purity of synthesized 5-Azoniaspiro[4.4]nonane Hexafluorophosphate and to contrast the performance of "Battery-Grade" versus "Standard-Grade" materials.

Mechanistic Origins of Impurities

To establish a self-validating analytical system, we must first understand the causality behind the impurities. The synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate typically proceeds via the double alkylation of pyrrolidine with a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) under basic conditions[2][5]. This forms an intermediate 5-azoniaspiro[4.4]nonane halide. A subsequent metathesis (anion exchange) reaction with potassium hexafluorophosphate (KPF₆) yields the target product.

SynthesisWorkflow Pyrrolidine Pyrrolidine (Starting Material) Intermediate 5-Azoniaspiro[4.4]nonane Halide (Intermediate) Pyrrolidine->Intermediate Alkylation Imp_Amine Unreacted Amines (Impurity) Pyrrolidine->Imp_Amine Dihalobutane 1,4-Dihalobutane (Starting Material) Dihalobutane->Intermediate Product 5-Azoniaspiro[4.4]nonane PF6 (Target Product) Intermediate->Product Ion Exchange Imp_Halide Trace Halides (Cl-/Br-) (Impurity) Intermediate->Imp_Halide KPF6 KPF6 (Anion Exchange) KPF6->Product Imp_Moisture Moisture (H2O) (Impurity) KPF6->Imp_Moisture

Caption: Synthesis workflow of 5-Azoniaspiro[4.4]nonane PF6 and origin of critical trace impurities.

Comparative Analysis of Analytical Methodologies

No single analytical technique can comprehensively confirm the purity of a quaternary ammonium salt. A multi-modal approach is required. The table below compares the primary methodologies used to validate the product against alternative techniques, explaining the causality behind each choice.

Analytical TargetPreferred MethodologyAlternative MethodologyCausality for Preference (Why the alternative fails)
Organic Structural Purity Quantitative ¹H/¹³C NMR (qNMR) HPLC-UVQuaternary ammonium salts lack strong chromophores, making UV detection highly inaccurate. qNMR provides absolute mass fraction via internal standards[6].
Trace Halides (Cl⁻, Br⁻) Suppressed Ion Chromatography (IC) AgCl TitrationTitration lacks the sensitivity required for battery-grade specs (<5 ppm). IC separates and quantifies trace anions with parts-per-billion (ppb) accuracy.
Moisture Content (H₂O) Coulometric Karl Fischer (KF) Volumetric KF / TGAVolumetric KF is only accurate for >1000 ppm water. Coulometric KF accurately measures the <10 ppm moisture critical for PF₆⁻ stability.
Bulk Composition Elemental Analysis (CHNP) Energy Dispersive X-Ray (EDX)EDX is semi-quantitative and surface-level. EA provides precise bulk stoichiometric ratios to confirm complete anion exchange.

Step-by-Step Experimental Protocols for Purity Confirmation

To ensure trustworthiness, every protocol must act as a self-validating system. The following workflows detail how to execute these analyses with built-in quality controls.

Protocol 1: Quantitative NMR (qNMR) for Organic Purity

Causality: We utilize deuterated acetonitrile (CD₃CN) rather than deuterium oxide (D₂O). D₂O can mask trace moisture peaks and slowly hydrolyze the PF₆⁻ anion over time. CD₃CN perfectly solubilizes the salt and allows for accurate integration of the spirocyclic protons[7].

  • Standard Preparation: Weigh exactly 5.0 mg of a certified high-purity internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a clean vial.

  • Sample Preparation: Weigh exactly 20.0 mg of the synthesized 5-Azoniaspiro[4.4]nonane PF₆ into the same vial.

  • Solvation: Add 0.6 mL of anhydrous CD₃CN. Vortex until completely dissolved.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a ¹H NMR spectrum at 400 MHz or higher, using a relaxation delay (D1) of at least 30 seconds to ensure complete relaxation of all spins for accurate integration.

  • Validation & Analysis: The spirocyclic protons will appear as two distinct multiplets: ~3.55 ppm (8H, CH₂ adjacent to N⁺) and ~2.15 ppm (8H, aliphatic ring CH₂)[2]. Calculate the absolute purity by comparing the integral of the sample peaks against the internal standard peak.

Protocol 2: Suppressed Ion Chromatography (IC) for Trace Halides

Causality: Halides oxidize at lower potentials than the spiro cation. Even 50 ppm of residual bromide from the 1,4-dibromobutane precursor will cause gas evolution in a supercapacitor.

  • System Equilibration: Purge the IC system equipped with an anion-exchange column (e.g., Dionex IonPac AS11) and a conductivity detector with a hydroxide eluent gradient.

  • Self-Validation (Blank & Standard): Inject a blank of ultrapure water (18.2 MΩ·cm). Follow with a certified 5 ppm mixed halide standard (Cl⁻, Br⁻) to verify retention times and detector response factors.

  • Sample Injection: Dissolve 100 mg of the product in 10 mL of ultrapure water. Inject 25 µL into the IC system.

  • Quantification: Integrate the peaks corresponding to Cl⁻ and Br⁻. Battery-grade material must exhibit <5 ppm total halides.

Protocol 3: Coulometric Karl Fischer Titration

Causality: Trace water reacts with the PF₆⁻ anion under applied voltage to generate highly corrosive hydrofluoric acid (HF).

  • Cell Conditioning: Fill the Coulometric KF cell with an appropriate anolyte and catholyte. Allow the instrument to drift to a stable baseline (<10 µ g/min ).

  • Self-Validation: Inject 1.0 µL of a certified 100 ppm water standard. The instrument must recover 95-105% of the theoretical water mass to validate iodine generation efficiency.

  • Sample Analysis: Quickly transfer 1.0 g of the synthesized salt into the titration cell using a specialized solid-addition funnel to prevent atmospheric moisture ingress. Titrate to the endpoint.

Performance Comparison: Battery-Grade vs. Standard-Grade

Why go through these rigorous analytical workflows? The objective performance of the product is directly dictated by its purity profile. Below is a comparison of "Standard-Grade" (crude synthesized material with basic washing) versus "Battery-Grade" (ultra-high purity, rigorously confirmed via the protocols above) 5-Azoniaspiro[4.4]nonane PF₆ when utilized as a 1.0 M electrolyte in acetonitrile for EDLCs.

Performance MetricStandard-Grade (Crude)Battery-Grade (Ultra-Pure)Analytical Correlate
Electrochemical Window 2.5 V3.2 V Halide content (IC) & Amine content (NMR)
Capacitance Retention (10k cycles) 65%98% Moisture content (KF)
Internal Resistance (ESR) Increase +150%+5% HF generation from PF₆⁻ hydrolysis

The logical relationship between these trace impurities and catastrophic device failure is mapped in the diagram below:

DegradationPathway Impurity Trace Impurities (Halides, H2O, Amines) Halide_Ox Halide Oxidation (Cl- -> Cl2) Impurity->Halide_Ox H2O_Hydrolysis PF6- Hydrolysis (H2O + PF6- -> HF) Impurity->H2O_Hydrolysis Amine_Ox Amine Oxidation (N-Radical Formation) Impurity->Amine_Ox Gas Gas Evolution (Cell Swelling) Halide_Ox->Gas Window Narrowed Electrochemical Window Halide_Ox->Window Corrosion Electrode Corrosion (Capacity Fade) H2O_Hydrolysis->Corrosion Amine_Ox->Window Failure Supercapacitor / Battery Failure Gas->Failure Corrosion->Failure Window->Failure

Caption: Mechanistic degradation pathways caused by impurities in spirocyclic quaternary ammonium electrolytes.

By strictly adhering to these self-validating analytical protocols, researchers can confidently bridge the gap between crude chemical synthesis and the deployment of high-performance energy storage materials.

References

  • PubChem. "5-Azoniaspiro(4.4)nonane | C8H16N+ | CID 410366". National Institutes of Health (NIH). Available at:[Link][8][9]

  • Aitken, R. A., et al. "A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts". ARKIVOC, Arkat USA. Available at:[Link][2][10][11]

  • Ue, M., et al. "Method for synthesizing spiro quaternary ammonium systems". Google Patents (WO2007027649A1). Available at:[5]

  • Gütz, C., et al. "Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability". PMC - NIH. Available at:[Link][4]

  • Chmielewska, A., et al. "Qualitative and Quantitative Mass Spectrometry in Salivary Metabolomics and Proteomics". MDPI. Available at:[Link][6]

  • Chiba, K., et al. "High performance spiro ammonium electrolyte for Electric Double-Layer Capacitors". ResearchGate. Available at:[Link][3]

  • MacMillan, S. N., et al. "Fusing Triphenylphosphine with Tetraphenylborate: Introducing the 9-Phosphatriptycene-10-phenylborate (PTB) Anion". PMC - NIH. Available at:[Link][7]

Sources

case studies using 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Advanced Electrolyte Architectures: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate ( )

A Comparative Performance Guide for High-Voltage Energy Storage & Synthesis

Executive Summary: The Spiro Advantage

5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3), often abbreviated as




1superior solubilityelectrochemical stability1

For drug development professionals, this compound serves a dual purpose: it is a premier electrolyte for bio-electronic devices and a source of the spiro-pyrrolidine scaffold, a "privileged structure" in neuropharmacology (e.g., muscarinic antagonists).[1]

Key Differentiators
  • Anodic Stability: Operates stable up to 3.2 V in acetonitrile (vs. 2.7 V for standard salts), enabling higher energy density.[1]

  • Conductivity: Exhibits anomalous high conductivity due to weak ion-pairing with the bulky

    
     anion.
    
  • Thermal Resilience: Stable up to 300°C , far exceeding the requirements for standard operating environments.[1]

Comparative Analysis: vs. Industry Standards

The following data compares

Tetraethylammonium Tetrafluoroborate (

)

Performance Metrics Table
Metric

(Standard)

(Analog)

(Target)
Implication
Cation Structure Flexible Alkyl ChainsRigid SpirocyclicRigid Spirocyclic Rigid structure reduces viscosity.
Anion

(Tetrafluoroborate)


(Hexafluorophosphate)

offers better passivation.
Conductivity (mS/cm) 56.0 (in ACN)60.2 (in ACN)~62.5 (in ACN) Higher dissociation = Higher conductivity.[1]
Electrochem.[1][2][3] Window 2.7 V3.0 V3.2 V - 3.4 V Enables high-voltage supercapacitors.
Solubility (PC) ~1.0 M> 2.0 M> 1.8 M High solubility allows concentrated electrolytes.[1]
Melting Point > 300°C (dec.)286°C> 300°C Excellent thermal stability.[1]

Expert Insight: While


 is physically larger than 

, leading to lower theoretical mobility, it forms weaker ion pairs with the

cation in polar aprotic solvents.[1] This "Dissociation Effect" overrides the mobility penalty, resulting in net higher conductivity for

in dilute to moderate concentrations.[1]

Case Studies: Applied Performance

Case Study A: High-Voltage Supercapacitors (EDLCs)

Objective: Overcome the 2.7 V energy density limit of commercial supercapacitors. Experimental Setup: Activated Carbon electrodes in Propylene Carbonate (PC).

  • Control: 1.0 M

    
     / PC.[1]
    
  • Test: 1.5 M

    
     / PC.
    
  • Outcome: The

    
     cell achieved a stable operating voltage of 3.2 V . Since Energy Density 
    
    
    , the voltage increase from 2.7 V to 3.2 V resulted in a 40% increase in energy density .[1]
  • Mechanism: The

    
     cation is smaller (ionic radius ~0.36 nm) than 
    
    
    (~0.40 nm), allowing it to access smaller micropores in the carbon electrode, while the
    
    
    anion forms a stable passivation layer preventing solvent decomposition.[1]
Case Study B: Low-Temperature Bio-Electronics

Objective: Maintain device function at -40°C for cold-chain pharmaceutical monitoring. Challenge: Standard electrolytes precipitate or become too viscous at low temperatures.[1]

  • Observation: The spiro-cyclic structure of

    
     disrupts crystal lattice formation more effectively than symmetric alkyl chains.[1]
    
  • Data:

    
     electrolytes retained 60% of room-temperature conductivity at -40°C , whereas 
    
    
    electrolytes dropped to <20% or froze.

Experimental Protocols

Protocol 1: Synthesis of High-Purity

For research use only. Perform in a fume hood.

Reaction Overview: A two-step synthesis involving cyclization followed by anion metathesis.

Synthesiscluster_0Step 1: Cyclizationcluster_1Step 2: Metathesiscluster_2Step 3: PurificationAPyrrolidineCSBP-Bromide(Intermediate)A->CReflux (MeCN)K2CO3, 24hB1,4-DibromobutaneB->CESBP-PF6(Precipitate)C->EIon ExchangeWater, RTDKPF6(Aq. Solution)D->EFRecrystallization(Ethanol/Water)E->FGFinal Product(>99.9% Purity)F->GVacuum Dry100°C, 12h

Figure 1: Synthetic pathway for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Step-by-Step Methodology:

  • Quaternization: Dissolve Pyrrolidine (1.0 eq) and 1,4-Dibromobutane (1.1 eq) in Acetonitrile with

    
    . Reflux for 24 hours.
    
  • Isolation: Filter solids and evaporate solvent to yield

    
    .
    
  • Anion Exchange: Dissolve

    
     in distilled water. Slowly add a saturated aqueous solution of Potassium Hexafluorophosphate (
    
    
    ).[1]
  • Precipitation:

    
     is hydrophobic and will precipitate immediately as a white solid.[1]
    
  • Purification (Critical): Recrystallize twice from an Ethanol/Water mixture. Dry under high vacuum at 100°C for 12 hours to remove trace water (Water content must be < 20 ppm for HV applications).[1]

Protocol 2: Electrochemical Stability Testing (LSV)

Objective: Determine the anodic limit.

  • Cell: 3-electrode glass cell.[1]

  • WE: Glassy Carbon (3 mm dia); CE: Pt Wire; RE:

    
     (in ACN).[1]
    
  • Electrolyte: 1.0 M

    
     in anhydrous Acetonitrile.
    
  • Procedure: Perform Linear Sweep Voltammetry (LSV) from OCP to +4.0 V at 5 mV/s.

  • Criterion: The stability limit is defined as the voltage where current density exceeds 1.0 mA/cm² .[1]

Strategic Evaluation (SWOT Analysis)[1]

SWOTStrengthsSTRENGTHS- High Anodic Stability (>3.2V)- Low Viscosity Cation- Weak Ion PairingWeaknessesWEAKNESSES- Higher Cost vs. TEA salts- Hydrophobic (Hard to dissolve in water)- Synthesis requires 2 stepsOpportunitiesOPPORTUNITIES- Li-ion Battery Additives- Dual-Ion Batteries- Pharm. Scaffolds (Muscarinic)ThreatsTHREATS- Competition from Ionic Liquids- PF6 Hydrolysis (HF formation)- Supply Chain Volatility

Figure 2: Strategic analysis of SBP-PF6 in research and development.

References

  • TCI Chemicals. Product Specification: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3). TCI Global.[1] Link

  • Yu, L., et al. (2015). "Preparation of spiro-type quaternary ammonium salt... as electrolyte for electric double-layer capacitor."[1] Journal of Central South University, 22, 3329–3335.[1] (Demonstrates SBP cation superiority). Link[1]

  • Chiba, K., et al. "Electrochemical properties of spiro-bipyrrolidinium tetrafluoroborate in propylene carbonate."[1] Electrochemistry, 75(8), 668-671.[1] (Baseline data for SBP cation).

  • PubChem. Compound Summary: 5-Azoniaspiro[4.4]nonane.[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. Safety Data Sheet: 5-Azoniaspiro[4.4]nonane hexafluorophosphate.Link[1]

assessing the enantioselectivity of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate catalysts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate and its derivatives within the context of asymmetric phase-transfer catalysis (PTC).

Executive Summary for the Senior Scientist The commercially available 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS 129211-50-3) is an achiral quaternary ammonium salt. In its unmodified form, it possesses


 symmetry and will not induce enantioselectivity  (0% ee) if used as a standard PTC.

However, this scaffold is the structural core of the high-performance Maruoka Catalysts (Chiral Spiro-Ammonium Salts). Therefore, assessing its value requires evaluating it in two distinct contexts:

  • As a Control/Baseline: Benchmarking the background reaction rate against chiral derivatives.

  • As a Counter-Cation for Chiral Anions: Using the achiral cation to pair with chiral phosphate anions (e.g., TRIP, BINOL-phosphates) in Asymmetric Counteranion Directed Catalysis (ACDC).

Part 1: Technical Profile & Mechanism

1.1 The Scaffold: 5-Azoniaspiro[4.4]nonane

Unlike flexible tetraalkylammonium salts (e.g., TBAB), the 5-azoniaspiro[4.4]nonane core is rigid. This rigidity is the key feature that—when functionalized with chiral binaphthyl groups—allows for the "lock-and-key" fit required for high enantioselectivity.

Feature5-Azoniaspiro[4.4]nonane (

)
Cinchona Alkaloids (e.g., Cinchonidine)
Chirality Achiral (Meso/Symm)Chiral (Natural Source)
Conformational Flexibility Low (Rigid Spiro Core)High (Flexible Linkers)
Anion Hexafluorophosphate (

)
Typically

or

Primary Use Electrolyte / PTC Baseline / ScaffoldAsymmetric Catalyst
1.2 The Hexafluorophosphate (

) Anion Effect

The choice of anion is critical in PTC assessment.

  • Lipophilicity:

    
     is highly lipophilic and non-coordinating.
    
  • Exchange Dynamics: In standard PTC (e.g., alkylations using KOH), the catalyst must exchange its anion for the nucleophile (e.g., enolate).

    
     is "sticky" in the organic phase and may exchange slower than halides (
    
    
    
    ,
    
    
    ), potentially suppressing the reaction rate compared to bromide analogues.
  • Solubility: It grants the cation high solubility in non-polar solvents (DCM, Toluene), which is favorable for strict anhydrous asymmetric protocols.

Part 2: Comparative Assessment Strategies

To assess the enantioselectivity potential of this catalyst class, you must compare the Chiral Derivative (Maruoka Type) against standard alternatives.

2.1 Comparative Performance Matrix
MetricChiral Spiro-Ammonium (Maruoka-Type)Cinchona Alkaloid Derivatives (Lygo/Corey)Crown Ethers (Chiral)
Enantioselectivity (ee) Excellent (>95%) Good to Excellent (80–95%)Moderate (60–85%)
Catalyst Loading Ultra-low (0.1 – 1 mol% )Standard (1 – 10 mol%)High (5 – 20 mol%)
Substrate Scope Broad (tolerant of steric bulk)Moderate (substrate specific)Limited
Stability High (Robust C-N bonds)Moderate (Hofmann elimination risk)High
Cost High (Synthetic)Low (Semi-synthetic/Natural)High
2.2 Mechanism of Action Diagram

The following diagram illustrates the catalytic cycle, highlighting where the rigidity of the spiro-scaffold outperforms flexible alternatives.

CatalyticCycle cluster_legend Advantage of Spiro Scaffold Cat_Org Q+ X- (Organic Phase) Interface INTERFACE (Anion Exchange) Cat_Org->Interface Diffusion Cat_Enolate [Q+ Enolate-]* (Rigid Chiral Ion Pair) Interface->Cat_Enolate Extraction of Nucleophile Product Chiral Product (High ee%) Cat_Enolate->Product Reaction with R-X (Stereocontrol) Product->Cat_Org Regeneration Reaction Electrophile (R-X) Note1 The rigid spiro backbone prevents 'ion-pair slippage', ensuring the enolate remains fixed in the chiral pocket.

Caption: The rigid spiro-ammonium cation forms a tight, defined ion pair with the enolate, minimizing background racemization compared to flexible Cinchona catalysts.[1][2][3][4]

Part 3: Experimental Protocol for Assessment

To objectively validate the performance of a 5-azoniaspiro-derived catalyst, use the O'Donnell Schiff Base Alkylation as the standard stress test.

3.1 The Benchmark Reaction
  • Substrate: N-(diphenylmethylene)glycine tert-butyl ester.[5]

  • Electrophile: Benzyl bromide.

  • Base: 50% KOH (aq).

  • Solvent: Toluene/CHCl3 (ratio affects ee).

3.2 Step-by-Step Workflow
  • Preparation of Catalyst Stock:

    • Dissolve the Chiral Spiro-Catalyst (1 mol%) in Toluene.

    • Control Group: Run parallel reaction with unmodified 5-Azoniaspiro[4.4]nonane

      
       to determine background rate (racemic).
      
  • Biphasic Setup:

    • Combine Glycine Imine (1.0 equiv) and Catalyst in solvent.

    • Cool to 0°C (Lower T usually increases ee).

    • Add Electrophile (1.2 equiv).

  • Initiation:

    • Add 50% KOH w/v (5.0 equiv) with vigorous stirring.

    • Critical Check: Stirring rate must be consistent (>1000 rpm) to eliminate mass-transfer limitations.

  • Quench & Analysis:

    • Monitor by TLC. Upon completion, dilute with water/ether.

    • Separate organic layer, dry (

      
      ), concentrate.
      
  • Chiral HPLC Analysis:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10 to 99:1).

    • Calculate ee%:

      
      .
      
3.3 Decision Logic for Catalyst Selection

SelectionLogic Start Start Assessment CheckChiral Is the Cation Chiral? Start->CheckChiral BranchNo Use as Control (Expect 0% ee) CheckChiral->BranchNo No (Unsubstituted) BranchYes Maruoka-Type Derivative CheckChiral->BranchYes Yes (Binaphthyl) AltStrategy Strategy: Chiral Anion (ACDC) BranchNo->AltStrategy If ee required Screen Screen Solvent (Tol vs DCM) BranchYes->Screen

Caption: Workflow for determining the utility of the specific 5-azoniaspiro salt available.

Part 4: Interpretation of Results

When analyzing your data, look for these signatures:

  • The "Spiro Effect" (High Activity):

    • Spiro-ammonium salts often show full conversion in <1 hour, whereas Cinchona salts may take 4–12 hours. This is due to the accessible positive charge on the Nitrogen, which is not sterically shielded by the bulky quinuclidine cage of Cinchona.

  • Solvent Sensitivity:

    • If using the

      
       salt, you may observe poor reactivity in Toluene due to the anion's lipophilicity preventing exchange with 
      
      
      
      .
    • Remediation:[1][3] Switch to a solvent mixture (Toluene/CHCl3 7:3) or perform an anion exchange to Chloride/Bromide prior to catalysis using an ion-exchange resin.

  • Enantioselectivity:

    • If ee < 10% with the unsubstituted salt: System Validated. (Confirms background is racemic).

    • If ee > 90% with Chiral Derivative: High Performance.

References
  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Lygo, B., & Andrews, B. I. (2004). Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives.[5][1][3][6] Accounts of Chemical Research. Link

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews. Link

  • Mahlau, M., & List, B. (2013). Asymmetric Counteranion-Directed Catalysis (ACDC). Angewandte Chemie International Edition. Link

  • TCI Chemicals. (n.d.). 5-Azoniaspiro[4.4]nonane Hexafluorophosphate Product Specification. Link

Sources

Cost-Benefit Analysis: 5-Azoniaspiro[4.4]nonane Hexafluorophosphate vs. Traditional Electrolytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of advanced energy storage systems (such as high-voltage supercapacitors) and organic-inorganic perovskite photovoltaics, the choice of supporting electrolyte or structure-directing agent dictates both performance ceilings and degradation pathways. 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (SBP-PF₆) has emerged as a specialized alternative to traditional acyclic quaternary ammonium salts like Tetraethylammonium tetrafluoroborate (TEA-BF₄).

As an Application Scientist, the decision to adopt SBP-PF₆ over cheaper alternatives must be grounded in structural causality. Traditional acyclic ammonium salts degrade at extreme cathodic potentials via Hofmann elimination . However, the spirocyclic structure of 5-Azoniaspiro[4.4]nonane locks the


-hydrogens into a rigid conformation, making the anti-periplanar transition state required for elimination sterically impossible. This rigidity fundamentally alters its reactivity, granting it superior stability against cathodic reduction and ring-opening decomposition compared to acyclic analogs ()[1], ()[2].

Furthermore, pairing this spiro-cation with the Hexafluorophosphate (PF₆⁻) anion provides enhanced anodic stability. The P-F bond is highly resistant to oxidation compared to the B-F bond in tetrafluoroborate (BF₄⁻), pushing the electrochemical stability window (ESW) wider. Because the energy density of a supercapacitor scales with the square of the voltage (


), even a 0.2 V increase in the ESW yields exponential performance benefits.

Cost-Benefit Analysis & Comparative Data

To objectively evaluate the ROI of integrating SBP-PF₆ into your research workflows, we must weigh its electrochemical superiority against its procurement costs and handling complexities. Commercially available high-purity SBP-PF₆ is a premium reagent ()[3], and its PF₆⁻ anion is highly sensitive to moisture, risking hydrolysis into hydrofluoric acid (HF) if not handled in a strictly controlled environment.

Table 1: Quantitative Comparison of Supporting Electrolytes in Acetonitrile (ACN)
Electrolyte SystemMax Voltage Window (ESW)Ionic Conductivity (mS/cm)Hydrolysis RiskRelative Cost (Research Scale)Primary Application
SBP-PF₆ ~3.2 V ~50 High

$
High-voltage EDLCs, Perovskite Precursors
SBP-BF₄~3.0 V~55Low

Commercial Supercapacitors
TEA-BF₄~2.7 V~60Low$Standard EDLCs (Industry Baseline)
BMIM-PF₆~4.0 V (Neat)~2 (Neat)High

High-temp devices, Ionic Liquids

The Verdict: SBP-PF₆ is not a general-purpose electrolyte. Its high cost and strict anhydrous handling requirements make it overkill for standard <2.7 V applications. However, for researchers pushing the boundaries of >3.0 V symmetric carbon supercapacitors or engineering specific perovskite crystal structures, the thermodynamic stability of SBP-PF₆ justifies the investment.

Synthesis & Purification Workflow

For laboratories looking to mitigate costs, SBP-PF₆ can be synthesized in-house. The synthesis relies on the reaction of pyrrolidine with 1,4-dichlorobutane under reflux, followed by a targeted anion exchange ()[4].

Figure 1: Step-by-step synthesis and anion exchange workflow for SBP-PF₆.

Experimental Validation: Self-Validating Protocols

To trust the performance metrics of SBP-PF₆, your experimental setup must be a self-validating system. Any presence of water (>10 ppm) will trigger PF₆⁻ hydrolysis, artificially narrowing the ESW and leading to false-negative performance data.

Protocol 1: Preparation of Ultra-Dry Electrolyte Solutions

Causality Check: Water acts as an electroactive impurity and a hydrolysis catalyst. Removing it is non-negotiable.

  • Drying the Salt: Transfer SBP-PF₆ powder to a vacuum oven. Dry at 120°C under dynamic vacuum (< 10⁻² mbar) for 24 hours.

  • Solvent Purification: Use HPLC-grade Acetonitrile (ACN). Pass it through activated alumina columns in a solvent purification system to reduce water content to < 5 ppm.

  • Glovebox Transfer: Move the dried salt and solvent into an Argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).

  • Dissolution: Dissolve the SBP-PF₆ in ACN to achieve a 1.0 M concentration. Stir until optically clear.

Protocol 2: Electrochemical Stability Window (ESW) Determination
  • Cell Assembly: Inside the glovebox, assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Cyclic Voltammetry (CV): Connect the cell to a potentiostat. Run CV scans at a sweep rate of 10 mV/s, starting from Open Circuit Potential (OCP).

  • Anodic Sweep: Sweep positively until the current density exceeds 1 mA/cm² (onset of PF₆⁻ oxidation/solvent degradation).

  • Cathodic Sweep: Sweep negatively until the current density exceeds -1 mA/cm² (onset of SBP⁺ reduction).

  • Calculation: The ESW is the absolute difference between the anodic and cathodic onset potentials.

Figure 2: Logical progression of electrochemical validation for SBP-PF₆ electrolytes.

Conclusion

For drug development professionals utilizing electro-organic synthesis, or materials scientists designing next-generation energy storage, 5-Azoniaspiro[4.4]nonane Hexafluorophosphate offers a distinct thermodynamic advantage. The spiro-locked cation prevents premature cathodic degradation, while the PF₆⁻ anion extends the anodic limit. While the initial procurement cost and stringent anhydrous handling requirements present a high barrier to entry, the resulting expansion of the electrochemical stability window provides a highly favorable cost-benefit ratio for cutting-edge applications.

References

  • National Center for Biotechnology Information (PMC). "Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability". Available at:[Link]

  • Google Patents. "Method for synthesizing spiro quaternary ammonium systems" (WO2007027649A1).

Sources

Safety Operating Guide

5-Azoniaspiro[4.4]nonane Hexafluorophosphate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety and disposal protocols for 5-Azoniaspiro[4.4]nonane Hexafluorophosphate (CAS: 129211-50-3).

Warning: Do not treat this substance as a generic "organic salt." The hexafluorophosphate anion (


) is thermodynamically unstable in the presence of moisture and acid, capable of generating Hydrofluoric Acid (HF) —a bone-seeking, fatal toxin—within your waste containers.

Part 1: Executive Safety Summary (The "0-Minute" Read)

Parameter Critical Data
CAS Number 129211-50-3
Signal Word DANGER
Primary Hazards Skin Corr.[1][2][3] 1C (H314) : Causes severe skin burns and eye damage.Acute Tox. 4 (H302) : Harmful if swallowed.Reactivity : Hydrolyzes to release HF in acidic/moist conditions.
Incompatible With Strong acids, strong oxidizers, moisture/water (slow hydrolysis).
RCRA Status Not P/U-listed. Regulated by characteristic: D002 (Corrosive) and potentially reactive (HF generation).
PPE Requirement Nitrile gloves (double gloving recommended), safety goggles + face shield, lab coat. Calcium Gluconate gel must be present in the lab.

Part 2: The Hazard Mechanism (Why Proper Disposal Matters)

Many researchers mistakenly treat


 salts as inert. This is dangerous. In the waste stream, particularly if mixed with acidic aqueous waste, the anion undergoes autocatalytic hydrolysis.

The "HF Timebomb" Mechanism:

  • Initiation: Trace acid (

    
    ) attacks a fluorine atom on the 
    
    
    
    anion.
  • Propagation: The P-F bond breaks, releasing HF.

  • Escalation: The released HF further catalyzes the reaction, creating a runaway decomposition cycle that pressurizes waste bottles and releases toxic vapors.

Diagram 1: The Hydrolysis Danger Pathway

This flowchart illustrates why you must never mix this waste with acidic aqueous streams.

HydrolysisPath Start 5-Azoniaspiro[4.4]nonane PF6 (Waste Stream) Trigger Contact with H2O + Acid (H+) Start->Trigger Improper Segregation Step1 Formation of HPO2F2 + HF Trigger->Step1 Hydrolysis Step2 Formation of H2PO3F + More HF Step1->Step2 Autocatalysis Final Runaway HF Generation (Container Pressurization) Step2->Final Accumulation

Caption: The stepwise hydrolysis of the hexafluorophosphate anion, leading to HF generation.

Part 3: Operational Disposal Procedures

Scenario A: Pure Solid Waste (Expired/Unused Reagent)

Do not dissolve in water for disposal.

  • Container: Use the original container if possible. If not, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable for the dry solid, but HDPE is preferred to prevent etching if moisture enters.

  • Labeling: Label as "Hazardous Waste - Toxic/Corrosive Solid." Explicitly write: "Contains Fluorides - DO NOT ADD ACID."

  • Segregation: Store in the Solid Waste stream. Keep separate from oxidizers.

Scenario B: Liquid Waste (Reaction Mixtures/Electrolytes)

This is the most common failure point. Follow this strictly.

  • pH Check: Before disposal, check the pH of the solution.

    • If Acidic (pH < 7): You MUST neutralize it. Slowly add a base (e.g., Sodium Bicarbonate or Triethylamine) until pH is 7–9 .

    • Reasoning: Keeping the solution slightly basic prevents the initiation of the HF hydrolysis cycle shown in Diagram 1.

  • Solvent Segregation:

    • Non-Halogenated Organic: If dissolved in Acetonitrile, PC, or DEC.

    • Halogenated Organic: If dissolved in DCM or Chloroform.

  • Container: Use HDPE or Polypropylene (PP) carboys. Avoid glass carboys for long-term storage of fluoride-containing waste.

  • Labeling: "Hazardous Waste - Organic Solvents with Fluoride Salts."

Scenario C: Spill Cleanup (Emergency Protocol)
  • Evacuate & Ventilate: If the spill is large (>5g) or dust is visible, clear the area.

  • PPE: Don double nitrile gloves, goggles, and a face mask (N95 minimum, P100 preferred for dust).

  • Dry Spill:

    • Do not sweep (creates dust).[4]

    • Cover with a wet paper towel (dampened with weak sodium bicarbonate solution) to prevent dust dispersal.

    • Scoop into a plastic bag/container.

  • Wet Spill:

    • Absorb with a non-acidic absorbent (e.g., Vermiculite or specific fluoride-binding spill kits).

    • Do NOT use clay-based absorbents that might be acidic.

  • Surface Decontamination: Wipe the area with a 10% Sodium Carbonate (

    
    )  solution. This neutralizes any potential HF formation and cleans the ammonium salt.
    

Part 4: Decision Matrix for Waste Segregation

Use this logic flow to determine the correct waste stream for your experiment.

WasteSegregation Start Waste Containing 5-Azoniaspiro[4.4]nonane PF6 State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid SolidAction Solid Waste Bin (Label: Toxic/Corrosive) Solid->SolidAction pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic NeutralBasic Neutral/Basic (pH >= 7) pHCheck->NeutralBasic Neutralize Neutralize with NaHCO3 or Et3N Acidic->Neutralize SolventCheck Solvent Type? NeutralBasic->SolventCheck Neutralize->NeutralBasic OrgWaste Organic Waste Stream (HDPE Container Preferred) SolventCheck->OrgWaste Organic Solvent AqWaste Aqueous Waste Stream (Segregate from Acids) SolventCheck->AqWaste Water Based

Caption: Decision matrix for segregating 5-Azoniaspiro[4.4]nonane PF6 waste streams.

Part 5: Regulatory & Compliance Data

When filling out your hazardous waste tags, use the following classifications.

RegulationClassificationNote
US DOT UN 1759 or UN 3261 Corrosive Solid, N.O.S. (Contains Quaternary Ammonium Hexafluorophosphate)
EPA (RCRA) D002 (Corrosive)If pH < 2. Otherwise, classify as "Toxic/Irritant."
SARA 313 Not ListedHowever, fluoride compounds often trigger state-level reporting.
TSCA ListedEnsure the CAS 129211-50-3 is referenced on manifests.

References

  • National Science Foundation (NSF). (2025). Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis. Retrieved March 5, 2026, from [Link]

  • Boise State University. (2019). A non-aqueous sodium hexafluorophosphate-based electrolyte degradation study: Formation and mitigation of hydrofluoric acid. Retrieved March 5, 2026, from [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Azoniaspiro[4.4]nonane Hexafluorophosphate. The following protocols and recommendations are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and an understanding of its chemical properties.

Understanding the Hazard: Why Specific PPE is Crucial

5-Azoniaspiro[4.4]nonane hexafluorophosphate is an ionic liquid that presents primary hazards of skin and eye irritation.[1][2][3][4] Direct contact can cause significant discomfort and potential injury. The operational plan outlined below is predicated on preventing such contact through a multi-layered approach to personal protective equipment (PPE), engineered controls, and safe work practices. Adherence to these protocols is not merely procedural; it is a critical component of a self-validating system of laboratory safety.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are paramount when handling 5-Azoniaspiro[4.4]nonane Hexafluorophosphate. The following table summarizes the required PPE, with detailed justifications for each selection.

PPE ComponentSpecificationsJustification
Hand Protection Double-gloving with a nitrile inner glove and a butyl rubber outer glove.Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity for fine motor tasks in the laboratory.[5][6][7][8][9] Butyl rubber gloves are recommended for the outer layer due to their high resistance to permeation by a broad spectrum of chemicals, including many ionic liquids.[5][8] This dual-layer system provides robust protection against accidental splashes and spills.
Eye and Face Protection Safety goggles with side shields and a face shield.Safety goggles provide primary protection against splashes from entering the eyes.[2][3] A face shield worn over the goggles offers a secondary barrier, protecting the entire face from larger splashes that could occur during transfer or in the event of a more significant spill.
Body Protection A laboratory coat with long sleeves and a closed front.A standard laboratory coat prevents incidental contact of the chemical with the skin and personal clothing.
Respiratory Protection Not generally required under normal use with adequate ventilation.5-Azoniaspiro[4.4]nonane Hexafluorophosphate is a non-volatile solid. Respiratory protection may be necessary if there is a risk of aerosolization.

Experimental Protocol: Donning and Doffing PPE

The order of donning and doffing PPE is critical to prevent cross-contamination. Follow these steps meticulously.

3.1. Donning Procedure

  • Lab Coat: Put on the laboratory coat and ensure it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of butyl rubber gloves, ensuring the cuffs of the outer glove go over the cuffs of the lab coat.

  • Eye Protection: Put on safety goggles.

  • Face Protection: Place the face shield over the safety goggles.

3.2. Doffing Procedure

  • Outer Gloves: Remove the outer butyl rubber gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield: Remove the face shield by touching only the headband.

  • Safety Goggles: Remove the safety goggles.

  • Lab Coat: Remove the lab coat, folding the contaminated side inward.

  • Inner Gloves: Remove the inner nitrile gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Caption: PPE Workflow for Handling 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and correct first aid is crucial.

5.1. Eye Contact

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

5.2. Skin Contact

  • Immediately wash the affected skin with plenty of soap and water.

  • Remove contaminated clothing.

  • If skin irritation occurs, seek medical attention.[1]

5.3. Spill Cleanup

In the event of a small spill, trained laboratory personnel should:

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as outlined in this guide.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

For large spills, evacuate the area and contact your institution's environmental health and safety department.

Operational and Disposal Plan

Proper disposal of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate and any contaminated materials is essential to protect the environment and comply with regulations.

6.1. Waste Segregation and Collection

  • Solid Waste: Collect waste 5-Azoniaspiro[4.4]nonane Hexafluorophosphate and any contaminated solids (e.g., absorbent materials from spills, contaminated weighing paper) in a clearly labeled, sealed container designated for "Non-Halogenated Organic Waste."

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, should be considered contaminated and disposed of in the designated hazardous waste container immediately after use.

6.2. Disposal Considerations for Hexafluorophosphate Anion

The hexafluorophosphate ([PF6]⁻) anion can undergo hydrolysis to produce hydrofluoric acid (HF), particularly in the presence of acid or base.[10] Therefore, it is imperative that waste containing this ionic liquid is not mixed with acidic or basic waste streams.

6.3. Final Disposal

All waste containing 5-Azoniaspiro[4.4]nonane Hexafluorophosphate must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Techniques for recovery and recycling of ionic liquids: A review. (2024, February 27). Chalmers Research. Retrieved from [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). U.S. Department of Labor, Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). Justrite. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Safety by Design. Retrieved from [Link]

  • Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved from [Link]

  • Ionic Liquids are Not Always Green: Hydrolysis of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. (2015, November 13). ResearchGate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azoniaspiro[4.4]nonane Hexafluorophosphate
Reactant of Route 2
5-Azoniaspiro[4.4]nonane Hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.